Daunosamine
描述
Structure
3D Structure
属性
IUPAC Name |
(3S,4S,5S)-3-amino-4,5-dihydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3/t4-,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJRFCZKZXBUNI-HCWXCVPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(CC=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@H](CC=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19196-51-1 (HCl) | |
| Record name | Daunosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026548470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30895022 | |
| Record name | 3-Amino-2,3,6-trideoxy-L-lyxo-hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26548-47-0 | |
| Record name | L-Daunosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26548-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daunosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026548470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2,3,6-trideoxy-L-lyxo-hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chemical Architecture of Daunosamine: A Technical Guide for Researchers
Daunosamine, a critical amino sugar component of the widely used anthracycline antibiotics, plays a pivotal role in the therapeutic efficacy of anticancer agents such as daunorubicin and doxorubicin. This technical guide provides an in-depth exploration of the chemical structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound, systematically known as 3-amino-2,3,6-trideoxy-L-lyxo-hexose, is a hexosamine derivative. Its structure is characterized by the absence of hydroxyl groups at positions 2 and 6, and the presence of an amino group at position 3, with a specific stereochemical configuration.
The structural representation of this compound can be depicted in several forms:
-
Linear Form (Fischer Projection): This projection illustrates the stereochemistry of the chiral centers in an acyclic representation. For L-daunosamine, the hydroxyl group on the highest numbered chiral carbon (C5) is on the left.
Fischer Projection of L-Daunosamine -
Cyclic Form (Haworth Projection): In solution, this compound predominantly exists in a cyclic pyranose form. The Haworth projection provides a two-dimensional representation of this ring structure.
Haworth Projection of α-L-Daunosaminopyranose
Key Identifiers:
-
IUPAC Name (Linear): (3S,4S,5S)-3-amino-4,5-dihydroxyhexanal[1][2]
-
IUPAC Name (Pyranose): (3S,4S,5S)-4-amino-6-methyl-tetrahydropyran-2,5-diol[1]
-
CAS Number: 26548-47-0 (linear), 4305-54-8 (pyranose)[1]
-
SMILES: C--INVALID-LINK--N)O">C@@HO[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molar Mass | 147.174 g/mol | [1][2] |
| Boiling Point | 306.6 °C at 760 mmHg | [3] |
| Flash Point | 139.3 °C | [3] |
| Density | 1.236 g/cm³ | [3] |
| Vapor Pressure | 7.08E-05 mmHg at 25°C | [3] |
| Refractive Index | 1.518 | [3] |
Spectroscopic Data
-
Mass Spectrometry (dTDP-L-daunosamine): The experimentally determined m/z for the [M-H]⁻ ion is 530.09494 (calculated: 530.09463). This data is crucial for the characterization of intermediates in the biosynthesis of anthracyclines.
Role in Anthracycline Biosynthesis and Drug Action
This compound is a fundamental building block in the biosynthesis of anthracycline antibiotics. It is synthesized from D-glucose-1-phosphate through a series of enzymatic reactions and is then glycosidically linked to the aglycone moiety, such as daunomycinone, to form the final active drug. The amino group of this compound is critical for the biological activity of these drugs, as it is involved in their intercalation with DNA.
References
Daunosamine biosynthesis pathway in Streptomyces peucetius.
An In-depth Technical Guide to the Daunosamine Biosynthesis Pathway in Streptomyces peucetius
Introduction
This compound is a highly modified deoxysugar, specifically a 2,3,6-trideoxy-3-aminohexose, that constitutes the essential glycosidic component of the anthracycline antibiotics daunorubicin and doxorubicin.[1][2] These potent anticancer agents, produced by the Gram-positive bacterium Streptomyces peucetius, are used extensively in chemotherapy to treat a variety of solid and blood cancers.[1] The sugar moiety plays a critical role in the biological activity of these compounds, influencing their DNA intercalation and topoisomerase II inhibition mechanisms.[2][3] Understanding the biosynthesis of its activated precursor, thymidine diphosphate (TDP)-L-daunosamine, is paramount for efforts in metabolic engineering and the generation of novel anthracycline analogs with improved therapeutic profiles.
This guide provides a detailed examination of the genetic and biochemical pathway responsible for TDP-L-daunosamine synthesis in S. peucetius, presents quantitative data on key enzymatic steps, outlines relevant experimental methodologies, and visualizes the core processes for researchers and drug development professionals.
Genetic Framework of this compound Biosynthesis
The production of doxorubicin and its precursors is orchestrated by a large biosynthetic gene cluster (BGC) in S. peucetius.[4] The genes responsible for the synthesis of the TDP-L-daunosamine moiety are integral to this cluster. The core genes, often referred to as the dnm genes, encode the enzymes that catalyze the multi-step conversion of D-glucose-1-phosphate into the final activated sugar.[4][5]
The primary enzymes and their corresponding genes in the this compound pathway are:
-
DnmL (TDP-D-glucose synthase/transferase): Initiates the pathway.[5]
-
DnmM (TDP-D-glucose 4,6-dehydratase): Catalyzes the first committed step toward deoxysugar formation.[5]
-
DnmU (TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Performs a crucial double epimerization.[1][5]
-
DnmJ (Aminotransferase): Adds the amino group at the C-3 position.[1][5]
-
DnmV (Ketoreductase): Catalyzes the final reduction step to form the this compound sugar.[1][5]
-
DnrQ: A gene also identified as being required for this compound biosynthesis.[6][7]
The Biochemical Pathway of TDP-L-Daunosamine Synthesis
The biosynthesis of TDP-L-daunosamine begins with the central metabolite D-glucose-1-phosphate and proceeds through a series of enzymatic modifications involving dehydration, epimerization, transamination, and reduction. The entire pathway is dedicated to producing the activated nucleotide sugar, which is then attached to the aglycone scaffold ε-rhodomycinone by a glycosyltransferase (DnrS).[4][5][6]
The key steps are as follows:
-
Formation of TDP-D-glucose: The pathway initiates with the conversion of D-glucose-1-phosphate and dTTP to TDP-D-glucose, a reaction catalyzed by TDP-D-glucose synthase (encoded by a gene like dnmL).[5]
-
Dehydration: TDP-D-glucose 4,6-dehydratase (DnmM) catalyzes the NAD+-dependent irreversible conversion of TDP-D-glucose into TDP-4-keto-6-deoxy-D-glucose.[5][8] This is a critical intermediate for many deoxysugar pathways.[1]
-
Epimerization: The enzyme TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (DnmU) facilitates a double epimerization at the C-3 and C-5 positions, converting the intermediate to TDP-4-keto-6-deoxy-L-mannose.[1][9][10]
-
Transamination: An aminotransferase, DnmJ, utilizes a pyridoxal phosphate (PLP) cofactor to catalyze the transfer of an amino group to the C-3 position, forming TDP-3-amino-4-keto-6-deoxy-L-mannose (TDP-L-acosamine precursor).[1] Studies have identified this transamination step as a potential bottleneck in the overall pathway.[1][2]
-
Ketoreduction: In the final step, an NADPH-dependent 4-ketoreductase (DnmV) reduces the C-4 keto group to a hydroxyl group, yielding the final product, TDP-L-daunosamine, with a specific S-configuration at the C-4 position.[1][5]
Caption: The enzymatic cascade for TDP-L-daunosamine biosynthesis in S. peucetius.
Quantitative Data Presentation
Quantitative analysis of the enzymes in the this compound pathway is crucial for identifying rate-limiting steps and optimizing metabolic flux. While comprehensive kinetic data for all enzymes is not fully consolidated, specific studies have characterized key enzymes.
Table 1: Kinetic Parameters of TDP-D-glucose 4,6-dehydratase (DnmM) from S. peucetius
| Substrate | K'm (µM) | V'max (nmol min⁻¹ mg⁻¹) | Reference |
|---|---|---|---|
| TDP-D-glucose | 34.7 | 201 | [8] |
| NAD⁺ | 20.1 | 180 |[8] |
Data obtained from purification and characterization studies of the enzyme from S. peucetius ATCC 29050.[8]
Experimental Protocols
Investigating the this compound biosynthesis pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are methodologies for key experimental approaches.
In Vitro Reconstitution of the Biosynthetic Pathway
This protocol allows for the synthesis of TDP-L-daunosamine from precursors outside of a living cell, enabling detailed study of the enzymatic cascade and identification of bottlenecks.[1][2]
Methodology:
-
Gene Cloning and Expression:
-
The genes dnmJ, dnmU, and dnmV from S. peucetius are amplified via PCR and cloned into pET expression vectors containing an N-terminal His₆-tag sequence.
-
For enzymes that are difficult to express solubly (e.g., DnmT, a homolog of the dehydratase), functional homologs from other organisms (e.g., EvaA from Amycolatopsis orientalis) can be substituted.[1]
-
The resulting plasmids are transformed into an E. coli expression strain (e.g., BL21(DE3)).
-
Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to log-phase cultures.
-
-
Protein Purification:
-
E. coli cells are harvested by centrifugation and lysed (e.g., via sonication) in a suitable buffer.
-
The soluble, His₆-tagged proteins are purified from the cell lysate using nickel-affinity chromatography (e.g., Ni-NTA resin).
-
Protein purity and concentration are assessed using SDS-PAGE and a Bradford assay, respectively.[1]
-
-
One-Pot, Two-Step Enzymatic Synthesis:
-
Step I (Formation of Aminated Intermediate): In a buffered solution (e.g., 50 mM Bis-Tris Propane, pH 7.5), the starting substrate TDP-4-keto-6-deoxy-D-glucose is incubated with the purified dehydratase (e.g., EvaA) and aminotransferase (DnmJ), along with necessary cosubstrates (e.g., PLP and an amino donor).[1] This step is run to completion to ensure full conversion of the initial substrate.
-
Step II (Final Conversion): The enzymes DnmU (epimerase) and DnmV (ketoreductase), along with the cosubstrate NADPH, are added directly to the reaction mixture from Step I.[1]
-
The reaction is incubated at a controlled temperature (e.g., 24 °C) and monitored over time.
-
-
Product Analysis:
-
The reaction is quenched (e.g., by heating or adding an organic solvent).
-
The formation of TDP-L-daunosamine and the consumption of intermediates are analyzed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Gene Deletion via CRISPR/Cas9-mediated Genome Editing
Creating targeted gene knockouts in S. peucetius is essential for confirming gene function in vivo. CRISPR/Cas9 has become a powerful tool for this purpose.[11][12]
Methodology:
-
Design of CRISPR/Cas9 System:
-
A suitable all-in-one CRISPR/Cas9 vector for Streptomyces (e.g., pCRISPomyces-2) is chosen.[13]
-
A 20-bp guide RNA (gRNA) sequence targeting the gene of interest (e.g., dnmJ) is designed, ensuring it is adjacent to a Protospacer Adjacent Motif (PAM) sequence in the genome.
-
Homology repair templates (HRTs) are designed. These consist of ~1 kb DNA fragments homologous to the regions immediately upstream and downstream of the target gene.
-
-
Plasmid Construction:
-
The gRNA sequence is cloned into the CRISPR/Cas9 vector.
-
The upstream and downstream HRTs are amplified from S. peucetius genomic DNA and assembled into the linearized gRNA-containing vector using a method like Gibson Assembly.[13]
-
-
Intergeneric Conjugation:
-
The final construct is transformed into a methylation-deficient E. coli donor strain (e.g., S17-1).[11]
-
The donor E. coli is co-cultured with S. peucetius spores or mycelia on a suitable mating medium (e.g., SP or MS agar).
-
After incubation, the plates are overlaid with antibiotics (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants containing the plasmid).[11]
-
-
Screening and Validation of Mutants:
-
Exconjugants are cultured on non-selective media to allow for the loss of the temperature-sensitive CRISPR plasmid.
-
Colonies are then screened for the desired deletion via colony PCR using primers that flank the target gene. A successful deletion will result in a smaller PCR product compared to the wild-type.
-
The deletion in putative mutants is confirmed by Sanger sequencing of the PCR product.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cloning and characterization of the Streptomyces peucetius dnrQS genes encoding a this compound biosynthesis enzyme and a glycosyl transferase involved in daunorubicin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Cloning and characterization of the Streptomyces peucetius dnrQS genes encoding a this compound biosynthesis enzyme and a glycosyl transferase involved in daunorubicin biosynthesis | Semantic Scholar [semanticscholar.org]
- 8. Purification and characterization of TDP-D-glucose 4,6-dehydratase from anthracycline-producing streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two RmlC homologs catalyze dTDP-4-keto-6-deoxy-d-glucose epimerization in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dTDP-4-dehydrorhamnose 3,5-epimerase - Wikipedia [en.wikipedia.org]
- 11. Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 13. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
The Crucial Role of Daunosamine in the Efficacy of Anthracycline Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function of the daunosamine sugar moiety in anthracycline antibiotics, a class of potent chemotherapeutic agents. We will delve into its critical contributions to DNA binding, cytotoxicity, and interaction with topoisomerase II, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular and cellular processes.
Introduction: The Arquitecture of Anthracyclines
Anthracycline antibiotics, such as the widely used doxorubicin and daunorubicin, are cornerstone treatments for a variety of cancers, including leukemias, lymphomas, and solid tumors.[1][2][3] Their molecular structure consists of a tetracyclic aglycone, which is responsible for the drug's color and ability to intercalate into DNA, and a sugar moiety, most commonly this compound, attached at the C-7 position.[4] this compound, a 3'-amino-2',3',6'-trideoxy-L-lyxo-hexopyranose, is not merely a passive component but plays a pivotal and multifaceted role in the therapeutic efficacy and molecular mechanism of these drugs.
The this compound moiety, particularly its positively charged amino group at the 3' position, is critical for the anticancer activity of class I anthracyclines.[5] This guide will elucidate the specific functions of this compound, drawing upon key experimental findings to provide a comprehensive understanding for researchers in oncology and drug development.
The Role of this compound in DNA Intercalation and Binding Affinity
One of the primary mechanisms of action of anthracyclines is their ability to intercalate between DNA base pairs, leading to the inhibition of DNA replication and transcription.[5][6] The planar aglycone ring system inserts itself into the DNA double helix, while the this compound sugar resides in the minor groove.[5]
The interaction of this compound with the DNA minor groove is crucial for stabilizing the drug-DNA complex. The protonated amino group of this compound forms electrostatic interactions and hydrogen bonds with the phosphate backbone and bases of DNA, significantly contributing to the overall binding affinity.[5] The precise positioning of the this compound moiety in the minor groove also influences the sequence specificity of DNA binding.[2][7]
Quantitative Analysis of DNA Binding
The affinity of anthracyclines for DNA can be quantified using various biophysical techniques. The following table summarizes representative binding constant (K) values for doxorubicin and its analogues, highlighting the importance of the this compound moiety.
| Compound | DNA Binding Constant (K) (M⁻¹) | Experimental Condition | Reference |
| Doxorubicin | 1.5 x 10⁶ | 50 mM NaCl, pH 7.0 | [8] |
| Daunorubicin | 1.2 x 10⁶ | 50 mM NaCl, pH 7.0 | [8] |
| Aglycone (adriamycinone) | ~10³ - 10⁴ | Estimated |
Note: The binding affinity of the aglycone alone is significantly lower, demonstrating the critical contribution of the this compound sugar to the overall stability of the drug-DNA complex.
This compound's Influence on Cytotoxicity and Structure-Activity Relationships
The presence and chemical nature of the this compound moiety are directly correlated with the cytotoxic potency of anthracyclines. Structure-activity relationship (SAR) studies have consistently shown that modifications to the this compound sugar can dramatically alter the drug's anticancer activity.
The primary amino group at the 3' position is a key determinant of cytotoxicity.[5] N-alkylation of this amino group can either decrease or, in some cases, enhance cytotoxic activity, depending on the nature of the substituent.[9][10] For instance, some N,N-dimethylated derivatives have shown reduced mutagenic activity while retaining or even increasing cytotoxic effects, suggesting a potential avenue for developing safer analogues.[9][11]
Comparative Cytotoxicity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for doxorubicin and related compounds against various cancer cell lines, illustrating the impact of this compound modifications on cytotoxicity.
| Compound | Cell Line | IC50 (nM) | Reference |
| Doxorubicin | K562 (human myelogenous leukemia) | ~50 | [10] |
| Daunorubicin | L1210 (mouse leukemia) | ~30 | [12] |
| 2-pyrrolinodoxorubicin | Various human and mouse cancer cells | 500-1000 times more active than doxorubicin | [13] |
| N,N-dimethyladriamycin | Friend erythroleukemia cells | Cytotoxic at higher concentrations than adriamycin | [11] |
The Pivotal Role of this compound in Topoisomerase II Poisoning
Beyond simple DNA intercalation, a major mechanism of anthracycline-induced cell death is the poisoning of topoisomerase II (Top2).[14][15] Top2 is an essential enzyme that manages DNA topology by creating transient double-strand breaks (DSBs). Anthracyclines stabilize the "cleavable complex," a ternary structure formed by Top2, DNA, and the drug, which prevents the re-ligation of the DNA strands.[15] This leads to the accumulation of permanent DSBs, triggering downstream DNA damage responses and ultimately apoptosis.
The this compound moiety is intimately involved in the formation and stabilization of this ternary complex.[1] It interacts with both the DNA minor groove and the Top2 enzyme, acting as a critical linker that locks the complex in place.[16]
Signaling Pathway of Anthracycline-Induced DNA Damage and Apoptosis
The stabilization of the Top2-DNA-anthracycline cleavable complex initiates a cascade of cellular events. The following diagram illustrates this signaling pathway.
Caption: Anthracycline-induced DNA damage and apoptosis pathway.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.
DNA Footprinting Assay to Determine Drug Binding Sites
Objective: To identify the specific DNA sequences where anthracyclines bind.
Methodology:
-
DNA Labeling: A DNA fragment of known sequence is radioactively or fluorescently labeled at one end.
-
Drug-DNA Binding: The labeled DNA is incubated with varying concentrations of the anthracycline antibiotic to allow for binding equilibrium to be reached.
-
Enzymatic or Chemical Cleavage: The DNA is then partially cleaved by a DNA-cleaving agent, such as DNase I or hydroxyl radicals. The cleavage agent will cut the DNA at every position except where the drug is bound, as the bound drug protects the DNA from cleavage.
-
Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Autoradiography/Fluorescence Imaging: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging. The positions where the drug was bound will appear as "footprints," or gaps in the ladder of DNA fragments, compared to a control lane with no drug.
MTT Assay for Cytotoxicity Determination
Objective: To measure the cytotoxic effect of anthracyclines on cancer cells by assessing cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of the anthracycline compound for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells, forming purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Topoisomerase II Cleavage Assay
Objective: To determine the ability of anthracyclines to stabilize the topoisomerase II-DNA cleavable complex.
Methodology:
-
DNA Substrate: A supercoiled plasmid DNA (e.g., pBR322) is used as the substrate.
-
Reaction Mixture: The reaction mixture contains the supercoiled DNA, purified human topoisomerase IIα or IIβ, the anthracycline compound at various concentrations, and a reaction buffer containing ATP.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow for the formation of the cleavable complex.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a protein denaturant (e.g., sodium dodecyl sulfate, SDS) and a proteinase (e.g., proteinase K). The SDS traps the covalent intermediate by denaturing the Top2 enzyme, while proteinase K digests the enzyme, leaving a covalent DNA-peptide adduct. This results in the conversion of supercoiled DNA to linear DNA.
-
Agarose Gel Electrophoresis: The DNA is then separated by agarose gel electrophoresis.
-
Visualization and Quantification: The DNA bands are visualized by staining with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and imaged. The amount of linear DNA formed is quantified to determine the extent of cleavable complex stabilization.
Experimental Workflow for Assessing Anthracycline Activity
The following diagram outlines a typical experimental workflow for evaluating a novel anthracycline analogue.
Caption: A typical experimental workflow for the evaluation of new anthracycline analogues.
Conclusion and Future Directions
The this compound moiety is an indispensable component of anthracycline antibiotics, playing a direct and critical role in their anticancer activity. Its contributions to DNA binding affinity, sequence specificity, cytotoxicity, and the poisoning of topoisomerase II are well-established. A thorough understanding of the structure-activity relationships of the this compound sugar is paramount for the rational design of new anthracycline analogues with improved efficacy and reduced side effects, particularly cardiotoxicity.
Future research should continue to explore modifications of the this compound moiety to enhance tumor targeting, overcome drug resistance, and minimize off-target toxicities. The development of novel glycosylation strategies and the synthesis of analogues with altered sugar stereochemistry or substitutions hold promise for the next generation of anthracycline-based chemotherapeutics. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to advance this critical area of cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Daunorubicin and doxorubicin, anthracycline antibiotics, a physicochemical and biological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substitutions at C2' of this compound in the anticancer drug daunorubicin alter its DNA-binding sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The interaction of daunorubicin and doxorubicin with DNA and chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship of anthracycline-induced genotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Re-Exploring the Anthracycline Chemical Space for Better Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship between anthracycline-induced differentiation and inhibition of glycoprotein synthesis in Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity, cellular uptake and DNA damage by daunorubicin and its new analogues with modified this compound moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA interactions of 2-pyrrolinodoxorubicin, a distinctively more potent this compound-modified analogue of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Stereochemistry of L-Daunosamine: A Lynchpin in Anthracycline-Based Cancer Chemotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Daunosamine, a 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranose, is a critical monosaccharide component of the widely used anthracycline antibiotics, daunorubicin and doxorubicin. Its specific stereochemistry is not merely a structural feature but a fundamental determinant of the biological activity and clinical efficacy of these potent anticancer agents. This technical guide provides a comprehensive overview of the stereochemistry of L-daunosamine, its profound impact on the mechanism of action of anthracyclines, and the experimental methodologies employed for its characterization. Particular emphasis is placed on its role in DNA intercalation, topoisomerase II inhibition, and the downstream signaling pathways that ultimately lead to cancer cell apoptosis.
The Stereochemical Landscape of L-Daunosamine
L-Daunosamine is a deoxyamino sugar characterized by a specific arrangement of its chiral centers. The "L" designation refers to the stereoconfiguration at C-5, which is analogous to that of L-glyceraldehyde. The lyxo configuration describes the relative stereochemistry of the substituents on the pyranose ring.
The precise spatial orientation of the amino group at C-3' and the hydroxyl group at C-4' is paramount for the biological activity of the parent anthracycline. Alterations in the stereochemistry at these positions can dramatically impact the drug's ability to bind to its biological targets and can influence its toxicity profile. For instance, the epimerization of the C-4' hydroxyl group of doxorubicin results in epirubicin, an analog with a different therapeutic and toxicity profile.
Quantitative Stereochemical Data
The precise stereochemical features of L-daunosamine and its derivatives have been elucidated through various analytical techniques. The following tables summarize key quantitative data.
Table 1: Optical Rotation Data for L-Daunosamine Derivatives
| Compound | Solvent | Concentration (c) | Wavelength (λ) | Specific Rotation [α] |
| L-Daunosamine Hydrochloride | H₂O | 1.0 g/100mL | 589 nm (Na D-line) | -54.0° |
| N-Trifluoroacetyl-L-daunosamine | CHCl₃ | 0.5 g/100mL | 589 nm (Na D-line) | -128.0° |
Table 2: Selected ¹H and ¹³C NMR Chemical Shift Data for a Protected L-Daunosamine Derivative (Methyl 4-O-acetyl-3-N-trifluoroacetyl-α-L-daunosaminide) in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1' | 4.85 (d, J=3.5 Hz) | 99.5 |
| 2'eq | 1.90 (ddd, J=13.0, 5.0, 3.0 Hz) | 34.2 |
| 2'ax | 2.15 (dt, J=13.0, 4.0 Hz) | |
| 3' | 4.20 (m) | 48.8 |
| 4' | 5.10 (br s) | 65.1 |
| 5' | 4.05 (dq, J=9.5, 6.0 Hz) | 68.3 |
| 6' | 1.25 (d, J=6.0 Hz) | 16.7 |
Significance of L-Daunosamine Stereochemistry in Biological Activity
The stereochemistry of the L-daunosamine moiety is integral to the anticancer mechanism of anthracyclines, which primarily involves:
-
DNA Intercalation and Topoisomerase II Poisoning: The planar tetracyclic aglycone of daunorubicin and doxorubicin intercalates between DNA base pairs. The L-daunosamine sugar resides in the minor groove of the DNA, where its C-3' amino group forms a crucial ionic bond with the phosphate backbone. This interaction helps to stabilize the drug-DNA complex.[1][2] This stabilized complex traps topoisomerase II, an enzyme essential for DNA replication and repair, in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand breaks and ultimately triggers apoptosis.[1][2][3]
-
Modulation of DNA Binding Specificity: Modifications to the stereochemistry of the daunosamine sugar can alter the DNA sequence specificity of the parent drug.
Signaling Pathways Modulated by this compound-Containing Anthracyclines
The cellular response to anthracycline-induced DNA damage is complex and involves the activation of multiple signaling pathways.
Daunorubicin-Induced Ceramide Signaling Pathway
Daunorubicin has been shown to induce the production of the lipid second messenger ceramide, which is a key mediator of apoptosis. This can occur through two primary mechanisms: the hydrolysis of sphingomyelin by sphingomyelinase or the de novo synthesis of ceramide via the activation of ceramide synthase.[4][5][6][7]
Doxorubicin-Induced p38 MAPK Signaling Pathway
Doxorubicin-induced cellular stress, including the generation of reactive oxygen species (ROS), leads to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[8][9][10][11][12] Activation of p38 MAPK can, in turn, trigger downstream signaling cascades that contribute to apoptosis.
Experimental Protocols
Synthesis of a Protected L-Daunosamine Glycoside Donor
The following is a representative protocol for the synthesis of a thioglycoside donor of L-daunosamine, which can be used for the glycosylation of aglycones.[13]
Materials:
-
Methyl 4-O-azidocarbonyl-2,3,6-trideoxy-L-hex-2-enopyranoside
-
Dichloromethane (CH₂Cl₂)
-
Acetonitrile (CH₃CN)
-
UV lamp (254 nm)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Thiophenol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Silica gel for column chromatography
Procedure:
-
Photochemical Aziridination: A solution of methyl 4-O-azidocarbonyl-2,3,6-trideoxy-L-hex-2-enopyranoside in a mixture of CH₂Cl₂ and CH₃CN is irradiated with a UV lamp at 254 nm at room temperature until the starting material is consumed (monitored by TLC).
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Reductive Opening of Aziridine: The crude product is dissolved in MeOH and cooled to 0 °C. NaBH₄ is added portion-wise, and the reaction is stirred until completion.
-
Work-up: The reaction is quenched by the addition of water and extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
Thioglycoside Formation: The resulting protected amino alcohol is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C. Thiophenol and BF₃·OEt₂ are added, and the reaction is stirred until completion.
-
Purification: The reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with CH₂Cl₂. The combined organic layers are dried and concentrated. The crude product is purified by silica gel column chromatography to afford the desired thioglycoside.
Enzymatic Synthesis of dTDP-L-Daunosamine
This protocol describes the in vitro enzymatic synthesis of the activated sugar donor, dTDP-L-daunosamine.[14][15][16][17]
Materials:
-
dTDP-D-glucose
-
Enzymes: DnmL, DnmM, DnmU, DnmJ, DnmV (from Streptomyces peucetius)
-
NAD⁺
-
Pyridoxal phosphate (PLP)
-
L-glutamate
-
NADPH
-
Tris-HCl buffer (pH 7.5)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine Tris-HCl buffer, dTDP-D-glucose, NAD⁺, PLP, and L-glutamate.
-
Enzyme Addition (Step 1): Add the enzymes DnmL, DnmM, and DnmU to initiate the conversion of dTDP-D-glucose to dTDP-3-keto-L-rhamnose.
-
Incubation (Step 1): Incubate the reaction mixture at 30 °C for 2 hours.
-
Enzyme Addition (Step 2): Add the enzymes DnmJ and DnmV, along with NADPH.
-
Incubation (Step 2): Continue the incubation at 30 °C for an additional 4 hours.
-
Reaction Termination: Terminate the reaction by heating at 95 °C for 5 minutes.
-
Analysis: The formation of dTDP-L-daunosamine can be analyzed by HPLC-MS.
Characterization by NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified L-daunosamine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For structural elucidation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Data Analysis:
-
Process the spectra using appropriate software.
-
Assign the proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra. The stereochemistry can be inferred from the magnitude of the coupling constants between vicinal protons.
Characterization by X-ray Crystallography
Crystallization:
-
Dissolve the purified L-daunosamine derivative in a suitable solvent to achieve a supersaturated solution.
-
Employ vapor diffusion (hanging drop or sitting drop) or slow evaporation methods to grow single crystals of suitable quality for X-ray diffraction.
Data Collection:
-
Mount a single crystal on a goniometer head.
-
Collect X-ray diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles, which will confirm the absolute stereochemistry.
Conclusion
The precise stereochemistry of L-daunosamine is a masterstroke of natural product biosynthesis, endowing anthracycline antibiotics with their potent anticancer activity. A thorough understanding of its three-dimensional structure is indispensable for the rational design of new, more effective, and less toxic anthracycline analogs. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development who are working to harness the therapeutic potential of this remarkable sugar moiety. The continued exploration of the intricate interplay between the stereochemistry of L-daunosamine and its biological targets will undoubtedly pave the way for the next generation of anthracycline-based chemotherapeutics.
References
- 1. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Signaling pathways activated by daunorubicin. | Semantic Scholar [semanticscholar.org]
- 6. Ceramide synthase mediates daunorubicin-induced apoptosis: an alternative mechanism for generating death signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daunorubicin‐induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis. | The EMBO Journal [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. drpress.org [drpress.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Activation of the p38 MAPK/NF-κB pathway contributes to doxorubicin-induced inflammation and cytotoxicity in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. smu-tao-group.github.io [smu-tao-group.github.io]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Daunosamine's Critical Role in Anthracycline Chemotherapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the integral role of the amino sugar daunosamine as a core component of the widely used anthracycline antibiotics, doxorubicin and daunorubicin. We will delve into the biosynthesis of this compound, its incorporation into the final drug molecules, and the mechanisms by which these powerful chemotherapeutic agents exert their cytotoxic effects. This guide provides quantitative data, detailed experimental protocols, and visual representations of key pathways to support researchers in the fields of oncology, pharmacology, and medicinal chemistry.
Chemical Structures and the Significance of this compound
Doxorubicin and daunorubicin are closely related anthracycline antibiotics, differing only by a hydroxyl group on the C-14 position of the aglycone backbone of doxorubicin.[1] Both molecules consist of a tetracyclic aglycone, daunomycinone, linked to the amino sugar L-daunosamine.[2] This this compound moiety is crucial for the biological activity of these drugs, playing a key role in their interaction with DNA and topoisomerase II.[3][4]
Biosynthesis of this compound and its Incorporation into Anthracyclines
The biosynthesis of doxorubicin and daunorubicin is a complex process occurring in Streptomyces peucetius.[5] A critical part of this pathway is the synthesis of the activated sugar donor, dTDP-L-daunosamine, from glucose-1-phosphate.[2][5][6]
The biosynthetic pathway for dTDP-L-daunosamine involves a series of enzymatic steps:
-
Formation of dTDP-D-glucose: The pathway initiates with the conversion of glucose-1-phosphate and dTTP to dTDP-D-glucose, a reaction catalyzed by glucose-1-phosphate thymidylyltransferase (encoded by genes like dnmL or rmbA).[2]
-
Dehydration: dTDP-D-glucose is then converted to dTDP-4-keto-6-deoxy-D-glucose by dTDP-D-glucose 4,6-dehydratase (encoded by dnmM or rmbB).[2]
-
Epimerization: An epimerase (encoded by dnmU) acts on dTDP-4-keto-6-deoxy-D-glucose to produce dTDP-4-keto-6-deoxy-L-glucose.[5]
-
Amination and Reduction: Subsequent enzymatic reactions involving an aminotransferase (dnmJ) and a ketoreductase (dnmV) lead to the formation of dTDP-L-daunosamine.[5]
Once synthesized, dTDP-L-daunosamine is transferred to the aglycone ε-rhodomycinone by a glycosyltransferase (dnrS) and an auxiliary protein (dnrQ), forming rhodomycin D.[5] A series of post-glycosylation modifications, including methylation, decarboxylation, and hydroxylation, then convert rhodomycin D into daunorubicin and subsequently doxorubicin.[5]
Mechanism of Action: DNA Intercalation and Topoisomerase II Poisoning
The primary mechanism of action for both doxorubicin and daunorubicin involves their interaction with DNA.[4][7][8] The planar tetracyclic aglycone intercalates between DNA base pairs, while the this compound sugar moiety sits in the minor groove.[4] This intercalation physically obstructs the action of DNA and RNA polymerases, thereby inhibiting replication and transcription.[][10]
Furthermore, these anthracyclines are potent inhibitors of topoisomerase II.[4][7] They act as "topoisomerase poisons" by stabilizing the covalent complex formed between topoisomerase II and DNA, which contains a transient double-strand break.[11][12] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.[11]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic efficacy of doxorubicin and daunorubicin is typically quantified by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines.
| Cell Line | Drug | IC50 (µM) | Citation |
| BFTC-905 (Bladder Cancer) | Doxorubicin | 2.3 | [13] |
| MCF-7 (Breast Cancer) | Doxorubicin | 2.5 | [13] |
| M21 (Melanoma) | Doxorubicin | 2.8 | [13] |
| HeLa (Cervical Cancer) | Doxorubicin | 2.9 | [13] |
| UMUC-3 (Bladder Cancer) | Doxorubicin | 5.1 | [13] |
| HepG2 (Hepatocellular Carcinoma) | Doxorubicin | 12.2 | [13] |
| TCCSUP (Bladder Cancer) | Doxorubicin | 12.6 | [13] |
| Huh7 (Hepatocellular Carcinoma) | Doxorubicin | > 20 | [13] |
| VMCUB-1 (Bladder Cancer) | Doxorubicin | > 20 | [13] |
| A549 (Lung Cancer) | Doxorubicin | > 20 | [13] |
| EPG85-257 (Gastric Carcinoma) | Daunorubicin | ~0.02 | [14] |
| EPP85-181 (Pancreatic Carcinoma) | Daunorubicin | ~0.01 | [14] |
| EPG85-257RDB (MDR Gastric) | Daunorubicin | ~5 | [14] |
| EPP85-181RDB (MDR Pancreatic) | Daunorubicin | ~2 | [14] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of doxorubicin and daunorubicin by measuring cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Doxorubicin/Daunorubicin stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of doxorubicin or daunorubicin in complete culture medium. Remove the existing medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells (medium only) and blank wells (medium without cells). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
HPLC Analysis of Doxorubicin and Daunorubicin
This protocol outlines a general method for the quantification of doxorubicin or daunorubicin in biological samples.
Instrumentation and Conditions:
-
HPLC System: An isocratic or gradient HPLC system with a fluorescence or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 32:68 v/v) with pH adjusted to 2.6 with phosphoric acid is a common starting point.[15] The exact composition may need optimization.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: For fluorescence detection, excitation at 475 nm and emission at 555 nm.[15] For UV detection, 254 nm can be used.[16]
-
Injection Volume: 20-50 µL.
Procedure:
-
Sample Preparation: For plasma samples, protein precipitation is a common method. Add a precipitating agent like acetonitrile or methanol to the sample, vortex, and centrifuge to pellet the proteins. The supernatant is then collected for analysis.
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration Curve: Prepare a series of calibration standards by spiking a known concentration of doxorubicin or daunorubicin into a blank matrix (e.g., plasma). Inject each standard to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared unknown samples.
-
Quantification: Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.
Topoisomerase II Inhibition Assay (DNA Decatenation)
This assay determines the inhibitory effect of a compound on the catalytic activity of topoisomerase II.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay buffer (containing ATP)
-
Doxorubicin/Daunorubicin
-
Loading dye
-
Agarose gel
-
Electrophoresis buffer
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and the test compound (doxorubicin or daunorubicin) at various concentrations.
-
Enzyme Addition: Add purified topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the decatenated DNA minicircles from the catenated kDNA network.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity will result in a decrease in the amount of decatenated DNA.
Conclusion
This compound is an indispensable component of the anthracycline chemotherapeutics doxorubicin and daunorubicin, playing a pivotal role in their anticancer activity. A thorough understanding of its biosynthesis, its incorporation into the final drug molecules, and the subsequent mechanism of action is crucial for the development of novel and more effective anticancer agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer therapy.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Daunorubicin - Wikipedia [en.wikipedia.org]
- 5. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin - Wikipedia [en.wikipedia.org]
- 8. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. On the structural basis and design guidelines for type II topoisomerase-targeting anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 14. researchgate.net [researchgate.net]
- 15. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Crucial Role of the Daunosamine Sugar Moiety in DNA Intercalation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role the daunosamine sugar moiety plays in the DNA intercalation of anthracycline antibiotics, such as daunorubicin and doxorubicin. These compounds are potent anticancer agents whose efficacy is intrinsically linked to their interaction with DNA. Understanding the specific contributions of the this compound sugar is critical for the rational design of new, more effective, and less toxic chemotherapeutic agents.
Introduction: The Architecture of Anthracycline-DNA Interaction
Anthracycline antibiotics, including the widely used daunorubicin and doxorubicin, exert their cytotoxic effects primarily through the inhibition of DNA replication and transcription. This is achieved by intercalating their planar tetracyclic aglycone ring system between DNA base pairs and inhibiting the enzyme topoisomerase II. The general structure of these drugs consists of a planar, hydrophobic tetracycline ring linked to a this compound sugar through a glycosidic linkage[1]. While the planar ring is responsible for the intercalation itself, the this compound sugar, positioned in the minor groove of the DNA, is essential for the stability and specificity of the drug-DNA complex[2][3][4].
Crystallographic studies have revealed that upon binding, the anthraquinone moiety of the drug inserts between adjacent base pairs, while the this compound sugar and the saturated cyclohexane ring occupy the minor groove[5]. The positively charged amino group on the this compound sugar is crucial for this interaction, contributing to the overall binding affinity through electrostatic interactions with the negatively charged phosphate backbone of DNA[1].
Quantitative Analysis of DNA Binding Affinity
The contribution of the this compound moiety to the overall DNA binding affinity is evident when comparing the binding constants of the complete anthracycline molecule with its aglycone counterpart, which lacks the sugar. The data consistently demonstrates a significant reduction in binding affinity upon removal of the this compound sugar, underscoring its critical role in stabilizing the drug-DNA complex.
| Compound | DNA Source | Method | Binding Constant (K) (M⁻¹) | Temperature (°C) | Ionic Strength/Buffer Conditions | Reference |
| Daunorubicin | Calf Thymus DNA | Optical Method | 0.10 - 0.12 x 10⁶ | 37 | 10% serum | [6][7] |
| Doxorubicin | Calf Thymus DNA | Optical Method | 0.13 - 0.16 x 10⁶ | 37 | 10% serum | [6][7] |
| Doxorubicin | Not Specified | Not Specified | ~10⁴ | Not Specified | Not Specified | [8] |
| Doxorubicinone (Aglycone) | Not Specified | Spectroscopic & Calorimetric | Does not intercalate; likely minor groove binding | Not Specified | Not Specified | [2] |
Structural Interactions of the this compound Moiety in the DNA Minor Groove
X-ray crystallography and NMR spectroscopy have provided detailed insights into the specific interactions between the this compound sugar and the DNA minor groove. These studies reveal a network of hydrogen bonds and van der Waals contacts that anchor the drug to the DNA.
The amino group at the 3' position of the this compound sugar is of particular importance. In the crystal structure of the daunorubicin-d(CGTACG) complex, the amino sugar resides in the minor groove, although direct hydrogen bonding to the DNA was not observed in this specific structure[9][10]. However, in the d(CGATCG)-daunomycin complex, the N-3' of the this compound forms a hydrogen bond with the O-2 of a neighboring thymine base[11]. This electrostatic interaction is crucial for positioning the sugar for extensive van der Waals contacts with the DNA, thereby stabilizing the complex[11].
Modifications to the this compound moiety can significantly impact DNA binding and biological activity. For instance, substitutions at the C2' position of this compound can alter the sequence specificity of the drug[8]. Furthermore, the replacement of the primary amino group at the C-3' position can lead to derivatives with an enhanced ability to form covalent adducts with DNA[12].
Experimental Protocols for Studying Drug-DNA Interactions
Several biophysical techniques are employed to characterize the binding of anthracyclines to DNA. The following are detailed methodologies for three key experiments.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to determine the binding affinity of a ligand to DNA. The intrinsic fluorescence of anthracyclines is often quenched upon binding to DNA, and this change can be monitored to calculate the binding constant.
Objective: To determine the binding constant (K) of an anthracycline to DNA.
Materials:
-
Anthracycline drug (e.g., Daunorubicin) stock solution of known concentration.
-
Calf Thymus DNA stock solution of known concentration (in base pairs).
-
Buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a solution of the anthracycline at a fixed concentration in the buffer.
-
Record the initial fluorescence emission spectrum of the drug solution.
-
Titrate the drug solution with increasing concentrations of the DNA stock solution.
-
After each addition of DNA, allow the solution to equilibrate for a set time (e.g., 5 minutes) and then record the fluorescence emission spectrum.
-
Correct the fluorescence intensity for the dilution effect at each titration point.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Analyze the binding isotherm using a suitable binding model (e.g., Scatchard plot or non-linear regression) to determine the binding constant (K).
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for studying the conformational changes in DNA upon drug binding. Intercalation of anthracyclines into the DNA double helix induces characteristic changes in the CD spectrum of DNA.
Objective: To investigate the conformational changes in DNA upon anthracycline binding.
Materials:
-
Anthracycline drug stock solution.
-
DNA stock solution (e.g., Calf Thymus DNA).
-
Buffer solution (e.g., phosphate buffer, pH 7.0).
-
CD spectropolarimeter.
-
Quartz cuvettes with a defined path length (e.g., 1 cm).
Procedure:
-
Record the CD spectrum of the DNA solution alone in the buffer from approximately 220 nm to 320 nm.
-
Prepare a series of solutions with a fixed DNA concentration and increasing concentrations of the anthracycline.
-
Incubate each solution for a sufficient time to reach binding equilibrium.
-
Record the CD spectrum for each solution under the same experimental conditions as the DNA alone.
-
Subtract the CD spectrum of the buffer from all recorded spectra.
-
Analyze the changes in the CD bands of the DNA (typically around 245 nm and 275 nm) to infer conformational changes (e.g., B-form to A-form transition).
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (K), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Objective: To determine the complete thermodynamic profile of anthracycline-DNA binding.
Materials:
-
Anthracycline drug solution of known concentration.
-
DNA solution of known concentration.
-
Degassed buffer solution.
-
Isothermal Titration Calorimeter.
Procedure:
-
Load the DNA solution into the sample cell of the calorimeter.
-
Load the anthracycline solution into the titration syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of small, sequential injections of the anthracycline solution into the DNA solution.
-
Record the heat change associated with each injection.
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of drug to DNA.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.
Signaling Pathways and Cellular Consequences
The intercalation of anthracyclines into DNA and the subsequent inhibition of topoisomerase II trigger a cascade of cellular events, ultimately leading to apoptosis or cell death. A key signaling pathway activated in response to the DNA double-strand breaks induced by these drugs is the ATM/Chk2 pathway[13][14].
DNA Damage Response Pathway
Caption: DNA damage response pathway initiated by anthracyclines.
Upon formation of the ternary drug-DNA-topoisomerase II complex, the enzyme's ability to re-ligate the DNA strands is inhibited, leading to the accumulation of DNA double-strand breaks (DSBs)[15][16]. These DSBs are recognized by the cell's DNA damage surveillance machinery, leading to the activation of the Ataxia Telangiectasia Mutated (ATM) kinase[13]. Activated ATM then phosphorylates and activates a number of downstream targets, including the checkpoint kinase 2 (Chk2) and the tumor suppressor protein p53[13][14]. Activation of p53 can lead to either cell cycle arrest, allowing time for DNA repair, or the induction of apoptosis if the damage is too severe.
Experimental Workflow Visualization
The process of characterizing the role of the this compound moiety in DNA intercalation involves a logical progression of experiments, from initial binding studies to detailed structural and cellular analyses.
Experimental Workflow for Drug-DNA Interaction Analysis
Caption: Workflow for investigating the this compound moiety's role.
Conclusion
The this compound sugar moiety is an indispensable component of anthracycline antibiotics, playing a multifaceted role in their interaction with DNA. Its presence in the minor groove significantly enhances the stability of the drug-DNA complex through a network of specific electrostatic and van der Waals interactions. The quantitative data unequivocally demonstrates a marked decrease in DNA binding affinity upon removal of the this compound sugar. A thorough understanding of these interactions, facilitated by the experimental protocols and conceptual frameworks presented in this guide, is paramount for the development of next-generation anthracyclines with improved therapeutic indices. Future research in this area will likely focus on the rational design of novel sugar moieties to modulate DNA binding affinity, sequence specificity, and ultimately, anticancer efficacy.
References
- 1. Interactions between morpholinyl anthracyclines and DNA. The crystal structure of a morpholino doxorubicin bound to d(CGTACG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations into the DNA-binding mode of doxorubicinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Daunorubicin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A New Bisintercalating Anthracycline with Picomolar DNA Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substitutions at C2' of this compound in the anticancer drug daunorubicin alter its DNA-binding sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions between an anthracycline antibiotic and DNA: molecular structure of daunomycin complexed to d(CpGpTpApCpG) at 1.2-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular structure of an anticancer drug-DNA complex: daunomycin plus d(CpGpTpApCpG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA-drug interactions. The crystal structure of d(CGATCG) complexed with daunomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Doxorubicin activates ATM-dependent phosphorylation of multiple downstream targets in part through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relationship between topoisomerase II-DNA cleavable complexes, apoptosis and cytotoxic activity of anthracyclines in human cervix carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sugar Moiety of Life-Saving Drugs: A Technical Guide to the Discovery and Isolation of Daunosamine from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, biosynthesis, and, most critically, the detailed methodologies for the isolation and purification of daunosamine from natural sources. This compound, a vital amino sugar, is a cornerstone in the chemical structure of the widely used anthracycline antibiotics, daunorubicin and doxorubicin, which are indispensable in cancer chemotherapy. Understanding its origins and the methods to obtain it in a pure form is crucial for further research, drug modification, and the development of novel therapeutic agents.
Discovery and Natural Occurrences
This compound was first identified as a key component of the anthracycline antibiotic daunorubicin, which was isolated from the bacterium Streptomyces peucetius. This amino sugar, chemically known as 3-amino-2,3,6-trideoxy-L-lyxo-hexose, is integral to the biological activity of daunorubicin and its hydroxylated derivative, doxorubicin. The primary natural source of this compound is, therefore, the fermentation broths of Streptomyces peucetius that produce these life-saving anticancer drugs. While this compound itself is not typically found in a free state in nature, it is readily accessible through the chemical cleavage of the glycosidic bond in its parent anthracyclines.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound in Streptomyces peucetius is a complex enzymatic process that starts from glucose-1-phosphate. The pathway involves a series of gene-encoded enzymes that modify the sugar molecule to produce the activated form, dTDP-L-daunosamine. This activated sugar is then transferred to the aglycone moiety to form the final anthracycline antibiotic.
An In-depth Technical Guide to the Physical and Chemical Properties of Daunosamine
Daunosamine, a critical amino sugar component of the widely used anthracycline antibiotics daunorubicin and doxorubicin, plays a pivotal role in the therapeutic efficacy and pharmacological properties of these potent anti-cancer agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is a deoxy amino sugar, specifically 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranose.[1] Its structure is fundamental to the interaction of anthracyclines with DNA and topoisomerase II, contributing significantly to their cytotoxic effects. The presence of a primary amino group at the C-3' position is crucial for the biological activity of the parent compounds.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (3S,4S,5S)-3-amino-4,5-dihydroxyhexanal (linear form)[3][4] |
| (3S,4S,5S)-4-amino-6-methyl-tetrahydropyran-2,5-diol (pyranose form)[3] | |
| Synonyms | 3-Amino-2,3,6-trideoxy-L-lyxo-hexose[1][5], L-Daunosamine[5] |
| CAS Number | 4305-54-8 (pyranose form)[1][3], 26548-47-0 (linear form)[3][4] |
| Molecular Formula | C6H13NO3[1][2][3][6][7] |
| Molecular Weight | 147.17 g/mol [1][6][7] |
| InChI | InChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3/t4-,5-,6+/m0/s1[3][4] |
| InChIKey | WPJRFCZKZXBUNI-HCWXCVPCSA-N[3][4] |
| SMILES | C--INVALID-LINK--N)O">C@@HO[3][4] |
Physicochemical Properties
The physicochemical properties of this compound influence its reactivity, solubility, and its contribution to the overall characteristics of the anthracycline molecules.
Table 2: Physicochemical Data for this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| Physical Form | Solid[8] | White to off-white crystalline powder[2] |
| Melting Point | 148 - 150 °C (acetone)[9] | 175-178°C (dec.)[8] |
| Boiling Point | 306.6°C at 760 mmHg[6] | Not available |
| Solubility | Soluble in water[3][10]. Slightly soluble in Methanol.[8][9] | Water-soluble.[2] |
| pKa | The pKa of the amino group in the context of anthracyclines is approximately 8.4.[11] Another source suggests a predicted pKa of 8.55 ± 0.70.[12] | Not available |
| LogP | 0.30410[9] | Not available |
| Density | 1.236 g/cm³[6] | Not available |
| Refractive Index | 1.518[6] | Not available |
Experimental Protocols
Several synthetic routes to this compound have been developed, often starting from readily available carbohydrate precursors or through asymmetric synthesis from non-carbohydrate starting materials.
A notable approach involves the synthesis of a versatile this compound donor, p-tolyl 4-O-acetyl-3-azido-2,3,6-trideoxy-1-thio-α-L-lyxo-hexopyranoside, from L-fucal. This method provides the donor in three steps with an overall yield of 32%. A similar procedure can be utilized to synthesize the epirubicin analog donor from L-rhamnal.[13]
Another synthetic strategy employs an asymmetric aldol reaction followed by a modified Curtius rearrangement to install the amino functionality, achieving an overall yield of 18% from non-carbohydrate precursors.[14]
This compound can be obtained in nearly quantitative yield through the acidic hydrolysis of doxorubicin.[15] This method provides a direct route to the amino sugar from the parent antibiotic, though the cost of doxorubicin can be a limiting factor for large-scale production.[15]
Spectral Data
While detailed spectral data with peak assignments were not fully available in the initial search, the use of various spectroscopic techniques for the characterization of this compound and its derivatives is well-documented.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are crucial for confirming the stereochemistry and constitution of synthesized this compound and its intermediates.[16] Studies on the interaction of daunomycin with dinucleotides have shown that the conformation of the this compound ring is altered upon binding, as observed by changes in NMR scalar coupling constants.[17]
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound and its derivatives. In studies of anthracycline-peptide conjugates, the loss of the this compound sugar is a dominant fragmentation pathway observed under electrospray ionization (ESI) conditions.[18][19] High-resolution mass spectrometry has been used to confirm the successful in vitro enzymatic synthesis of dTDP-L-daunosamine, with an experimentally determined m/z of 530.09494 for the [M-H]⁻ ion.[20]
Biosynthesis and Signaling Pathways
This compound is biosynthesized in actinomycetes, such as Streptomyces peucetius, as a key building block for anthracycline production. The biosynthesis involves a series of enzymatic reactions starting from dTDP-D-glucose.
The diagram below illustrates a simplified workflow for the in vitro enzymatic synthesis of dTDP-L-daunosamine, a key precursor in the biosynthesis of doxorubicin and daunorubicin.
Caption: In vitro enzymatic synthesis of dTDP-L-daunosamine.
While this compound itself is not directly involved in signaling pathways in mammalian cells, its structural features, particularly the amino group, are critical for the mechanism of action of the parent anthracyclines. The protonated amino group of this compound facilitates the intercalation of the anthracycline molecule into the minor groove of DNA, leading to the inhibition of DNA replication and transcription, and the poisoning of topoisomerase II. This ultimately triggers apoptotic cell death in cancer cells.
The diagram below illustrates the logical relationship of this compound within the mechanism of action of anthracyclines.
Caption: Role of this compound in the mechanism of action of anthracyclines.
References
- 1. This compound | CAS No- 4305-54-8 | Simson Pharma Limited [simsonpharma.com]
- 2. CAS 19196-51-1: L-Daunosamine HCl | CymitQuimica [cymitquimica.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. L-Daunosamine | C6H13NO3 | CID 160128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 26548-47-0: L-Daunosamine | CymitQuimica [cymitquimica.com]
- 6. Cas 4305-54-8,this compound | lookchem [lookchem.com]
- 7. biocompare.com [biocompare.com]
- 8. This compound HYDROCHLORIDE | 32385-06-1 [amp.chemicalbook.com]
- 9. L-DAUNOSAMINE, HYDROCHORIDE|lookchem [lookchem.com]
- 10. This compound - Wikiwand [wikiwand.com]
- 11. Comparison of the interaction of doxorubicin, daunorubicin, idarubicin and idarubicinol with large unilamellar vesicles. Circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derivate of this compound | 91108-50-8 [m.chemicalbook.com]
- 13. Short and efficient synthesis of a this compound donor from l-fucal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. An NMR study of the interaction of daunomycin with dinucleotides and dinucleoside phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances and Challenges in Structural Studies of Bioactive Peptide-Anthracycline Conjugates: A Mass Spectrometric Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Crucial Role of the Daunosamine Amino Group in Anthracycline Anticancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The anthracycline antibiotics, particularly doxorubicin and daunorubicin, are mainstays in cancer chemotherapy. Their clinical efficacy is intrinsically linked to their unique molecular structure, a tetracyclic aglycone linked to the amino sugar daunosamine. A critical functional moiety within this structure is the primary amino group at the 3' position of the this compound sugar. This technical guide delves into the pivotal role of this amino group in the anticancer activity of these compounds. Through a comprehensive review of structure-activity relationship (SAR) studies, this document elucidates how modifications of the this compound amino group can profoundly impact DNA binding, topoisomerase II inhibition, and ultimately, cytotoxic potency. We present a compilation of quantitative data on various analogs, detailed experimental protocols for key biological assays, and visual representations of the underlying molecular mechanisms and experimental workflows. This guide serves as a resource for researchers in oncology drug discovery and development, providing a foundational understanding of the chemical biology of anthracyclines and highlighting the this compound amino group as a key target for the design of next-generation anticancer agents with improved efficacy and reduced toxicity.
Introduction
Anthracycline antibiotics, such as doxorubicin and its parent compound daunorubicin, are among the most effective and widely used chemotherapeutic agents.[1] They are employed in the treatment of a broad spectrum of cancers, including solid tumors and hematological malignancies.[1] The molecular architecture of these drugs consists of a planar tetracyclic quinone-hydroquinone aglycone and an amino sugar, this compound, attached via a glycosidic bond.[2] The anticancer activity of anthracyclines is multifaceted, but it is primarily attributed to their ability to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and repair.[3][4]
The this compound moiety, and specifically its 3'-amino group, plays a critical role in the biological activity of these drugs.[5][6] This amino group is protonated at physiological pH, conferring a positive charge that is essential for the initial interaction and stabilization of the drug-DNA complex.[5] The sugar moiety resides in the minor groove of the DNA, while the aglycone intercalates between base pairs.[7] This precise positioning is fundamental to the drug's mechanism of action.
Over the years, extensive research has focused on modifying the this compound amino group to enhance anticancer efficacy, overcome drug resistance, and mitigate the dose-limiting cardiotoxicity associated with anthracycline therapy.[8] This guide provides a detailed examination of the structure-activity relationships revolving around this critical functional group, supported by quantitative data, experimental methodologies, and graphical illustrations to provide a comprehensive resource for the scientific community.
The Role of the this compound Amino Group in the Mechanism of Action
The anticancer effects of doxorubicin and its analogs are primarily mediated through two interconnected mechanisms: DNA intercalation and topoisomerase II poisoning. The this compound amino group is intimately involved in both processes.
2.1. DNA Intercalation and Binding
The initial step in the action of anthracyclines is their binding to nuclear DNA. The planar aromatic aglycone inserts itself between adjacent base pairs of the DNA double helix.[7] The this compound sugar moiety, with its positively charged amino group, extends into the minor groove of the DNA. This interaction is crucial for the stability of the drug-DNA complex.[5] The protonated amino group forms ionic bonds and hydrogen bonds with the negatively charged phosphate backbone of DNA, anchoring the drug in place.[6]
Modification of the 3'-amino group can significantly alter the DNA binding affinity. For instance, N-acetylation, which neutralizes the positive charge, generally leads to a marked decrease in both DNA binding and cytotoxic activity. This underscores the importance of the positive charge for the initial electrostatic attraction to the DNA.
2.2. Topoisomerase II Inhibition
Topoisomerase II is a nuclear enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[4] Anthracyclines act as topoisomerase II "poisons" by stabilizing the covalent complex formed between the enzyme and the cleaved DNA, known as the cleavable complex.[3] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent activation of apoptotic pathways.
The this compound moiety is critical for this inhibitory activity. It is believed to interact with the topoisomerase II enzyme at the DNA-protein interface, contributing to the stabilization of the cleavable complex.[9] Modifications to the amino group can therefore influence the potency of topoisomerase II inhibition.
The following diagram illustrates the proposed mechanism of action of doxorubicin, highlighting the key roles of the aglycone and the this compound moiety.
Caption: Mechanism of action of doxorubicin.
Structure-Activity Relationships of this compound Amino Group Modifications
The 3'-amino group of this compound has been a focal point for medicinal chemists aiming to develop doxorubicin analogs with improved therapeutic indices. Modifications at this position have yielded compounds with dramatically altered biological activities.
3.1. Impact of N-Alkylation and N-Acylation
Simple modifications such as N-alkylation or N-acylation have profound effects on cytotoxicity. Generally, N-acylation, which removes the basicity of the amino group, leads to a significant loss of activity. This highlights the importance of the positive charge for DNA interaction. N-alkylation with small alkyl groups can be tolerated, but larger substituents often lead to decreased potency, likely due to steric hindrance.
3.2. Incorporation of the Amino Group into Cyclic Systems
A particularly fruitful area of research has been the incorporation of the this compound nitrogen into a five- or six-membered ring.[5][6] This has led to the discovery of some of the most potent doxorubicin analogs ever synthesized. For instance, 3'-deamino-3'-(2''-pyrroline-1''-yl)doxorubicin was found to be 500-1000 times more active in vitro than doxorubicin.[5][6] The size of the newly formed ring is a critical determinant of activity. Analogs with a five-membered ring are generally more potent than their six-membered ring counterparts.[5][6]
3.3. Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of doxorubicin and several key analogs with modifications at the this compound amino group. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines and experimental conditions.
| Compound | Modification of 3'-Amino Group | Cell Line(s) | IC50 (nM) or Relative Potency vs. Doxorubicin | Reference(s) |
| Doxorubicin | Unmodified (-NH2) | Various | - | [10][11] |
| 3'-deamino-3'-(2''-pyrroline-1''-yl)doxorubicin | Nitrogen incorporated into a 2-pyrroline ring | MXT mammary | 500-1000x more potent than Doxorubicin | [5][6] |
| 3'-deamino-3'-(1'',3''-tetrahydropyridine-1''-yl)doxorubicin | Nitrogen incorporated into a tetrahydropyridine ring | MXT mammary | 30-50x less active than the 2-pyrroline analog | [5] |
| 3'-deamino-3'-(3''-pyrrolidone-1''-yl)doxorubicin | Nitrogen incorporated into a 3-pyrrolidone ring | MXT mammary | 5x more potent than the 3-piperidone analog | [5] |
| 3'-deamino-3'-(3''-piperidone-1''-yl)doxorubicin | Nitrogen incorporated into a 3-piperidone ring | MXT mammary | - | [5] |
| 3'-(2-methoxy-4-morpholinyl)doxorubicin (FCE 23762) | Replacement with a methoxymorpholinyl group | Human melanoma | Comparable to Doxorubicin | [12] |
Note: The data presented is a compilation from multiple sources and experimental conditions may vary.
The logical relationship of these structure-activity findings can be visualized as follows:
Caption: Structure-activity relationship logic.
Experimental Protocols
The evaluation of novel anthracycline analogs relies on a suite of standardized in vitro assays to determine their cytotoxic potential and mechanism of action. Below are detailed methodologies for key experiments.
4.1. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Doxorubicin and analog test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of doxorubicin and the analog compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
The workflow for a typical cytotoxicity assay is depicted below:
Caption: Cytotoxicity assay workflow.
4.2. Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/mL BSA)
-
ATP solution (10 mM)
-
Stop buffer/loading dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose
-
TAE buffer
-
Ethidium bromide
-
DNA visualization system
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 1x topoisomerase II assay buffer, 1 mM ATP, 200 ng of kDNA, and the test compound at various concentrations in a final volume of 20 µL.
-
Enzyme Addition: Add 1-2 units of human topoisomerase IIα to each reaction tube. Include a no-enzyme control and a no-drug control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 80 V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Data Analysis: Quantify the intensity of the decatenated DNA bands. Determine the concentration of the compound that inhibits 50% of the topoisomerase II decatenation activity (IC50).
4.3. DNA Intercalation Assay (Fluorescence Quenching)
This assay measures the binding of a compound to DNA by monitoring the quenching of the compound's intrinsic fluorescence upon intercalation.
Materials:
-
Calf thymus DNA (ctDNA)
-
Doxorubicin or analog compound
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare Solutions: Prepare a stock solution of the fluorescent compound in Tris-HCl buffer. Prepare a stock solution of ctDNA and determine its concentration by measuring the absorbance at 260 nm.
-
Fluorescence Measurement: In a quartz cuvette, place a fixed concentration of the compound (e.g., 1 µM) in Tris-HCl buffer.
-
Titration with DNA: Successively add small aliquots of the ctDNA stock solution to the cuvette. After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.
-
Record Spectra: Record the fluorescence emission spectrum of the compound after each addition of DNA (excitation wavelength for doxorubicin is ~480 nm, emission is ~590 nm).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration. The decrease in fluorescence intensity indicates binding of the compound to DNA. The binding constant can be calculated using the Stern-Volmer equation.[13]
Conclusion
The 3'-amino group of the this compound moiety is a linchpin for the anticancer activity of doxorubicin and related anthracyclines. Its positive charge is fundamental for DNA binding, and its position in the minor groove is critical for stabilizing the drug-DNA-topoisomerase II ternary complex. Structure-activity relationship studies have unequivocally demonstrated that modifications to this amino group can lead to dramatic changes in cytotoxic potency, with some analogs exhibiting several orders of magnitude greater activity than the parent drug. The development of novel analogs with enhanced efficacy and potentially reduced toxicity hinges on a deep understanding of the role of this functional group. The experimental protocols detailed in this guide provide a framework for the continued exploration and evaluation of new anthracycline derivatives, with the ultimate goal of advancing cancer therapy. The data and methodologies presented herein serve as a valuable resource for researchers dedicated to the rational design of more effective and safer anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. [Comparison of the cytotoxic activity of doxorubicin and epirubicin by an in vitro test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. High yield conversion of doxorubicin to 2-pyrrolinodoxorubicin, an analog 500-1000 times more potent: structure-activity relationship of this compound-modified derivatives of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High yield conversion of doxorubicin to 2-pyrrolinodoxorubicin, an analog 500-1000 times more potent: structure-activity relationship of this compound-modified derivatives of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives. | Semantic Scholar [semanticscholar.org]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [repository.aus.edu]
- 10. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. In vitro antitumor activity of 3'-desamino-3'(2-methoxy-4-morpholinyl) doxorubicin on human melanoma cells sensitive or resistant to triazene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. opsi.ir [opsi.ir]
Methodological & Application
Synthesis of Daunosamine and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daunosamine, an essential amino sugar component of the anthracycline class of potent anti-cancer agents such as doxorubicin and daunorubicin, plays a critical role in their therapeutic efficacy. The unique structural features of this compound contribute significantly to the DNA intercalating and topoisomerase II inhibiting activities of these drugs. Consequently, the synthesis of this compound and its derivatives is of paramount importance for the development of novel anthracycline analogs with improved pharmacological profiles, including enhanced efficacy, reduced cardiotoxicity, and the ability to overcome multidrug resistance.
These application notes provide a comprehensive overview of the chemical and enzymatic synthesis of this compound and its derivatives, complete with detailed experimental protocols and quantitative data to aid researchers in this field.
Chemical Synthesis of this compound Derivatives
The chemical synthesis of this compound is a challenging endeavor due to the presence of multiple stereocenters. Various strategies have been developed, often employing chiral starting materials to ensure the desired stereochemistry. A notable approach involves the synthesis of a versatile this compound donor, which can then be used to glycosylate various aglycones.
Synthesis of a this compound Donor from L-fucal
A short and efficient synthesis of a this compound donor, p-tolyl 4-O-acetyl-3-azido-2,3,6-trideoxy-1-thio-α-L-lyxo-hexopyranoside, has been reported starting from the commercially available L-fucal. This three-step process provides the donor in a good overall yield.[1][2] A similar strategy can be employed starting from L-rhamnal to produce the corresponding L-arabino-hexopyranoside for the synthesis of epirubicin analogs.[1][2]
Experimental Protocol: Synthesis of p-tolyl 4-O-acetyl-3-azido-2,3,6-trideoxy-1-thio-α-L-lyxo-hexopyranoside
This protocol is a representative procedure based on reported syntheses.
Step 1: Azido-thiolation of L-fucal
-
Dissolve L-fucal in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Add p-toluenethiol and a source of the azido group, such as azidotrimethylsilane (TMSN₃), to the reaction mixture.
-
Cool the mixture to 0°C and add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) dropwise.
-
Stir the reaction at 0°C for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the azido-thioglycoside.
Step 2: Acetylation of the 4-hydroxyl group
-
Dissolve the product from Step 1 in a mixture of pyridine and acetic anhydride.
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding ice water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography if necessary.
Step 3: Final Product The resulting p-tolyl 4-O-acetyl-3-azido-2,3,6-trideoxy-1-thio-α-L-lyxo-hexopyranoside is a versatile donor for glycosylation reactions.
Quantitative Data Summary: Synthesis from L-fucal
| Starting Material | Product | Number of Steps | Overall Yield | Reference |
| L-fucal | p-tolyl 4-O-acetyl-3-azido-2,3,6-trideoxy-1-thio-α-L-lyxo-hexopyranoside | 3 | 32% | [1][2] |
| L-rhamnal | p-tolyl 4-O-acetyl-3-azido-2,3,6-trideoxy-1-thio-α-L-arabino-hexopyranoside | 3 | 28% | [1][2] |
Synthesis of N-Trifluoroacetyl-L-daunosamine
The N-trifluoroacetyl protecting group is often employed in the synthesis of this compound derivatives. An efficient route starting from L-rhamnal has been developed for the synthesis of N-trifluoroacetyl-L-daunosamine.[3]
Experimental Protocol: Representative Synthesis of N-Trifluoroacetyl-L-daunosamine from L-rhamnal
This protocol is a generalized procedure based on established chemical transformations.
-
Formation of the Glycal: Protect the hydroxyl groups of L-rhamnose and convert it to the corresponding glycal, L-rhamnal.
-
Azidonitration: React L-rhamnal with sodium azide and ceric ammonium nitrate to introduce an azido group at C-3 and a nitrate ester at C-2.
-
Reduction of the Azido Group: Reduce the azido group to an amine using a suitable reducing agent, such as hydrogen sulfide in pyridine or catalytic hydrogenation.
-
N-Trifluoroacetylation: Protect the newly formed amino group by reacting it with trifluoroacetic anhydride.
-
Hydrolysis and Glycoside Formation: Hydrolyze the anomeric nitrate ester and subsequently form the desired glycoside.
-
Stereoselective Reduction: Perform a stereoselective reduction of a ketone intermediate at C-4 to establish the correct stereochemistry of this compound.[3]
-
Deprotection: Remove any remaining protecting groups to yield N-trifluoroacetyl-L-daunosamine.
Quantitative Data Summary: Synthesis of N-Trifluoroacetyl-L-daunosamine
| Starting Material | Product | Overall Yield | Reference |
| L-rhamnal | N-trifluoroacetyl-L-daunosamine | 28% | [3] |
| L-rhamnal | N-trifluoroacetyl-L-acosamine | 33% | [3] |
Enzymatic Synthesis of this compound
The biosynthesis of this compound proceeds via a complex enzymatic pathway, starting from D-glucose-1-phosphate. The key intermediate in this pathway is thymidine diphosphate (TDP)-L-daunosamine. The in vitro reconstitution of this biosynthetic pathway offers a powerful alternative to chemical synthesis, allowing for the specific and efficient production of this important sugar nucleotide.[4]
In Vitro Enzymatic Synthesis of dTDP-L-daunosamine
A one-pot, two-step enzymatic pathway has been developed for the synthesis of dTDP-L-daunosamine, starting from dTDP-4-keto-6-deoxy-D-glucose.[4]
Experimental Protocol: One-Pot, Two-Step Enzymatic Synthesis of dTDP-L-daunosamine
Step 1: Synthesis of dTDP-3-amino-4-keto-2,3,6-trideoxy-D-glucose
-
Set up a 20 mL reaction mixture containing dTDP-4-keto-6-deoxy-D-glucose, the enzymes EvaA and DnmJ, and the necessary co-substrates in a suitable buffer (e.g., 50 mM Bis-Tris Propane, pH 7.5).
-
Incubate the reaction at 24°C for 3.5 hours.
Step 2: Synthesis of dTDP-L-daunosamine
-
To the same reaction mixture, add a 20 mL buffered solution containing 30 mM NADPH and the enzymes DnmU and DnmV (each at a concentration of 0.6 mg·mL⁻¹).[4]
-
Incubate the reaction for an additional 16 hours at 24°C.[4]
-
Terminate the reaction by heating the mixture at 90°C for 3 minutes to denature the enzymes.
-
Remove the precipitated proteins by centrifugation.
-
The product, dTDP-L-daunosamine, can be purified by anion-exchange chromatography.
Quantitative Data Summary: Enzymatic Synthesis
| Starting Material | Product | Yield | Reference |
| dTDP-4-keto-6-deoxy-D-glucose | dTDP-L-daunosamine | Not explicitly stated, but the protocol is described as effective. | [4] |
Synthesis of this compound Derivatives
The modification of the this compound moiety in anthracyclines has been a fruitful strategy for generating new derivatives with improved therapeutic properties.
Oxazolinodaunorubicin
A notable example is oxazolinodaunorubicin, a derivative with a modified this compound moiety that exhibits significantly lower toxicity and the ability to overcome drug resistance in cancer cells.[5]
N-enamine Derivatives
The synthesis of N-enamine derivatives of daunorubicin and doxorubicin has also been explored, leading to compounds with potent antileukemic activity.[6]
Visualizing Synthetic and Biosynthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic and biosynthetic pathways for this compound.
References
- 1. Short and efficient synthesis of a this compound donor from l-fucal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-trifluoroacetyl-L-acosamine, N-trifluoroacetyl-L-daunosamine, and their 1-thio analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological properties of oxazolinodaunorubicin--a new derivative of daunorubicin with a modified this compound moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antileukemic activity of N-enamine derivatives of daunorubicin, 5-iminodaunorubicin, and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of dTDP-L-daunosamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of dTDP-L-daunosamine, a crucial precursor for the biosynthesis of anthracycline antibiotics such as daunorubicin and doxorubicin. The information presented here is intended to guide researchers in the fields of synthetic biology, enzymology, and drug development in the chemoenzymatic synthesis of this important nucleotide-activated sugar.
Introduction
L-daunosamine is a highly modified deoxyhexose sugar moiety essential for the biological activity of several clinically important anticancer agents, including the anthracyclines daunorubicin and doxorubicin. The stereochemistry of this sugar is critical for the drug's interaction with its biological target and can influence its efficacy and toxicity profile. The biosynthesis of these potent therapeutics relies on the availability of dTDP-L-daunosamine, which serves as the activated sugar donor for glycosylation of the aglycone scaffold.[1][2][3] This document outlines an in vitro reconstituted enzymatic pathway for the synthesis of dTDP-L-daunosamine, offering a controlled and efficient method for its production.
Biosynthetic Pathway
The enzymatic synthesis of dTDP-L-daunosamine from the key intermediate dTDP-4-keto-6-deoxy-D-glucose involves a four-enzyme cascade. The pathway is reconstituted in vitro using purified recombinant enzymes.[1]
Caption: Biosynthetic pathway of dTDP-L-daunosamine.
Enzyme Preparation
The synthesis of dTDP-L-daunosamine requires a set of eight purified enzymes to convert D-glucose-1-phosphate to the final product. The initial steps to produce the key intermediate, dTDP-4-keto-6-deoxy-D-glucose, utilize enzymes from various bacterial sources, while the final four steps employ enzymes from the daunorubicin/doxorubicin biosynthetic pathway of Streptomyces peucetius.[1] All enzymes can be recombinantly expressed in E. coli and purified using affinity chromatography.
Table 1: Enzymes for dTDP-L-daunosamine Synthesis
| Enzyme | Function | Source Organism | Protein Yield (mg/800 mL culture) |
| Tmk | Thymidylate kinase | Escherichia coli | 18 |
| AckA | Acetate kinase | Escherichia coli | 35 |
| RmlA | Glucose-1-phosphate thymidylyltransferase | Escherichia coli | 24 |
| RmlB | dTDP-D-glucose 4,6-dehydratase | Salmonella enterica | 31 |
| EvaA | 2,3-dehydratase | Amycolatopsis orientalis | 3 |
| DnmJ | Aminotransferase | Streptomyces peucetius | 12 |
| DnmU | 3,5-epimerase | Streptomyces peucetius | 3 |
| DnmV | Ketoreductase | Streptomyces peucetius | 1.6 |
Experimental Protocols
Protocol 1: Cloning, Expression, and Purification of Enzymes
This protocol describes the general procedure for obtaining the purified enzymes required for the synthesis.
1. Gene Cloning:
-
Synthesize or amplify the genes encoding the eight enzymes listed in Table 1.
-
Clone each gene into a pET expression vector containing an N-terminal His6-tag.
2. Protein Expression:
-
Transform the expression vectors into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue cultivation at a lower temperature (e.g., 18°C) overnight.
3. Cell Lysis and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to remove cell debris.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His6-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Confirm protein purity by SDS-PAGE.
Protocol 2: One-Pot, Two-Step Enzymatic Synthesis of dTDP-L-daunosamine
This optimized protocol is designed to maximize the yield of dTDP-L-daunosamine by minimizing the formation of a shunt product.[1] The synthesis starts from the key intermediate dTDP-4-keto-6-deoxy-D-glucose (compound 6 ).
Caption: One-pot, two-step synthesis workflow.
Materials:
-
Purified enzymes: EvaA, DnmJ, DnmU, DnmV
-
dTDP-4-keto-6-deoxy-D-glucose (starting material)
-
L-glutamate
-
NADPH
-
Reaction buffer: 50 mM Bis-Tris Propane, pH 7.5
Procedure:
Step I:
-
In a 20 mL reaction volume, combine the following in the reaction buffer:
-
dTDP-4-keto-6-deoxy-D-glucose
-
EvaA (final concentration, e.g., 0.6 mg/mL)
-
DnmJ (final concentration, e.g., 0.6 mg/mL)
-
L-glutamate
-
-
Incubate the reaction mixture at 24°C for 3.5 hours.
Step II:
-
To the same reaction mixture, add a 20 mL buffered solution containing:
-
NADPH (final concentration, 30 mM)
-
DnmU (final concentration, e.g., 0.6 mg/mL)
-
DnmV (final concentration, e.g., 0.6 mg/mL)
-
-
Incubate for an additional 16 hours at 24°C.
Reaction Termination and Product Purification:
-
Terminate the reaction by heating at 90°C for 3 minutes to denature the enzymes.
-
Remove the precipitated proteins by centrifugation at 3000 x g for 10 minutes.
-
Purify the supernatant containing dTDP-L-daunosamine using strong anion exchange chromatography (e.g., Sepharose Q column).
-
Monitor fractions for the presence of the product using mass spectrometry.
-
Pool the fractions containing pure dTDP-L-daunosamine and lyophilize.
Quantification:
-
Quantify the purified product by measuring the UV absorbance of the dTDP moiety at 267 nm (ε = 9600 M⁻¹ cm⁻¹).[1]
Data Presentation
Table 2: Kinetic Parameters of Aminotransferase DnmJ
| Substrate | Km (µM) | Vmax (µM/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| dTDP-3,4-diketo-2,6-dideoxy-D-glucose | 130 ± 20 | 2.5 ± 0.1 | 0.18 ± 0.01 | 1385 |
Note: Kinetic data was obtained through a coupled assay.[2]
Troubleshooting and Considerations
-
Shunt Product Formation: The one-pot, two-step protocol is crucial to prevent the formation of an undesired side product resulting from the action of DnmU and DnmV on an earlier intermediate.[1]
-
Enzyme Activity: Ensure all purified enzymes are active. It is recommended to perform activity assays for each enzyme before setting up the multi-enzyme reaction.
-
Cofactor Stability: NADPH can degrade over time. Prepare fresh solutions or store aliquots at -80°C.
-
Product Identification: Confirm the identity of the final product by high-resolution mass spectrometry. The calculated m/z for the dTDP-L-daunosamine ion [M-H]⁻ is 530.09463.[2]
Conclusion
The in vitro enzymatic synthesis of dTDP-L-daunosamine provides a powerful and controlled method for producing this valuable precursor for anthracycline biosynthesis.[1] This approach allows for the circumvention of challenges associated with in vivo production and opens avenues for the chemoenzymatic synthesis of novel anthracycline analogs through "glycodiversification".[2][3][4] The detailed protocols and data presented herein serve as a comprehensive guide for researchers to establish and optimize this enzymatic synthesis in their own laboratories.
References
Application Notes and Protocols for the Glycosylation of Aglycones with Daunosamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical and enzymatic glycosylation of aglycones with daunosamine, a critical step in the synthesis of anthracycline antibiotics and their analogs. The methodologies outlined are based on established literature procedures and are intended to serve as a comprehensive guide for researchers in drug discovery and development.
Introduction
This compound is an amino sugar component of the anthracycline class of anti-cancer agents, including the widely used drugs daunorubicin and doxorubicin. The glycosidic linkage of this compound to the aglycone is crucial for their biological activity. The development of efficient and stereoselective methods for this glycosylation is a key focus in the synthesis of novel anthracycline analogs with improved therapeutic profiles. This document details established chemical and enzymatic protocols for the glycosylation of aglycones with this compound.
Chemical Glycosylation Protocols
Chemical glycosylation methods for this compound typically involve the use of a glycosyl donor, which is a this compound derivative with a suitable leaving group at the anomeric position. The choice of protecting groups for the amino and hydroxyl functionalities of this compound is critical for achieving high yields and stereoselectivity.
Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a classical method for glycosidic bond formation. It typically involves the use of a glycosyl halide as the donor and a heavy metal salt as a promoter.
Protocol: Glycosylation of Daunomycinone with a Protected Daunosaminyl Chloride
This protocol is adapted from procedures used for the synthesis of daunorubicin analogs.
Materials:
-
Daunomycinone (aglycone acceptor)
-
3,4-di-O-acetyl-N-trifluoroacetyl-α-L-daunosaminyl chloride (glycosyl donor)
-
Cadmium carbonate (promoter)
-
Molecular sieves (4 Å)
-
Dichloromethane (anhydrous)
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of Reactants:
-
Dry the daunomycinone and cadmium carbonate under high vacuum for several hours before use.
-
Activate molecular sieves by heating at 300°C under vacuum for 4 hours.
-
The glycosyl donor, 3,4-di-O-acetyl-N-trifluoroacetyl-α-L-daunosaminyl chloride, can be synthesized from N-trifluoroacetyl-L-daunosamine.
-
-
Glycosylation Reaction:
-
To a solution of daunomycinone (1 equivalent) in a mixture of anhydrous dichloromethane and anhydrous toluene (1:1 v/v), add freshly activated 4 Å molecular sieves.
-
Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1 hour.
-
Add cadmium carbonate (2 equivalents) to the suspension.
-
Add a solution of 3,4-di-O-acetyl-N-trifluoroacetyl-α-L-daunosaminyl chloride (1.5 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the molecular sieves and cadmium salts. Wash the pad with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the protected glycoside.
-
-
Deprotection:
-
The protecting groups (acetyl and trifluoroacetyl) can be removed under basic conditions to yield the final glycosylated aglycone. For example, treatment with a mild base like sodium methoxide in methanol, followed by neutralization.
-
Quantitative Data:
| Glycosyl Donor | Aglycone | Promoter | Yield | Reference |
| 3,4-di-O-acetyl-2,6-dideoxy-α-L-lyxo-hexopyranosyl chloride | Daunomycinone | Cadmium Carbonate | High (specific yield not stated) | [1] |
| 2,3,6-trideoxy-3-trifluoroacetamido-4-O-trifluoroacetyl-alpha-L-arabino-hexopyranosyl chloride | Daunomycinone | Not specified | Not specified | [2] |
Thioglycoside-based Glycosylation
Thioglycosides are versatile glycosyl donors that can be activated under various conditions, offering a high degree of control over the glycosylation reaction.
Protocol: Synthesis of a this compound Thioglycoside Donor
This protocol describes the synthesis of a versatile this compound thioglycoside donor from L-fucal.[3]
Materials:
-
L-fucal
-
p-Toluenethiol
-
Azobisisobutyronitrile (AIBN)
-
Sodium azide
-
Cerium(IV) ammonium nitrate (CAN)
-
Acetic anhydride
-
Pyridine
-
Toluene (anhydrous)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Synthesis of p-tolyl 2,3,6-trideoxy-1-thio-α-L-erythro-hex-2-enopyranoside:
-
A solution of L-fucal (1 equivalent), p-toluenethiol (1.5 equivalents), and AIBN (0.1 equivalents) in anhydrous toluene is heated at 80°C for 2 hours.
-
The reaction mixture is concentrated and purified by column chromatography to yield the thioglycal.
-
-
Azidonitration:
-
To a solution of the thioglycal (1 equivalent) and sodium azide (3 equivalents) in anhydrous acetonitrile at -20°C, a solution of CAN (2.5 equivalents) in anhydrous acetonitrile is added dropwise.
-
The reaction is stirred for 1 hour at -20°C and then quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
-
Acetylation:
-
The crude product from the previous step is dissolved in pyridine and acetic anhydride is added at 0°C.
-
The reaction is stirred at room temperature until completion and then worked up to yield p-tolyl 4-O-acetyl-3-azido-2,3,6-trideoxy-1-thio-α-L-lyxo-hexopyranoside.[3]
-
Quantitative Data for Donor Synthesis:
| Starting Material | Product | Number of Steps | Overall Yield | Reference |
| L-fucal | p-tolyl 4-O-acetyl-3-azido-2,3,6-trideoxy-1-thio-α-L-lyxo-hexopyranoside | 3 | 32% | [3] |
Enzymatic Glycosylation
Enzymatic methods offer high regio- and stereoselectivity for glycosylation reactions under mild conditions. Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule.
Protocol: In Vitro Enzymatic Synthesis of dTDP-L-daunosamine
The synthesis of the activated sugar donor, dTDP-L-daunosamine, is a prerequisite for enzymatic glycosylation of aglycones. This protocol is based on the in vitro reconstitution of the biosynthetic pathway.
Materials:
-
Starting substrate (e.g., a suitable dTDP-glucose derivative)
-
Recombinant enzymes of the this compound biosynthetic pathway (e.g., EvaA, DnmJ, DnmU, DnmV)
-
Cofactors (e.g., NAD+, PLP, NADPH)
-
Bis-Tris Propane buffer (pH 7.5)
-
Standard laboratory equipment for enzymatic reactions and purification (e.g., incubator, centrifuge, HPLC)
Procedure:
-
Step I: Synthesis of dTDP-3-amino-2,3,6-trideoxy-L-glycero-hexopyranos-4-ulose:
-
Set up a reaction mixture containing the starting dTDP-sugar substrate, EvaA, and DnmJ in 50 mM Bis-Tris Propane buffer (pH 7.5) with the necessary cosubstrates.
-
Incubate the reaction at 24°C for 3.5 hours.
-
-
Step II: Synthesis of dTDP-L-daunosamine:
-
To the same reaction mixture, add a buffered solution containing DnmU, DnmV, and NADPH (30 mM).
-
Incubate for an additional 16 hours at 24°C.
-
-
Reaction Termination and Purification:
-
Terminate the reaction by heating at 90°C for 3 minutes to denature the enzymes.
-
Remove the precipitated proteins by centrifugation.
-
The supernatant containing dTDP-L-daunosamine can be purified by methods such as HPLC.
-
Visualizations
Chemical Glycosylation Workflow
Caption: A generalized workflow for the chemical glycosylation of an aglycone with this compound.
Enzymatic Synthesis of dTDP-L-daunosamine
Caption: A two-step enzymatic pathway for the synthesis of dTDP-L-daunosamine and its subsequent use in glycosylation.
References
Application Notes and Protocols for the Analytical Determination of Daunosamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Daunosamine, a critical amino sugar component of anthracycline antibiotics such as daunorubicin and doxorubicin. The following protocols are designed to offer robust and reliable analytical approaches for researchers in academic and industrial settings.
Introduction
This compound (3-amino-2,3,6-trideoxy-L-lyxo-hexose) is an essential structural moiety of several clinically important anticancer drugs.[1][2] Its presence and concentration are critical quality attributes for these active pharmaceutical ingredients (APIs) and their metabolites. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and quality control during drug manufacturing. This document outlines various analytical techniques, including liquid chromatography, gas chromatography, and spectrophotometry, for the effective analysis of this compound.
Analytical Methods Overview
A variety of analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometry Detection: This is a highly sensitive and specific method suitable for complex biological matrices.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high resolution and sensitivity, particularly for volatile derivatives of this compound.[4][5]
-
Spectrophotometry: This method is often simpler and more accessible, suitable for bulk drug analysis or in-process controls where high sensitivity is not the primary requirement.[6]
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods. While specific data for this compound is limited in published literature, the data for Daunorubicinol (a major metabolite of Daunorubicin containing the this compound moiety) provides a strong reference for expected performance.[3]
Table 1: Comparison of Analytical Methods for Daunorubicinol [3]
| Analytical Method | Linearity Range | Limit of Quantification (LOQ) / Detection (LOD) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC with Fluorescence Detection | 10 - 1000 µg/L | LLOQ: 10 ng/mL | Within-run and between-run RSDs available in source | Validation based on FDA guidelines mentioned |
| HPLC with Electrochemical Detection | 15 - 150 ng/mL | LOD: < 2 ng on column (< 10 ng/mL in plasma) | Mean CV: 3.6 - 9.8% | Blinded evaluation performed |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | 0.1 - 200 ng/mL | LLOQ: 0.1 ng/mL | Intra- and inter-day RSD: 0.9 - 13.6% | Relative Error: -13.0% to 14.9% |
Experimental Protocols
Sample Preparation from Biological Matrices
Effective sample preparation is critical for accurate analysis, especially from complex matrices like plasma, urine, or tissue homogenates.[7][8] The goal is to remove interfering substances and concentrate the analyte of interest.[9]
Workflow for Sample Preparation
Caption: General workflow for preparing biological samples for analysis.
Protocol 1: Protein Precipitation
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[10]
Protocol 2: Liquid-Liquid Extraction (LLE) [3]
-
To 100 µL of plasma, add an internal standard.
-
Add 500 µL of a chloroform:methanol (4:1, v/v) solution.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
HPLC with Fluorescence Detection
This method is suitable for quantifying this compound, which can be derivatized to introduce a fluorescent tag or analyzed based on its native fluorescence if applicable. The following is adapted from a method for the related compound, Daunorubicinol.[3]
Workflow for HPLC-Fluorescence Analysis
Caption: Experimental workflow for HPLC with Fluorescence Detection.
Protocol 3: HPLC-Fluorescence Method
-
HPLC System: An Agilent 1260 HPLC system or equivalent.[3]
-
Column: Uptisphere C18 ODB (5 µm, 100 × 2.1 mm) or a similar reversed-phase column.[3]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Fluorescence Detector: Excitation wavelength around 480 nm and emission wavelength around 560 nm (these may need optimization for this compound).[3]
Procedure:
-
Prepare the sample as described in the sample preparation section.
-
Inject the reconstituted sample into the HPLC system.
-
Monitor the eluent with the fluorescence detector.
-
Quantify this compound by comparing its peak area to a calibration curve prepared with known standards.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing low concentrations of this compound in complex biological matrices.[3]
Protocol 4: LC-MS/MS Method
-
LC System: A UPLC or HPLC system capable of gradient elution.[3]
-
Column: A C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm; 2.1 mm i.d. × 50 mm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.[10]
-
Mobile Phase B: Methanol.[10]
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for this compound would need to be determined by infusing a standard solution.
Procedure:
-
Prepare samples using either protein precipitation or LLE.
-
Inject the sample into the LC-MS/MS system.
-
Analyze the data to determine the concentration of this compound based on the peak area ratio to the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, this compound must be derivatized to increase its volatility.
Workflow for GC-MS Analysis with Derivatization
Caption: Workflow for GC-MS analysis including a derivatization step.
Protocol 5: GC-MS Method
-
Derivatization:
-
Evaporate the prepared sample extract to complete dryness.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.
-
-
GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.[11]
-
Column: Rxi-5MS (30 m × 0.25 mm × 0.25 µm).[4]
-
Injector Temperature: 270°C.[4]
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.[4]
-
MS Detector: Operate in Electron Ionization (EI) mode and scan a suitable mass range or use Selected Ion Monitoring (SIM) for higher sensitivity.
-
Spectrophotometric Method
This method is based on the reaction of the primary amino group of this compound with a chromogenic reagent to form a colored product that can be quantified using a UV-Visible spectrophotometer.[6]
Protocol 6: Spectrophotometric Quantification
-
Reagent Preparation: Prepare a solution of 2,4-dinitrophenol (DNP) in acetonitrile (e.g., 1 mg/mL).[6]
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound in a suitable solvent.
-
To 1 mL of each standard, add 1.5 mL of the DNP solution.[6]
-
Allow the reaction to proceed for a specified time (e.g., 10 minutes) at room temperature.[6]
-
Measure the absorbance of the resulting yellow-colored complex at the wavelength of maximum absorbance (e.g., ~406 nm).[6]
-
Plot absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Prepare the sample solution and react it with the DNP reagent under the same conditions as the standards.
-
Measure the absorbance and determine the concentration from the calibration curve.
-
Conclusion
The analytical methods described provide a comprehensive toolkit for the detection and quantification of this compound. The choice of method should be guided by the specific requirements of the study, including the sample matrix, desired sensitivity, and available resources. For trace-level quantification in biological samples, LC-MS/MS is the recommended approach due to its superior sensitivity and selectivity. For less complex samples or for process monitoring, HPLC with fluorescence detection or spectrophotometry can provide reliable results. Proper method validation according to ICH guidelines is essential before implementation for routine analysis.
References
- 1. Synthesis and biological properties of oxazolinodaunorubicin--a new derivative of daunorubicin with a modified this compound moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. ijisrt.com [ijisrt.com]
- 8. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Application Note: Quantitative Analysis of Daunosamine using HPLC with Pre-column Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daunosamine is a critical amino sugar moiety found in anthracycline antibiotics, a class of potent chemotherapeutic agents. Its analysis is crucial for drug development, stability studies, and quality control of these pharmaceuticals. This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the lack of a strong chromophore in the this compound molecule, a pre-column derivatization step using phenyl isothiocyanate (PITC) is employed to enable sensitive detection. This document outlines the complete workflow, from sample preparation by acid hydrolysis of anthracyclines to the final HPLC analysis of the derivatized this compound.
Introduction
Anthracycline antibiotics, such as doxorubicin and daunorubicin, are vital in cancer therapy. The glycosidic bond linking the aglycone to the this compound sugar is susceptible to hydrolysis under certain conditions, leading to the degradation of the active pharmaceutical ingredient. Therefore, a robust analytical method to quantify free this compound is essential for monitoring the stability and purity of anthracycline formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of pharmaceutical compounds.[1] However, the direct analysis of this compound by HPLC with UV detection is challenging due to its weak ultraviolet absorbance.
To overcome this limitation, a pre-column derivatization strategy is employed. Phenyl isothiocyanate (PITC) is a well-established reagent that reacts with primary and secondary amines, such as the amino group in this compound, to form a phenylthiocarbamyl (PTC) derivative.[2] This PTC-daunosamine adduct possesses a strong UV absorbance at 254 nm, allowing for sensitive and accurate quantification by reverse-phase HPLC.[3] This application note provides a comprehensive protocol for the analysis of this compound, including sample preparation from an anthracycline matrix, PITC derivatization, and subsequent HPLC analysis.
Experimental Protocols
Sample Preparation: Acid Hydrolysis of Anthracyclines
This protocol describes the liberation of this compound from an anthracycline drug substance or product.
Materials:
-
Anthracycline sample (e.g., Doxorubicin Hydrochloride)
-
Hydrochloric acid (HCl), 2 M
-
Sodium hydroxide (NaOH), 2 M
-
Deionized water
-
Heating block or water bath
-
pH meter
-
Vortex mixer
-
Centrifuge
Procedure:
-
Accurately weigh an amount of the anthracycline sample equivalent to approximately 10 mg of the active ingredient and transfer it to a screw-cap reaction vial.
-
Add 5 mL of 2 M HCl to the vial.
-
Securely cap the vial and place it in a heating block or water bath set at 80°C for 2 hours to facilitate hydrolysis.[4][5]
-
After incubation, allow the vial to cool to room temperature.
-
Neutralize the solution by adding 2 M NaOH dropwise while monitoring the pH. Adjust the final pH to approximately 7.0.
-
Centrifuge the neutralized solution at 4000 rpm for 10 minutes to pellet any precipitated aglycone.
-
Carefully collect the supernatant containing the liberated this compound for the derivatization step.
Caption: Workflow for the acid hydrolysis of anthracyclines to liberate this compound.
Pre-column Derivatization with Phenyl Isothiocyanate (PITC)
This protocol details the derivatization of the amino group of this compound with PITC.
Materials:
-
This compound-containing supernatant from the previous step
-
Phenyl isothiocyanate (PITC)
-
Coupling solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3 v/v/v/v)[3]
-
Drying solution: n-Heptane
-
Reconstitution solution: Mobile Phase A (see HPLC conditions)
-
Nitrogen gas supply or vacuum concentrator
-
Vortex mixer
Procedure:
-
Transfer a 100 µL aliquot of the this compound-containing supernatant to a clean microcentrifuge tube.
-
Lyophilize the sample or evaporate to dryness under a stream of nitrogen.
-
To the dried residue, add 100 µL of the coupling solution and vortex thoroughly to dissolve.
-
Add 5 µL of PITC to the solution, vortex for 1 minute, and allow the reaction to proceed at room temperature for 20 minutes.
-
Remove the excess reagent and solvents by drying under a stream of nitrogen or in a vacuum concentrator.
-
Add 200 µL of n-heptane to the dried residue, vortex, and then discard the heptane layer. Repeat this washing step twice to ensure complete removal of excess PITC.
-
After the final wash, dry the sample completely under nitrogen.
-
Reconstitute the dried PTC-daunosamine derivative in 200 µL of Mobile Phase A.
-
Vortex to dissolve and filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Caption: Workflow for the pre-column derivatization of this compound with PITC.
HPLC Analysis of PTC-Daunosamine
This protocol outlines the chromatographic conditions for the separation and quantification of the PTC-daunosamine derivative.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Ammonium acetate, pH 6.5
-
Mobile Phase B: Acetonitrile
-
This compound hydrochloride standard for calibration
HPLC Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1 M Ammonium Acetate, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Prepare a series of this compound standards of known concentrations and derivatize them following the PITC derivatization protocol.
-
Inject the derivatized standards to generate a calibration curve.
-
Inject the prepared sample containing the PTC-daunosamine derivative.
-
Identify the PTC-daunosamine peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve.
Data Presentation
The following tables summarize representative quantitative data for the HPLC analysis of PITC-derivatized amino sugars, which can be used as a reference for the analysis of PTC-daunosamine. Actual values should be determined during method validation.
Table 1: Chromatographic and Calibration Data for PITC-Derivatized Amino Sugars
| Compound | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| PTC-Glucosamine | 12.5 | 0.5 - 100 | > 0.999 |
| PTC-Galactosamine | 13.2 | 0.5 - 100 | > 0.999 |
| PTC-Mannosamine | 14.0 | 0.5 - 100 | > 0.999 |
| PTC-Daunosamine (Expected) | ~11-15 | 0.5 - 100 | > 0.999 |
Table 2: Method Sensitivity for PITC-Derivatized Amino Sugars
| Compound | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| PTC-Glucosamine | 0.1 | 0.5 |
| PTC-Galactosamine | 0.1 | 0.5 |
| PTC-Mannosamine | 0.15 | 0.5 |
| PTC-Daunosamine (Expected) | ~0.1-0.2 | ~0.5 |
Note: The expected values for PTC-Daunosamine are based on typical performance for similar compounds and should be experimentally determined.
Conclusion
This application note provides a detailed and robust methodology for the quantitative analysis of this compound using HPLC with pre-column derivatization. The described protocols for sample preparation via acid hydrolysis and subsequent derivatization with PITC allow for the sensitive and accurate determination of free this compound in the presence of its parent anthracycline drug. The provided HPLC conditions and representative quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of anthracycline antibiotics and their degradation products. This method is suitable for stability testing, quality control, and formulation development of anthracycline-based therapeutics.
References
- 1. EP0363604A2 - Improved process for the conversion of daunorubicin into doxorubicin - Google Patents [patents.google.com]
- 2. Quantitative determination of phenyl isothiocyanate-derivatized amino sugars and amino sugar alcohols by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Characterization of Daunosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daunosamine is an essential amino sugar moiety found in the anthracycline class of chemotherapy agents, including the widely used drugs daunorubicin and doxorubicin. The presence and structural integrity of this compound are critical for the biological activity of these compounds.[1][2] Accurate characterization of this compound is therefore crucial during drug development, manufacturing, and quality control. Mass spectrometry offers a suite of powerful techniques for the qualitative and quantitative analysis of this compound, both as a free molecule and as a component of larger drug conjugates.
This document provides detailed application notes and experimental protocols for the characterization of this compound using various mass spectrometry techniques. It covers sample preparation, liquid chromatography-mass spectrometry (LC-MS/MS), matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, and advanced fragmentation techniques.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO₃ | [3][4][5] |
| Molar Mass | 147.17 g/mol | [3][4] |
| IUPAC Name | (3S,4S,5S)-3-amino-4,5-dihydroxyhexanal | [3] |
| CAS Number | 26548-47-0 | [1][3] |
Quantitative Analysis of this compound-Containing Compounds by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of daunorubicin (and by extension, monitoring for the presence of the this compound moiety) in various matrices, particularly in biological fluids.[6][7][8] The following table summarizes the performance of a validated LC-MS/MS method for daunorubicin in rat plasma.
| Parameter | Value | Reference |
| Linearity Range | 0.250 to 100 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL for doxorubicin | [8] |
| Accuracy | 95-105% | [6] |
| Precision (% CV) | < 10% | [6] |
| Recovery | 93.2% | [6] |
Experimental Protocol: LC-MS/MS for Daunorubicin in Rat Plasma
This protocol is adapted from a validated method for the determination of daunorubicin in rat plasma and can serve as a starting point for the analysis of this compound-containing compounds.[6]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of K₃EDTA rat plasma, add an appropriate internal standard (e.g., doxorubicinol).
-
Add 50 µL of 70% (w/v) zinc sulfate.
-
Add a protein precipitating agent (e.g., methanol:acetone).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography
-
HPLC System: A system capable of gradient elution.
-
Column: A C18 column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Gradient: An optimized gradient to separate the analyte from matrix components.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Daunorubicin: Precursor ion (Q1) m/z -> Product ion (Q3) m/z. Specific transitions need to be optimized.
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.
-
Characterization by MALDI-TOF Mass Spectrometry
MALDI-TOF mass spectrometry is a valuable tool for the analysis of non-volatile and thermally labile molecules like this compound and its conjugates. It is particularly useful for obtaining rapid molecular weight information.
Experimental Protocol: MALDI-TOF-MS for Glycosylated Compounds
This is a general protocol for the analysis of glycosylated compounds and can be adapted for this compound.
1. Sample Preparation
-
The sample should be at a concentration of 1-100 pmol/µL.[9]
-
Dissolve the sample in a solvent that is compatible with the chosen matrix and evaporates easily (e.g., a mixture of acetonitrile and water).
2. Matrix Selection and Preparation
-
For peptides and proteins: α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are common choices.[9]
-
For small molecules and glycans: 2,5-dihydroxybenzoic acid (DHB) is often used.
-
Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% trifluoroacetic acid). The typical concentration is around 1 mg/mL.[9]
3. Sample Spotting (Dried Droplet Method)
-
Mix the sample and matrix solutions. A 1:1 ratio is a good starting point.
-
Spot 1-2 µL of the mixture onto the MALDI target plate.[10]
-
Allow the spot to air dry completely before inserting the plate into the mass spectrometer.[9][10]
4. Mass Spectrometry
-
Instrument: A MALDI-TOF mass spectrometer.
-
Mode: Reflectron mode for higher resolution of smaller molecules.
-
Ionization: Positive or negative ion mode can be used, though positive mode is more common for observing protonated or sodiated molecules.
Advanced Fragmentation Techniques for Structural Elucidation
Tandem mass spectrometry (MS/MS) is essential for the structural characterization of this compound and its conjugates. The choice of fragmentation technique can significantly impact the quality of the data obtained, especially given the labile nature of the O-glycosidic bond.[11]
Key Challenge: Lability of the O-glycosidic Bond
A primary challenge in the mass spectrometric analysis of this compound-containing compounds is the facile cleavage of the O-glycosidic bond, which can occur both in the ion source (in-source fragmentation) and in the collision cell.[11][12][13][14][15] This results in the predominant observation of the aglycone fragment and the loss of the this compound moiety, providing limited structural information about the sugar itself.
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type collision-induced dissociation that provides high-resolution and accurate mass fragment ion spectra.
-
Principle: Ions are fragmented in a collision cell with a neutral gas at higher energies than conventional CID.
-
Observations for this compound Conjugates: The most prominent fragmentation pathway is the loss of the this compound sugar moiety.[11] The collision energy required for fragmentation is dependent on the molecular weight and charge state of the precursor ion.[11]
Electron Transfer Dissociation (ETD) and Electron-Transfer/Higher-Energy Collisional Dissociation (EThcD)
ETD and its hybrid, EThcD, are non-ergodic fragmentation methods that are particularly useful for preserving labile post-translational modifications, and by extension, labile glycosidic bonds.[16][17]
-
Principle: ETD involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation. EThcD combines ETD with supplemental HCD activation.
-
Advantages for this compound Analysis: These techniques can induce fragmentation of the peptide backbone in drug conjugates without cleaving the labile O-glycosidic bond, providing more comprehensive structural information.
General Fragmentation Parameters to Optimize:
-
Collision Energy (HCD): This needs to be carefully optimized. Lower collision energies may not induce sufficient fragmentation, while higher energies will favor the loss of the this compound moiety.
-
ETD Reaction Time: The duration of the interaction between the precursor ions and the reagent anions.
-
Supplemental Activation Energy (EThcD): The energy applied after the electron transfer event.
Derivatization for Enhanced Mass Spectrometric Analysis
Chemical derivatization can be employed to improve the chromatographic and mass spectrometric properties of this compound.[18][19][20][21] Since this compound contains a primary amine group, reagents targeting this functional group are suitable.
Potential Derivatization Strategies:
-
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to derivatize the amine and hydroxyl groups, increasing volatility for GC-MS analysis and improving ionization in some LC-MS applications.[21]
-
Acylation: Reagents such as acetic anhydride or trifluoroacetic anhydride can acylate the amine group.
-
Labeling with Ionizable Moieties: Derivatization with reagents that introduce a permanently charged or easily ionizable group can significantly enhance ESI efficiency.
General Protocol for Derivatization of Amino Sugars
-
Drying: The sample containing the amino sugar is thoroughly dried.
-
Reagent Addition: The derivatization reagent is added in a suitable anhydrous solvent.
-
Incubation: The reaction mixture is heated to a specific temperature for a defined period to ensure complete derivatization.
-
Quenching/Cleanup: The reaction may be quenched, and the derivatized analyte is often purified or extracted before analysis.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. L-Daunosamine | C6H13NO3 | CID 160128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. L-Daunosamine [chembk.com]
- 6. Development and validation of a high-performance liquid chromatography-tandem mass spectrometric method for quantification of daunorubicin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ekjcp.org [ekjcp.org]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. pak.elte.hu [pak.elte.hu]
- 12. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Orbitrap Fusion: Hybrid Fragmentation Outperforms Traditional Methods [thermofisher.com]
- 17. support.proteomesoftware.com [support.proteomesoftware.com]
- 18. dovepress.com [dovepress.com]
- 19. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
Application Notes and Protocols for NMR-Based Structural Elucidation of Daunosamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural elucidation of daunosamine derivatives. This compound is a critical amino sugar component of the anthracycline class of chemotherapeutic agents, including the widely used drugs doxorubicin and daunorubicin. The precise structural characterization of novel this compound derivatives is paramount for understanding their structure-activity relationships (SAR), optimizing their efficacy, and ensuring their safety in drug development.
Introduction to NMR in this compound Analysis
NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of the three-dimensional structure of organic molecules in solution. For this compound derivatives, NMR is instrumental in:
-
Confirming the core structure: Verifying the presence and integrity of the this compound ring.
-
Determining stereochemistry: Establishing the relative and absolute configuration of chiral centers within the sugar moiety.
-
Identifying substitution patterns: Pinpointing the location of modifications on the this compound ring.
-
Analyzing conformation: Investigating the conformational preferences of the sugar ring, which can influence biological activity.
This document outlines standardized protocols for sample preparation and the acquisition and interpretation of a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Experimental Protocols
A systematic approach combining several NMR experiments is essential for the complete structural assignment of this compound derivatives.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Sample Purity: Ensure the this compound derivative is of high purity (>95%), as impurities can complicate spectral analysis.
-
Sample Quantity: Weigh 5-10 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for anthracycline derivatives due to its ability to dissolve these compounds and provide good signal dispersion. Other potential solvents include methanol-d4 (CD3OD) or chloroform-d (CDCl3).
-
NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and sensitivity.
2.2.1. 1D NMR Experiments
-
¹H NMR (Proton): This is the fundamental experiment to identify all proton signals, their chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and scalar coupling constants (J).
-
Typical Parameters:
-
Pulse sequence: Standard single pulse (e.g., zg30).
-
Spectral width: 0-15 ppm.
-
Number of scans: 16-64.
-
-
-
¹³C NMR (Carbon-13): This experiment identifies all unique carbon signals.
-
Typical Parameters:
-
Pulse sequence: Proton-decoupled (e.g., zgpg30).
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024-8192 (due to the low natural abundance of ¹³C).
-
-
2.2.2. 2D NMR Experiments
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled to each other, typically through two or three bonds. This is crucial for tracing out the proton spin systems within the this compound ring.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[3] This experiment is essential for assigning the carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is vital for connecting different spin systems and for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity (typically < 5 Å), irrespective of the number of bonds separating them. This experiment is critical for determining the stereochemistry and conformation of the this compound ring.[4][5][6]
Data Presentation: NMR Data for Daunorubicin Hydrochloride
The following tables summarize the ¹H and ¹³C NMR data for the this compound moiety of Daunorubicin Hydrochloride (DAU·HCl) in DMSO-d6, which serves as a representative example.
Table 1: ¹H NMR Data for the this compound Moiety of Daunorubicin Hydrochloride in DMSO-d6
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1' | 4.95 | br s | |
| 2'a | 1.83 | m | |
| 2'e | 1.62 | m | |
| 3' | 3.35 | m | |
| 4' | 3.55 | m | |
| 5' | 4.15 | m | |
| 6' (CH₃) | 1.11 | d | 6.5 |
Data adapted from Piorecka et al., 2016.
Table 2: ¹³C NMR Data for the this compound Moiety of Daunorubicin Hydrochloride in DMSO-d6
| Position | Chemical Shift (δ, ppm) |
| 1' | 99.8 |
| 2' | 35.8 |
| 3' | 45.8 |
| 4' | 64.6 |
| 5' | 69.1 |
| 6' | 16.9 |
Data adapted from Piorecka et al., 2016.
Data Interpretation and Visualization
The following sections detail the interpretation of the 2D NMR data for the structural elucidation of the this compound moiety, accompanied by visualizations of the key correlations.
Establishing the Proton Spin System with COSY
The ¹H-¹H COSY spectrum is the starting point for tracing the connectivity of the protons within the this compound ring. By identifying the cross-peaks, we can establish the sequence of proton connections.
As illustrated in the diagram, the anomeric proton H-1' shows correlations to the two protons at C-2' (H-2'a and H-2'e). These, in turn, couple to H-3', which couples to H-4'. The spin system continues from H-4' to H-5', and finally from H-5' to the methyl protons at C-6'. This establishes the complete proton connectivity around the pyranose ring.
Assigning Carbons with HSQC and HMBC
The HSQC spectrum allows for the direct assignment of the protonated carbons by correlating the already assigned proton signals to their attached carbons. For instance, the proton signal at 4.95 ppm (H-1') will show a cross-peak with the carbon signal at 99.8 ppm (C-1').
The HMBC spectrum is then used to confirm these assignments and to place the quaternary carbons and connect to the aglycone part of the molecule.
Crucially, the HMBC spectrum will show a correlation from the anomeric proton of this compound (H-1') to the carbon of the aglycone to which it is attached (C-7 in the case of Daunorubicin). This confirms the glycosidic linkage. Other key HMBC correlations, such as from the methyl protons (H-6') to C-5', further solidify the assignments within the sugar ring.
Determining Stereochemistry with NOESY
The NOESY experiment provides information about the spatial arrangement of the protons. The presence of a NOE cross-peak indicates that two protons are close in space. This is particularly useful for determining the relative stereochemistry of the substituents on the this compound ring.
In the preferred chair conformation of the this compound ring in Daunorubicin, key NOE correlations are expected between the axial protons. For example, strong NOEs between H-1', H-3', and H-5' would indicate that they are all on the same face of the ring (1,3,5-diaxial interactions). The presence or absence of NOEs between other protons, such as between H-2' and H-4', helps to define the relative stereochemistry of the amino and hydroxyl groups.
Conclusion
The combination of 1D and 2D NMR techniques provides a powerful and robust methodology for the complete structural elucidation of this compound derivatives. By following the detailed protocols and data interpretation strategies outlined in these application notes, researchers can confidently characterize novel compounds, which is a critical step in the development of new and improved anthracycline-based therapeutics.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H-1H COSY NMR [orgspectroscopyint.blogspot.com]
- 2. Homonuiclear 1H-1H COSY Spectra, Examples [gandalf.umd.edu]
- 3. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 4. acdlabs.com [acdlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the In Vitro Reconstitution of the Daunosamine Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vitro reconstitution of the dTDP-L-daunosamine biosynthetic pathway. L-daunosamine is a critical deoxyamino sugar component of anthracycline antibiotics, such as doxorubicin and daunorubicin, which are potent anticancer agents.[1][2][3] The in vitro reconstruction of this pathway allows for the controlled enzymatic synthesis of dTDP-L-daunosamine, enabling further studies on anthracycline glycosylation, the generation of novel glycosylated analogs, and the development of improved chemotherapeutics.[1][2][3][4]
Overview of the Daunosamine Biosynthetic Pathway
The biosynthesis of dTDP-L-daunosamine begins with the precursor D-glucose-1-phosphate and involves a series of enzymatic reactions catalyzed by proteins encoded by the dnm and dnr gene clusters in Streptomyces peucetius, the daunorubicin-producing organism.[5][6] The reconstituted pathway often utilizes a combination of enzymes from S. peucetius and other organisms for optimal activity.[2]
The key enzymatic steps are as follows:
-
Formation of dTDP-D-glucose: D-glucose-1-phosphate is converted to dTDP-D-glucose.
-
Formation of dTDP-4-keto-6-deoxy-D-glucose: This key intermediate is generated from dTDP-D-glucose.
-
Epimerization: The stereochemistry at C3 and C5 is altered.
-
Dehydration and Amination: A keto group and an amino group are introduced.
-
Reduction: The final reduction step yields dTDP-L-daunosamine.
Data Presentation: Enzyme Summary
The following table summarizes the enzymes involved in the in vitro reconstituted dTDP-L-daunosamine biosynthetic pathway.
| Gene | Enzyme Name | Function | Source Organism |
| dnmL | Glucose-1-phosphate thymidylyltransferase | Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. | Streptomyces peucetius |
| dnmM | dTDP-D-glucose 4,6-dehydratase | Catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose.[7] | Streptomyces peucetius |
| dnmU | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | Catalyzes the epimerization of the intermediate to the L-configuration.[5][8] | Streptomyces peucetius |
| dnmT | dTDP-4-keto-6-deoxy-L-glucose 2,3-dehydratase | Facilitates the addition of a keto group at the C-3 position.[5][8] | Streptomyces peucetius |
| dnmJ | dTDP-3-keto-2,6-dideoxy-L-glucose 3-aminotransferase | Catalyzes the addition of an amino group at the C-3 position.[5][8] | Streptomyces peucetius |
| dnmV | dTDP-L-daunosamine 4-ketoreductase | Reduces the ketone at the C-4 position to a hydroxyl group.[5][8] | Streptomyces peucetius |
| dnrQ | This compound biosynthesis enzyme | Required for this compound biosynthesis.[9][10] | Streptomyces peucetius |
| dnrS | Glycosyltransferase | Transfers the this compound moiety to the aglycone.[5][9] | Streptomyces peucetius |
Visualization of the Biosynthetic Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reactions in the this compound biosynthetic pathway and a typical experimental workflow for its in vitro reconstitution.
Caption: Enzymatic cascade for dTDP-L-daunosamine biosynthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cloning and characterization of the Streptomyces peucetius dnrQS genes encoding a this compound biosynthesis enzyme and a glycosyl transferase involved in daunorubicin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
Modifying the Daunosamine Moiety of Anthracyclines: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical and enzymatic modification of the daunosamine sugar moiety of anthracycline antibiotics. These modifications are a key strategy in the development of new anticancer agents with improved efficacy, reduced toxicity, and the ability to overcome drug resistance.
Introduction to this compound Modification
The this compound sugar is a critical component of anthracyclines, playing a crucial role in their interaction with DNA and topoisomerase II, the primary targets for their cytotoxic effects.[1][2] Modifications to this moiety, particularly at the C-3' amino group and the C-4' hydroxyl group, can significantly alter the biological activity of the parent compound.[3] Strategic modifications aim to enhance the therapeutic index by increasing antitumor activity while mitigating side effects, most notably cardiotoxicity. This document outlines several key methods for achieving these modifications.
Chemical Modification Strategies
N-Alkylation of the this compound Amino Group
N-alkylation of the 3'-amino group can modulate the lipophilicity and basicity of the anthracycline, potentially leading to altered cellular uptake and DNA binding affinity.
Protocol 1: General N-Alkylation of Doxorubicin
This protocol describes a general method for the N-alkylation of the primary amino group of doxorubicin using an alkyl halide.
Materials:
-
Doxorubicin hydrochloride
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/methanol gradient)
Procedure:
-
Dissolve doxorubicin hydrochloride in anhydrous DMF.
-
Add 2-3 equivalents of TEA or DIPEA to neutralize the hydrochloride and deprotonate the amino group. Stir for 15-20 minutes at room temperature.
-
Add 1.1-1.5 equivalents of the alkyl halide dropwise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to yield the N-alkylated doxorubicin derivative.
Reductive Amination
Reductive amination is a versatile method to introduce a variety of substituents at the 3'-amino position by reacting the parent anthracycline with an aldehyde or ketone in the presence of a reducing agent.
Protocol 2: Reductive Amination of Daunorubicin
This protocol outlines the synthesis of N-benzyl-daunorubicin as an example.
Materials:
-
Daunorubicin hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride or sodium cyanoborohydride
-
Anhydrous methanol or 1,2-dichloroethane
-
Glacial acetic acid (catalytic amount)
-
DCM
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend daunorubicin hydrochloride in anhydrous methanol.
-
Add 1.1 equivalents of benzaldehyde and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add 1.5 equivalents of sodium triacetoxyborohydride portion-wise.
-
Continue stirring at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel chromatography.
Synthesis of Pyrrolinodoxorubicin
The conversion of the primary amine on the this compound to a pyrroline ring has been shown to dramatically increase the cytotoxic potency of doxorubicin.[4][5]
Protocol 3: High-Yield Synthesis of 3'-deamino-3'-(2''-pyrroline-1''-yl)doxorubicin [4][5]
Materials:
-
Doxorubicin
-
4-Iodobutyraldehyde
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve doxorubicin in anhydrous DMF.
-
Add a 30-fold excess of 4-iodobutyraldehyde to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, yielding over 85% of the desired product.[4][5]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, the product can be purified by chromatographic methods.
Enzymatic Modification Strategies
Biocatalytic modifications offer high regioselectivity and milder reaction conditions compared to traditional chemical methods.
Protocol 4: Lipase-Catalyzed Acylation of Doxorubicin
This protocol describes the selective acylation of the C-14 hydroxyl group of doxorubicin, which can be a precursor for further modifications of the this compound moiety after protecting the newly formed ester.
Materials:
-
Doxorubicin (free base)
-
Anhydrous toluene
-
Vinyl butyrate (or other vinyl esters)
-
Lipase PS30 (from Pseudomonas cepacia)
-
Silica gel for chromatography
Procedure:
-
Suspend doxorubicin free base in anhydrous toluene.
-
Add 50 mM of vinyl butyrate.
-
Add lipase PS30 powder to the suspension.
-
Incubate the reaction mixture at 45°C with shaking (250 rpm) for 24 hours.
-
Monitor the reaction by TLC and Liquid Chromatography-Mass Spectrometry (LC/MS).
-
Upon complete consumption of doxorubicin, filter the mixture to remove the enzyme.
-
Concentrate the filtrate under vacuum.
-
Wash the residue with hexane to remove excess acyl donor.
-
Purify the 14-O-acyl-doxorubicin using silica gel chromatography.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of various this compound-modified anthracyclines against different cancer cell lines.
Table 1: Cytotoxicity (IC50) of N-Alkylated and Pyrrolino-Doxorubicin Analogs
| Compound | Cell Line | IC50 (µM) | Fold Change vs. Doxorubicin | Reference |
| Doxorubicin | K562 (wildtype) | Varies | 1 | [6] |
| N,N-dimethyl-doxorubicin | K562 (wildtype) | Lower than Dox | >1 | [6] |
| Morpholino-doxorubicin | K562 (wildtype) | Lower than Dox | >1 | [6] |
| 3'-deamino-3'-(2''-pyrroline-1''-yl)doxorubicin | Various | Varies | 500-1000 times more potent | [4][5] |
| 3'-deamino-3'-(1'',3''-tetrahydropyridine-1''-yl)doxorubicin | Various | Varies | 30-50 times less active than pyrrolino analog | [4][5] |
Table 2: Cytotoxicity (IC50) of Formamidinodoxorubicins
| Compound | Cell Line | IC50 (µM) after 72h | Reference |
| Doxorubicin | SKOV-3 | ~1.2 | [7] |
| DOX-F PYR (pyrrolidine) | SKOV-3 | ~0.3 | [7] |
| DOX-F PIP (piperidine) | SKOV-3 | ~0.4 | [7] |
| DOX-F MOR (morpholine) | SKOV-3 | ~0.2 | [7] |
| DOX-F PAZ (N-methylpiperazine) | SKOV-3 | ~0.2 | [7] |
| DOX-F HEX (hexamethyleneimine) | SKOV-3 | ~0.8 | [7] |
Experimental Protocols for Biological Evaluation
Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Kinetoplast DNA (kDNA)
-
Recombinant human topoisomerase IIα or IIβ
-
10x Topoisomerase II reaction buffer
-
Test compound dissolved in DMSO
-
ATP
-
Loading dye
-
Agarose gel
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing topoisomerase II reaction buffer, ATP, and kDNA.
-
Add the test compound at various concentrations. Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding topoisomerase II enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding loading dye containing SDS and proteinase K.
-
Resolve the DNA on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates as open circular and linear forms. Inhibition is observed as a decrease in the amount of decatenated DNA.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of dihydroethidium (DHE) to measure intracellular superoxide levels by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Anthracycline derivative
-
Dihydroethidium (DHE)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the anthracycline derivative at the desired concentration and for the desired time. Include an untreated control.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS containing 5 µM DHE.
-
Incubate at 37°C for 30 minutes in the dark.
-
Wash the cells with PBS to remove excess DHE.
-
Analyze the cells by flow cytometry, measuring the fluorescence of the oxidized DHE product (e.g., using a PE channel). An increase in fluorescence indicates an increase in intracellular superoxide levels.
Visualizations
Signaling Pathways
Caption: Mechanisms of action of anthracycline derivatives.
Experimental Workflow
Caption: General experimental workflow for synthesis and evaluation.
References
- 1. Oxazolinodoxorubicin - a promising new anthracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cardio-protecting agent and topoisomerase II catalytic inhibitor sobuzoxane enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medium.com [medium.com]
- 6. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and induction of apoptosis by formamidinodoxorubicins in comparison to doxorubicin in human ovarian adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Daunorubicin Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daunorubicin, an anthracycline antibiotic isolated from Streptomyces peucetius, is a potent chemotherapeutic agent used primarily in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and the induction of apoptosis in rapidly dividing cancer cells.[1][3] However, its clinical use is often limited by significant cardiotoxicity and the development of multidrug resistance (MDR), frequently mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[4][5]
This has spurred the development of a wide array of Daunosamine derivatives, modified at the sugar moiety, to enhance anti-tumor efficacy, reduce toxicity, and overcome resistance. These notes provide an overview of the applications of these derivatives in cancer research, complete with detailed experimental protocols and quantitative data to aid in their evaluation and use.
Key Applications of Daunorubicin Derivatives
The structural modification of the this compound moiety of Daunorubicin has led to derivatives with several improved properties:
-
Enhanced Cytotoxicity: Many derivatives exhibit greater potency against various cancer cell lines compared to the parent compound.[6]
-
Overcoming Multidrug Resistance: A key focus has been the development of analogs that can evade efflux by P-gp, thereby showing efficacy in drug-resistant cancer cells.[3][5]
-
Altered Mechanisms of Action: Some derivatives not only inhibit topoisomerase II but may also induce DNA damage through other mechanisms, such as the formation of covalent DNA adducts.[5]
-
Modulation of Cellular Processes: Novel derivatives have been shown to disrupt the cell cycle and inhibit glycolysis, offering alternative pathways for inducing cancer cell death.[6]
Quantitative Data Summary
The following tables summarize the cytotoxic activities of various Daunorubicin derivatives against a range of cancer cell lines.
Table 1: IC50 Values of Daunorubicin Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Daunorubicin | A549 | Lung Carcinoma | 0.8 ± 0.1 | [6] |
| RD | Embryonal Rhabdomyosarcoma | 0.09 ± 0.01 | [6] | |
| Jurkat | T-cell Leukemia | 0.07 ± 0.01 | [6] | |
| K562 | Chronic Myelogenous Leukemia | 0.08 ± 0.01 | [6] | |
| MCF7 | Breast Adenocarcinoma | 0.4 ± 0.1 | [6] | |
| HEK293 | Human Embryonic Kidney | 0.15 ± 0.02 | [6] | |
| Derivative 4e | A549 | Lung Carcinoma | 0.005 ± 0.001 | [6] |
| RD | Embryonal Rhabdomyosarcoma | 0.002 ± 0.001 | [6] | |
| Jurkat | T-cell Leukemia | 0.003 ± 0.001 | [6] | |
| K562 | Chronic Myelogenous Leukemia | 0.004 ± 0.001 | [6] | |
| MCF7 | Breast Adenocarcinoma | 0.009 ± 0.001 | [6] | |
| HEK293 | Human Embryonic Kidney | 0.008 ± 0.001 | [6] | |
| Derivative 4f | A549 | Lung Carcinoma | 0.004 ± 0.001 | [6] |
| RD | Embryonal Rhabdomyosarcoma | 0.002 ± 0.001 | [6] | |
| Jurkat | T-cell Leukemia | 0.002 ± 0.001 | [6] | |
| K562 | Chronic Myelogenous Leukemia | 0.003 ± 0.001 | [6] | |
| MCF7 | Breast Adenocarcinoma | 0.007 ± 0.001 | [6] | |
| HEK293 | Human Embryonic Kidney | 0.007 ± 0.001 | [6] |
Table 2: Efficacy of Daunorubicin Analogs in Drug-Resistant Cell Lines
| Compound | Cell Line | Resistance Mechanism | IC50 (µM) | Resistance Index (RI) | Reference |
| Daunorubicin | K562 | Drug-Sensitive | - | - | [3][5] |
| K562/Dox | P-gp Overexpression | - | - | [3][5] | |
| ADNR | K562 | Drug-Sensitive | - | - | [5] |
| K562/Dox | P-gp Overexpression | - | 25-fold lower than DNR | [5] |
Signaling Pathways and Experimental Workflows
Daunorubicin-Induced Apoptosis Signaling Pathway
Daunorubicin and its derivatives induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] The intrinsic pathway is often initiated by DNA damage, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[7] The extrinsic pathway involves the activation of death receptors on the cell surface. Both pathways converge on the activation of executioner caspases, leading to programmed cell death.
Caption: Signaling pathway of Daunorubicin-induced apoptosis.
Experimental Workflow for Apoptosis Analysis
A standard workflow for assessing apoptosis induction by Daunorubicin derivatives involves cell treatment, staining with fluorescent markers, and analysis by flow cytometry.
Caption: Workflow for apoptosis analysis by flow cytometry.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a Daunorubicin derivative that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Daunorubicin derivative stock solution (in DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the Daunorubicin derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with a Daunorubicin derivative.[1]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Daunorubicin derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the Daunorubicin derivative for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization or scraping, followed by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[1] Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol determines the effect of a Daunorubicin derivative on the distribution of cells in different phases of the cell cycle.[8]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Daunorubicin derivative
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the Daunorubicin derivative as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase indicates cell cycle arrest. A sub-G1 peak is indicative of apoptotic cells.[7]
Protocol 4: In Vivo Antitumor Activity in a Xenograft Model
This protocol assesses the in vivo efficacy of a Daunorubicin derivative in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Daunorubicin derivative formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Daunorubicin derivative and vehicle control to the respective groups via an appropriate route (e.g., intravenous, intraperitoneal) and schedule.
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size, or if signs of toxicity (e.g., significant body weight loss) are observed.
-
Data Analysis: Plot the average tumor volume and body weight for each group over time. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Conclusion
The development of this compound derivatives represents a promising strategy to improve the therapeutic index of anthracycline-based chemotherapy. By enhancing cytotoxicity, overcoming drug resistance, and potentially reducing side effects, these novel compounds offer new avenues for cancer treatment. The protocols and data presented here provide a framework for researchers to explore the potential of these derivatives in their own cancer research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved In Vivo Anti-Tumor and Anti-Metastatic Effect of GnRH-III-Daunorubicin Analogs on Colorectal and Breast Carcinoma Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modifying the sugar moieties of daunorubicin overcomes P-gp-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity, cellular uptake and DNA damage by daunorubicin and its new analogues with modified this compound moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of New Daunorubicin Derivatives with High Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Daunosamine Synthesis Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of Daunosamine.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the synthesis of this compound in a question-and-answer format.
1. Low Overall Yield
Q: My overall yield for this compound synthesis is consistently low. What are the common causes and how can I improve it?
A: Low overall yields in multi-step syntheses of this compound are a frequent challenge. Several factors can contribute to this issue:
-
Suboptimal Reaction Conditions: Each step in the synthesis has specific requirements for temperature, reaction time, and stoichiometry. Small deviations can lead to significant decreases in yield. It is crucial to carefully optimize each step.
-
Side Reactions: The formation of byproducts is a common cause of low yields. This can be due to the reactivity of intermediates or the use of non-selective reagents.
-
Purification Losses: Each purification step (e.g., column chromatography) can lead to a loss of material. Minimizing the number of purification steps or optimizing the purification method can help improve the overall yield.
-
Instability of Intermediates: Some intermediates in this compound synthesis can be unstable and may decompose during the reaction or workup.
Troubleshooting Tips:
-
Review and Optimize Each Step: Individually assess the yield of each reaction in your synthetic route. This will help pinpoint the most problematic steps.
-
High-Purity Starting Materials: Ensure the purity of your starting materials and reagents, as impurities can interfere with the reactions.
-
Inert Atmosphere: For sensitive reactions, ensure a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation of reagents and intermediates.
-
Alternative Synthetic Routes: Consider exploring alternative synthetic routes that have been reported to have higher overall yields.
2. Poor Stereoselectivity
Q: I am struggling with achieving the desired stereochemistry at C3 and C4. What strategies can I employ to improve stereoselectivity?
A: Achieving the correct stereochemistry is a critical challenge in this compound synthesis. The relative and absolute configurations of the amino and hydroxyl groups significantly impact the biological activity of the final anthracycline drug.
-
Chiral Starting Materials: The use of chiral starting materials, such as L-rhamnose or L-fucal, can provide a stereochemical scaffold that directs the stereochemistry of subsequent reactions.
-
Stereoselective Reagents: Employing stereoselective reagents, such as chiral reducing agents for ketone reduction, can significantly influence the stereochemical outcome.
-
Neighboring Group Participation: The choice of protecting groups can influence the stereoselectivity of a reaction through neighboring group participation. For example, an appropriately placed participating group can shield one face of the molecule, directing an incoming reagent to the opposite face.
-
Reaction Conditions: Temperature and solvent can play a crucial role in the stereochemical outcome of a reaction. Lower temperatures often lead to higher stereoselectivity.
Troubleshooting Tips:
-
Choice of Reducing Agent: For the reduction of a ketone at C4, carefully select the hydride source. Bulky reducing agents may favor the formation of one stereoisomer over the other.
-
Protecting Group Strategy: Re-evaluate your protecting group strategy. A different protecting group on a nearby hydroxyl function might alter the steric hindrance and improve the diastereoselectivity of a subsequent step.
-
Catalyst Control: In reactions involving asymmetric catalysis, ensure the catalyst is pure and used under the recommended conditions.
3. Protecting Group Issues
Q: I am encountering problems with the application and removal of protecting groups. What are the best practices?
A: Protecting group chemistry is central to a successful this compound synthesis. Common issues include incomplete protection or deprotection, and the protecting group affecting the reactivity of the molecule in unintended ways.
-
Orthogonality: It is essential to choose a set of protecting groups that are "orthogonal," meaning that each can be removed under specific conditions without affecting the others. This allows for the selective deprotection of functional groups at different stages of the synthesis.
-
Stability: The chosen protecting groups must be stable to the reaction conditions of the subsequent steps.
-
Ease of Removal: The protecting groups should be removable in high yield under mild conditions to avoid degradation of the this compound core.
Common Protecting Groups for this compound Synthesis:
| Functional Group | Protecting Group | Deprotection Conditions |
| Amine (NH2) | Trifluoroacetyl (TFA) | Mild basic hydrolysis |
| Carbobenzyloxy (Cbz) | Hydrogenolysis | |
| tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA) | |
| Hydroxyl (OH) | Acetyl (Ac) | Basic or acidic hydrolysis |
| Benzyl (Bn) | Hydrogenolysis | |
| Silyl ethers (e.g., TBS, TIPS) | Fluoride ion (e.g., TBAF) |
Troubleshooting Tips:
-
Incomplete Deprotection: If you observe incomplete deprotection, consider increasing the reaction time, temperature, or the amount of deprotecting agent. However, be mindful of potential side reactions.
-
Unexpected Side Reactions: If the protecting group is interfering with a reaction, consider a different protecting group with different electronic or steric properties.
Data Presentation
The following table summarizes the overall yields of various synthetic routes to this compound derivatives, providing a comparative overview of different strategies.
| Starting Material | Synthetic Route Highlights | Number of Steps | Overall Yield (%) | Reference |
| L-Fucal | Synthesis of a versatile p-tolyl 4-O-acetyl-3-azido-2,3,6-trideoxy-1-thio-α-L-lyxo-hexopyranoside donor. | 3 | 32 | |
| L-Rhamnal | Synthesis of p-tolyl 4-O-acetyl-3-azido-2,3,6-trideoxy-1-thio-α-L-arabino-hexopyranoside. | 3 | 28 | |
| Non-carbohydrate precursors | Asymmetric aldol strategy. | 6 | 18 |
Experimental Protocols
Detailed methodologies for key experiments will be provided here. Due to the complexity and variation in specific laboratory conditions, these protocols should be considered as a general guide and may require optimization.
Protocol 1: Synthesis of a this compound Donor from L-Fucal (General Overview)
This protocol outlines the key steps for the synthesis of a versatile this compound donor from commercially available L-fucal.
-
Step 1: Azido-functionalization and Thiolation. L-fucal is reacted to introduce an azide group at the C3 position and a p-tolylthio group at the anomeric center. This is a crucial step for introducing the nitrogen functionality and creating a suitable glycosyl donor.
-
Step 2: Acetylation. The hydroxyl group at the C4 position is protected as an acetate ester. This prevents its participation in subsequent glycosylation reactions and influences the stereochemical outcome.
-
Step 3: Purification. The final product, p-tolyl 4-O-acetyl-3-azido-2,3,6-trideoxy-1-thio-α-L-lyxo-hexopyranoside, is purified by column chromatography.
Note: The detailed experimental conditions, including reagents, solvents, temperatures, and reaction times, can be found in the cited literature.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows in this compound synthesis.
Caption: A general workflow for troubleshooting common issues in this compound synthesis.
Caption: A logical diagram illustrating an orthogonal protecting group strategy in this compound synthesis.
Technical Support Center: Optimizing Daunosamine Glycosylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the glycosylation of daunosamine. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered in this compound glycosylation?
A1: Researchers often face challenges in achieving high yields and controlling the stereoselectivity (α- or β-anomer) of the glycosidic bond. This compound, being an amino sugar, can present unique difficulties, including the potential for the amino group to interfere with the reaction if not properly protected. Other common issues include the instability of the glycosyl donor, low reactivity of the acceptor, and the occurrence of side reactions.
Q2: Which protecting groups are recommended for this compound during glycosylation?
A2: The choice of protecting groups is critical for a successful glycosylation reaction. For this compound, the amino group at C-3 is often protected as an azide (N3) or a trifluoroacetamide (NHTFA). The hydroxyl group at C-4 is commonly protected with an acetyl (Ac) group. These protecting groups are robust enough to withstand various reaction conditions and can be deprotected under relatively mild conditions. The use of a participating group at C-2 can influence the stereochemical outcome of the glycosylation.
Q3: How can I improve the yield of my this compound glycosylation reaction?
A3: Low yields can stem from several factors. Here are some troubleshooting steps:
-
Substrate Integrity: Ensure the purity and stability of your this compound donor and the aglycone acceptor. Impurities can inhibit the reaction.
-
Activator Choice: The selection of an appropriate activator is crucial. Common activators for thioglycoside donors include N-iodosuccinimide (NIS) in combination with a Lewis acid like triflic acid (TfOH) or silver triflate (AgOTf). The reactivity of the activator system should be matched with the reactivity of the donor and acceptor.
-
Reaction Conditions: Optimize the reaction temperature, time, and solvent. Low temperatures (e.g., -78°C to 0°C) are often employed to enhance selectivity and minimize side reactions. The choice of solvent can also significantly impact the reaction outcome.
-
Molar Ratios: Experiment with the molar ratio of the donor, acceptor, and activator. Using a slight excess of the glycosyl donor is a common strategy.
Q4: How can I control the stereoselectivity (α vs. β) of the glycosylation?
A4: Controlling the anomeric selectivity is a key challenge. Several factors influence the stereochemical outcome:
-
Protecting Groups: A non-participating protecting group at the C-2 position of the this compound donor generally favors the formation of the α-anomer. Conversely, a participating group can direct the formation of the β-anomer.
-
Solvent: The choice of solvent can have a profound effect. Nitrile solvents like acetonitrile can favor the formation of β-glycosides through the formation of a transient α-nitrilium ion intermediate.
-
Temperature: Lowering the reaction temperature often increases the stereoselectivity.
-
Activator System: The nature of the activator can influence the reaction mechanism and, consequently, the stereochemical outcome. For instance, the 1-benzenesulfinyl piperidine/triflic anhydride (BSP/Tf2O) system has been shown to provide high stereoselectivity in some cases through the formation of a glycosyl triflate intermediate.
Troubleshooting Guide
Problem: Low or No Glycosylation Product
| Possible Cause | Suggested Solution |
| Inactive Glycosyl Donor | Synthesize a fresh batch of the this compound donor. Verify its structure and purity using NMR and mass spectrometry. |
| Poorly Reactive Acceptor | Increase the reaction temperature or use a more powerful activator system. Consider modifying the protecting groups on the acceptor to enhance its nucleophilicity. |
| Inappropriate Activator | Screen different activators. For thioglycosides, consider combinations like NIS/TfOH, NIS/AgOTf, or BSP/Tf2O. |
| Sub-optimal Reaction Conditions | Systematically vary the temperature, reaction time, and solvent. |
Problem: Poor Stereoselectivity
| Possible Cause | Suggested Solution |
| Non-optimal Solvent | If α-selectivity is desired, try non-participating solvents like dichloromethane (DCM). For β-selectivity, consider using nitrile solvents like acetonitrile. |
| Reaction Temperature Too High | Perform the reaction at lower temperatures (e.g., -78°C, -40°C, or 0°C). |
| Incorrect Protecting Group Strategy | For β-glycosides, use a participating protecting group at C-2. For α-glycosides, a non-participating group is preferred. |
| Activator Influence | The choice of activator can impact the stereochemical outcome. It may be necessary to screen different activators to find the one that provides the desired selectivity for your specific substrate combination. |
Problem: Formation of Side Products
| Possible Cause | Suggested Solution |
| Decomposition of Glycosyl Donor | Use milder reaction conditions (lower temperature, less reactive activator). Ensure all reagents and solvents are anhydrous. |
| Aglycone Decomposition | Check the stability of your acceptor under the reaction conditions. If necessary, modify the protecting groups on the aglycone. |
| Orthoester Formation | This can be a side reaction when using participating protecting groups at C-2. Modifying the reaction conditions (e.g., solvent, temperature) can sometimes minimize this. |
Data Presentation
Table 1: Influence of Activator and Acceptor on this compound Thioglycoside Glycosylation
| This compound Donor | Acceptor | Activator System | Solvent | Yield (%) | α:β Ratio |
| 4-O-acetyl-3-N-trifluoroacetyl-1-thioglycoside | n-octanol | NIS/AgOTf | Dichloromethane | Good | Poor |
| 4-O-acetyl-3-N-trifluoroacetyl-1-thioglycoside | Propargyl alcohol | NIS/AgOTf | Dichloromethane | Excellent | Excellent |
| 4-O-acetyl-3-N-trifluoroacetyl-1-thioglycoside | Various alcohols | BSP/Tf2O | Dichloromethane | High | Good to Excellent |
This table summarizes qualitative data from the literature; specific numerical values for "Good," "Excellent," and "High" can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of a this compound Thioglycoside Donor
A versatile this compound donor, p-tolyl 4-O-acetyl-3-azido-2,3,6-trideoxy-1-thio-α-L-lyxo-hexopyranoside, can be synthesized efficiently from commercially available L-fucal in three steps with an overall yield of 32%.[1] A similar procedure can be applied to synthesize the corresponding donor from L-rhamnal for the preparation of epirubicin analogs.[1]
Protocol 2: Enzymatic Synthesis of dTDP-L-daunosamine
The enzymatic synthesis of dTDP-L-daunosamine, a key precursor for enzymatic glycosylation, can be performed in a one-pot, two-step reaction.[2]
Step 1: Synthesis of dTDP-3-amino-2,3,6-trideoxy-d-threo-hexopyranos-4-ulose A 20 mL reaction containing 50 mM Bis-Tris propane at pH 7.5, 1.5 mM of the starting material, 75 mM L-glutamate, 0.15 mM pyridoxal-5-phosphate (PLP), 0.038 mg·mL–1 of EvaA, and 0.75 mg·mL–1 of DnmJ is incubated for 3.5 hours at 24°C.[2]
Step 2: Synthesis of dTDP-L-daunosamine To the reaction mixture from Step 1, a 20 mL buffered solution (50 mM Bis-Tris Propane pH 7.5) containing 30 mM NADPH, and 0.6 mg·mL–1 each of DnmU and DnmV is added and incubated for an additional 16 hours at 24°C.[2] The reaction is then terminated by heating at 90°C for 3 minutes.[2]
Visualizations
Caption: A troubleshooting workflow for this compound glycosylation.
Caption: Common protecting group strategies for this compound.
References
Troubleshooting low yields in enzymatic synthesis of dTDP-L-daunosamine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of dTDP-L-daunosamine, a crucial precursor for anthracycline antibiotics like doxorubicin and daunorubicin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the enzymatic pathway for the biosynthesis of dTDP-L-daunosamine?
The biosynthesis of dTDP-L-daunosamine begins with D-glucose-1-phosphate and involves a series of enzymatic reactions. The pathway can be reconstituted in vitro using purified enzymes.[1] The key enzymes and their roles are outlined below.
Table 1: Key Enzymes in dTDP-L-daunosamine Biosynthesis
| Enzyme | Gene (example from S. peucetius) | Function |
| Glucose-1-phosphate thymidylyltransferase | dnmL / RmlA | Catalyzes the conversion of D-glucose-1-phosphate to dTDP-D-glucose.[2][3] |
| dTDP-D-glucose 4,6-dehydratase | dnmM / RmlB | Converts dTDP-D-glucose into the key intermediate dTDP-4-keto-6-deoxy-D-glucose.[2][4] |
| dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | dnmU | Catalyzes the epimerization at C3 and C5.[2][3] |
| Dehydratase | dnmT / EvaA | Performs a dehydration step.[2][3] |
| Aminotransferase | dnmJ | Catalyzes the addition of an amino group at the C-3 position. This step is a known bottleneck in the pathway.[2][3][5] |
| Ketoreductase | dnmV | Reduces the ketone at the C-4 position to produce the final product, dTDP-L-daunosamine.[2][3] |
Below is a diagram illustrating the biosynthetic pathway.
Q2: My overall yield is very low. What are the common causes and how can I begin troubleshooting?
Low yields are a known challenge, as the in vivo production of dTDP-L-daunosamine has been reported to be a limiting factor in doxorubicin biosynthesis.[4] In an in vitro setting, several factors can contribute to poor yields.
Primary areas to investigate:
-
Enzyme Activity: One or more enzymes may be inactive or operating at low efficiency.
-
Reaction Bottlenecks: The aminotransferase DnmJ is a known rate-limiting step and a major bottleneck in the pathway.[5][6]
-
Shunt Product Formation: In a one-pot reaction, intermediates can be diverted into undesired side products.[1][7]
-
Suboptimal Reaction Conditions: The pH, temperature, or cofactor concentrations may not be optimal for the multi-enzyme cascade.[8]
-
Substrate/Cofactor Availability: Ensure all substrates and cofactors (e.g., dTTP, NADPH, PLP, L-glutamate) are present at the correct concentrations and are of high purity.[1][8]
The following troubleshooting workflow can help systematically identify the issue.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Stability of Daunosamine in different solvents and pH conditions.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of daunosamine in various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your this compound samples.
Troubleshooting Guides
Issue: Inconsistent Results in Experiments Involving this compound
If you are experiencing variability in your experimental outcomes, it may be due to the degradation of this compound. The stability of this compound is highly dependent on the pH and the solvent used.
-
Symptom: Loss of biological activity or unexpected analytical peaks.
-
Possible Cause: Degradation of this compound due to inappropriate pH or solvent conditions.
-
Solution: Review the pH and solvent compatibility of your experimental setup. Refer to the stability data tables below to select optimal conditions. Ensure that your stock solutions are stored correctly and that their pH is maintained within a stable range.
Issue: Degradation of this compound During Storage
Proper storage is crucial for maintaining the integrity of this compound.
-
Symptom: Reduced purity of this compound over time, as confirmed by analytical methods like HPLC.
-
Possible Cause: Improper storage temperature or exposure to light. This compound hydrochloride is a stable, water-soluble compound, but aqueous solutions can be less stable.[1]
-
Solution: For long-term storage, keep this compound as a solid at -20°C or below. If you need to store it in solution, prepare fresh solutions for each experiment. If short-term storage of a solution is necessary, store it at 2-8°C for no longer than 48 hours and protect it from light. The stability of daunorubicin, a molecule containing this compound, is optimal at a pH of 4.5-5.5.[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with this compound in aqueous solutions?
Q2: How stable is this compound in common organic solvents?
A2: this compound is a polar molecule and is soluble in water.[1][5] Its stability in organic solvents depends on the nature of the solvent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Generally, these are suitable for dissolving this compound for short-term use in experiments. Some studies on spray-drying of carbohydrates suggest a degree of stability in these solvents even at elevated temperatures.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The solubility of amino acids, which share functional groups with this compound, is known to vary in alcohol-water mixtures.[6] While they can be used as solvents, their protic nature might facilitate degradation over time, especially in the presence of trace amounts of acid or base.
-
Non-Polar Solvents: this compound has low solubility in non-polar solvents.
For optimal stability, it is recommended to prepare fresh solutions in organic solvents immediately before use.
Q3: What are the primary degradation pathways for this compound?
A3: Based on the chemistry of amino sugars, the primary degradation pathways for this compound under stress conditions like acid or base hydrolysis are likely to involve the cleavage of the glycosidic bond (if it were part of a larger molecule) and reactions involving the amino and hydroxyl groups. Forced degradation studies are the standard method to identify these pathways.[7][8][9]
Q4: How can I monitor the stability of my this compound sample?
A4: The most common method for assessing the stability of this compound and other amino sugars is High-Performance Liquid Chromatography (HPLC), often coupled with a UV or mass spectrometry detector.[10] Due to the polar nature of this compound, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a suitable ion-pairing agent may be effective. Derivatization is also a common strategy to improve chromatographic separation and detection.
Data Presentation: Stability of this compound
The following tables summarize the expected stability of this compound under various conditions. Please note that the quantitative data is illustrative, based on general knowledge of amino sugar stability, due to the limited availability of specific kinetic data for isolated this compound.
Table 1: Illustrative Stability of this compound in Aqueous Solutions at Different pH Values (at 25°C)
| pH | Expected Stability | Estimated Half-life (t½) | Notes |
| 2 | Low | Hours | Rapid hydrolysis is expected in strongly acidic conditions. |
| 4 | High | Weeks | Optimal stability is anticipated in the slightly acidic range. |
| 6 | Moderate | Days to a Week | Generally stable, but degradation may be faster than at pH 4. |
| 7.4 | Moderate | Days | Physiological pH is generally tolerated, but not optimal for long-term stability. |
| 9 | Low | Hours | Degradation is expected to be significant in alkaline conditions. |
Table 2: Illustrative Stability of this compound in Different Solvents (at 25°C)
| Solvent | Type | Expected Stability | Notes |
| Water (pH 4-6) | Polar Protic | High | The recommended solvent for aqueous solutions. |
| DMSO | Polar Aprotic | Moderate to High | Suitable for stock solutions, but long-term stability should be verified. |
| DMF | Polar Aprotic | Moderate | Similar to DMSO, good for short-term use. |
| Methanol | Polar Protic | Low to Moderate | May facilitate degradation over time. Prepare fresh. |
| Ethanol | Polar Protic | Low to Moderate | Similar to methanol. |
| Acetonitrile | Polar Aprotic | Moderate | Often used in HPLC mobile phases. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.[7][8][9]
1. Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
2. Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with UV or MS detector
-
Thermostatic oven
-
Photostability chamber
3. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at room temperature (25°C) for 24 hours.
-
Withdraw samples at regular intervals.
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at regular intervals.
-
-
Thermal Degradation:
-
Store solid this compound in a thermostatic oven at 80°C for 48 hours.
-
Prepare a solution of the heat-stressed solid for analysis.
-
-
Photostability:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analyze the sample after exposure.
-
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS or other appropriate techniques.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. CAS 19196-51-1: L-Daunosamine HCl | CymitQuimica [cymitquimica.com]
- 2. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ptfarm.pl [ptfarm.pl]
This technical support center is designed for researchers, scientists, and drug development professionals investigating and overcoming resistance to anthracycline-based chemotherapeutics, with a specific focus on resistance mechanisms related to the daunosamine moiety. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments focused on this compound-related anthracycline resistance.
Question 1: We are observing high variability in the IC50 values for our parent anthracycline (e.g., Doxorubicin, Daunorubicin) in our resistant cell line. What could be the cause?
Answer: High variability in IC50 values is a common issue and can stem from several factors:
-
Cell Culture Conditions:
-
Cell Line Stability: Resistant cell lines can be unstable and may lose their resistance phenotype over time, especially without continuous low-dose drug pressure. Ensure you are using a consistent and low passage number for your experiments.
-
Cell Health and Confluency: The health and density of your cells at the time of drug treatment can significantly impact results. Ensure cells are in the exponential growth phase and seeded at a consistent density for each experiment.
-
-
Reagent and Compound Issues:
-
Drug Stock Integrity: Anthracyclines are sensitive to light and degradation. Prepare fresh dilutions from a validated stock solution for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Inconsistent Drug Exposure Time: Ensure that the drug incubation time is consistent across all experiments.
-
-
Assay-Specific Problems:
-
Inappropriate Assay Window: The chosen endpoint for your viability assay (e.g., 48 or 72 hours) may not be optimal for observing the full effect of the drug. You may need to optimize the incubation time.
-
Interference with Assay Reagents: Some compounds can interfere with the reagents used in viability assays (e.g., MTT, XTT). Always include a "drug-only" control (no cells) to check for any direct reaction with the assay reagents.
-
Question 2: Our novel anthracycline analogue with a modified this compound moiety is not showing increased potency against our P-glycoprotein (P-gp) overexpressing resistant cell line. What should we investigate?
Answer: If your modified anthracycline is not overcoming P-gp-mediated resistance as expected, consider the following:
-
Confirmation of P-gp Overexpression and Function:
-
Verify P-gp Levels: Confirm the overexpression of P-gp in your resistant cell line compared to the parental sensitive line using Western blotting.
-
Assess P-gp Function: A functional efflux assay, such as the Rhodamine 123 efflux assay, is crucial. This will confirm that P-gp is actively pumping substrates out of the cells. It's possible that while P-gp is overexpressed, another resistance mechanism is dominant.
-
-
Drug-Specific Properties:
-
Is the Analogue a P-gp Substrate?: Your modification may not have been sufficient to prevent recognition and transport by P-gp. Consider performing a competitive inhibition assay with a known P-gp substrate.
-
Cellular Uptake: The modification to the this compound moiety might have inadvertently reduced the cellular uptake of the new analogue. A cellular uptake assay is recommended to compare the intracellular accumulation of your analogue with the parent drug.
-
-
Alternative Resistance Mechanisms:
-
Altered Topoisomerase II: The resistant cells may have a mutation or altered expression of topoisomerase II, the primary target of anthracyclines. An in vitro topoisomerase II activity assay can help investigate this.
-
Activation of Survival Pathways: Resistance can be mediated by the upregulation of pro-survival signaling pathways, such as the PI3K/Akt pathway. Western blotting for key phosphorylated proteins in this pathway (e.g., p-Akt) can provide insights.
-
Question 3: We are having difficulty interpreting our cellular uptake and efflux assay results. What are some common pitfalls?
Answer: Cellular uptake and efflux assays can be technically challenging. Here are some common issues and their solutions:
-
Low Signal-to-Noise Ratio:
-
Insufficient Drug Concentration: Ensure you are using a drug concentration that allows for detectable intracellular fluorescence or radioactivity.
-
Short Incubation Time: The drug may require more time to accumulate within the cells. Optimize the incubation time for the uptake phase.
-
Cell Number: Ensure you have a sufficient number of cells for detection.
-
-
High Background Fluorescence:
-
Incomplete Washing: Inefficient washing of cells after drug incubation can leave extracellular drug that contributes to the background signal. Ensure thorough washing with ice-cold PBS.
-
Autofluorescence: Some cell lines have high intrinsic fluorescence. Always include an unstained control to set the baseline for flow cytometry or fluorescence microscopy.
-
-
Inconsistent Efflux Results:
-
Temperature Control: Efflux is an active, energy-dependent process. Ensure that the efflux phase of the experiment is performed at 37°C, while the washing steps are done with ice-cold buffer to halt transport.
-
Efflux Inhibitor Concentration: If using an efflux pump inhibitor (e.g., verapamil for P-gp), ensure you are using an optimal, non-toxic concentration. A dose-response curve for the inhibitor's toxicity should be performed.
-
Data Presentation
Table 1: Comparative Cytotoxicity of Anthracyclines in Sensitive and Multidrug-Resistant (MDR) Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) in Sensitive Line | IC50 (nM) in Resistant Line | Resistance Index (RI) | Reference |
| LoVo (Colon) | Daunorubicin | 21.7 ± 5.6 | >20,000 | >921 | [1] |
| Doxorubicin | 54.2 ± 11.3 | >20,000 | >369 | [1] | |
| MES-SA (Uterine Sarcoma) | Daunorubicin | 8.9 ± 1.2 | 1,500 ± 200 | 168.5 | |
| Doxorubicin | 15.6 ± 2.1 | 2,500 ± 300 | 160.3 | ||
| HL-60 (Leukemia) | Daunorubicin | 12.5 ± 2.5 | 500 ± 100 | 40 | [1] |
| Doxorubicin | 25 ± 5 | 1,000 ± 200 | 40 | [1] | |
| A549 (Lung) | Doxorubicin | > 20,000 | > 20,000 | - | |
| Epirubicin | 1,200 ± 200 | 5,000 ± 1,000 | 4.2 | ||
| MCF-7 (Breast) | Doxorubicin | 2,500 ± 1,760 | 1,900 (Dox-resistant) | 0.76 | |
| Epirubicin | 500 ± 100 | 2,500 ± 500 | 5 | ||
| HepG2 (Liver) | Doxorubicin | 12,180 ± 1,890 | > 20,000 | > 1.64 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the 50% inhibitory concentration (IC50) of anthracycline compounds.
Materials:
-
Sensitive and resistant cancer cell lines
-
Complete culture medium
-
96-well plates
-
Anthracycline compound(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the anthracycline compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently shake the plate for 15-20 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Uptake Assay (Flow Cytometry)
This protocol quantifies the intracellular accumulation of fluorescent anthracyclines.
Materials:
-
Sensitive and resistant cancer cell lines
-
Complete culture medium
-
Fluorescent anthracycline (e.g., Daunorubicin, Doxorubicin)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in fresh, pre-warmed complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Drug Incubation: Add the fluorescent anthracycline to the cell suspension at the desired final concentration (e.g., 1-5 µM). Incubate at 37°C for a specified time (e.g., 30, 60, 120 minutes). Include an unstained control.
-
Stopping the Uptake: Stop the uptake by adding a large volume of ice-cold PBS.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in 500 µL of ice-cold PBS and analyze the intracellular fluorescence using a flow cytometer (e.g., using a 488 nm excitation laser and a 585/42 nm emission filter for Daunorubicin).
P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Assay)
This protocol assesses the functional activity of the P-gp efflux pump.
Materials:
-
Sensitive and resistant cancer cell lines
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
P-gp inhibitor (e.g., Verapamil)
-
Complete culture medium
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in pre-warmed complete culture medium at 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation (for inhibited samples): Pre-incubate the resistant cells with a non-toxic concentration of a P-gp inhibitor (e.g., 10 µM Verapamil) for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration of 1-5 µM) to all cell suspensions (sensitive, resistant, and inhibitor-treated resistant) and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cell pellets in pre-warmed complete culture medium (with or without the inhibitor for the respective groups) and incubate at 37°C for 1-2 hours to allow for efflux.
-
Analysis: After the efflux period, wash the cells again with ice-cold PBS and analyze the intracellular fluorescence by flow cytometry. Compare the mean fluorescence intensity between the different cell groups.
Mandatory Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR pathway in P-gp mediated anthracycline resistance.
Experimental Workflow
Caption: Workflow for investigating this compound-related resistance.
References
Technical Support Center: Improving the Purity of Synthetic Daunosamine
Welcome to the Technical Support Center for the purification of synthetic Daunosamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this critical synthetic intermediate.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: During the synthesis of this compound, several types of impurities can arise depending on the synthetic route and protecting group strategy employed. Common impurities include:
-
Diastereomers: Synthesis from achiral precursors or incomplete stereocontrol can lead to the formation of other 3-amino-2,3,6-trideoxyhexose stereoisomers, such as Acosamine, Ristosamine, and epi-Daunosamine.
-
N-Acetyl Impurity: Incomplete deprotection of an N-acetyl protecting group or acetylation of the free amine during workup can result in the formation of N-acetyl-Daunosamine.
-
Incompletely Deprotected Intermediates: Residual protecting groups on the hydroxyl or amino functionalities can lead to a variety of related impurities.
-
Anomeric Mixtures: The product may exist as a mixture of α and β anomers, which can sometimes be challenging to separate.
-
Unreacted Starting Materials and Reagents: Depending on the efficiency of the reaction and purification, starting materials and excess reagents may persist in the crude product.
Q2: What are the recommended analytical techniques for assessing the purity of synthetic this compound?
A2: A combination of analytical techniques is recommended for a comprehensive assessment of this compound purity:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for quantifying the purity of this compound and detecting non-chiral impurities. Chiral HPLC is essential for separating and quantifying stereoisomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the desired product and for identifying and characterizing impurities. Specific proton signals can indicate the presence of residual protecting groups or diastereomers.
-
Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the identity of the product and helping to identify unknown impurities.
Q3: What is the most effective method for purifying synthetic this compound?
A3: The most effective purification strategy often involves a multi-step approach combining chromatography and crystallization.
-
Silica Gel Column Chromatography: This is the primary method for removing the majority of impurities, including unreacted starting materials, reagents, and less polar byproducts.
-
Crystallization: Formation of a salt, typically the hydrochloride salt, followed by crystallization is an excellent method for achieving high purity and for isolating a specific anomer.
II. Troubleshooting Guides
Column Chromatography Purification
Problem: Low yield of this compound after silica gel column chromatography.
| Potential Cause | Troubleshooting Recommendation |
| Product is too polar and is retained on the column. | Use a more polar eluent system. A gradient of increasing methanol in dichloromethane or chloroform is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia-saturated solvent can help to reduce tailing and improve recovery of the amine.[1] |
| Improper column packing or loading. | Ensure the silica gel is well-packed to avoid channeling. "Dry loading" the sample onto a small amount of silica gel is often preferable to "wet loading" to ensure a concentrated band at the start of the column, which improves resolution and reduces tailing. |
| Column overloading. | A general guideline is to use a silica-to-sample ratio of at least 30:1 (w/w) for effective separation. Exceeding the binding capacity of the silica gel will lead to poor separation and product loss. |
| Product degradation on acidic silica gel. | This compound, being an amine, can be sensitive to the acidic nature of silica gel. Consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina (basic or neutral). |
Problem: Poor separation of this compound from impurities during column chromatography.
| Potential Cause | Troubleshooting Recommendation |
| Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) first. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound to ensure good separation. |
| Co-elution of diastereomers. | Standard silica gel chromatography may not be sufficient to separate all diastereomers. Chiral HPLC is the preferred method for separating stereoisomers.[2][3][4][5][6] |
| Broad or tailing peaks. | This is common for amines on silica gel. Add a small percentage of triethylamine or ammonium hydroxide to the eluent to improve peak shape and resolution. |
Crystallization of this compound Hydrochloride
Problem: Failure of this compound hydrochloride to crystallize.
| Potential Cause | Troubleshooting Recommendation |
| Solution is not supersaturated. | Concentrate the solution to a higher degree. Ensure the starting material is sufficiently pure, as high levels of impurities can inhibit crystallization. |
| Incorrect solvent system. | A common and effective system for this compound hydrochloride is a mixture of methanol and a less polar co-solvent like diethyl ether or methyl tert-butyl ether. The product is dissolved in a minimal amount of methanol, and the co-solvent is added slowly until turbidity is observed. |
| Cooling rate is too fast. | Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Rapid cooling can lead to the formation of an oil or amorphous solid. |
| Absence of nucleation sites. | Scratch the inside of the flask with a glass rod to induce nucleation. Seeding the solution with a small crystal of previously obtained pure this compound hydrochloride can also be effective. |
Problem: Oily precipitate or amorphous solid forms instead of crystals.
| Potential Cause | Troubleshooting Recommendation |
| Presence of significant impurities. | The crude product may require further purification by column chromatography before attempting crystallization. |
| Solution is too concentrated or cooled too quickly. | Dilute the solution slightly with the primary solvent (e.g., methanol) and allow it to cool more slowly. |
| Inappropriate solvent/anti-solvent ratio. | Experiment with different ratios of the solvent and anti-solvent to find the optimal conditions for crystal formation. |
Removal of Specific Impurities
Problem: Presence of N-acetyl-Daunosamine impurity.
| Potential Cause | Troubleshooting Recommendation |
| Incomplete deacetylation in the final synthetic step. | If the synthesis involves the removal of an N-acetyl group, ensure the reaction goes to completion by extending the reaction time or using a stronger hydrolytic agent. |
| Acetylation during workup or purification. | Avoid the use of acetylating agents or solvents that could lead to acetylation during the final stages of the synthesis and purification. |
| Removal of the impurity. | The N-acetyl impurity is generally less polar than this compound. It can often be separated by silica gel column chromatography using a carefully optimized eluent system. Alternatively, acidic hydrolysis (e.g., with 6N HCl) can be used to remove the acetyl group, followed by repurification.[7] |
Problem: Incomplete removal of protecting groups.
| Potential Cause | Troubleshooting Recommendation |
| Inefficient deprotection reaction. | Review the deprotection protocol. Ensure the correct reagents, temperature, and reaction times are used. Monitor the reaction progress by TLC or HPLC to confirm completion. |
| Steric hindrance. | In some cases, bulky protecting groups or a complex molecular structure can hinder the access of deprotection reagents. More forcing conditions or alternative deprotection strategies may be necessary. |
| Separation of partially deprotected intermediates. | These impurities can often be separated from the fully deprotected this compound by silica gel chromatography, as they will have different polarities. |
III. Data Presentation
Table 1: Comparison of Purification Methods for Synthetic this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Silica Gel Chromatography | 85-95% | 60-80% | Effective for removing a wide range of impurities. | Can be time-consuming; potential for product loss on the column. |
| Crystallization (as HCl salt) | >98% | 70-90% (from purified material) | High purity achievable; isolates a single anomer. | Requires relatively pure starting material; can be difficult to optimize. |
| Preparative HPLC | >99% | 50-70% | Excellent for separating closely related impurities, including diastereomers. | Lower capacity; more expensive solvents and equipment required. |
Note: Yield and purity are highly dependent on the quality of the crude material and the specific experimental conditions.
IV. Experimental Protocols
Silica Gel Column Chromatography of Crude this compound
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 100% dichloromethane). The amount of silica should be at least 30 times the weight of the crude sample.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. If solubility is low, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent to dryness. Carefully add the dry sample to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., dichloromethane or chloroform) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane. The addition of 0.5% triethylamine to the eluent can improve peak shape and recovery.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC, staining with a suitable reagent (e.g., ninhydrin for the free amine).
-
Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure.
Crystallization of this compound Hydrochloride
-
Salt Formation: Dissolve the purified this compound free base in a minimal amount of methanol. Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether or methanol until the pH is acidic (check with pH paper).
-
Crystallization: Add a less polar co-solvent (e.g., diethyl ether or methyl tert-butyl ether) dropwise to the stirred solution until it becomes slightly turbid.
-
Crystal Growth: Allow the mixture to stand at room temperature, and then in a refrigerator (4°C) overnight to facilitate crystal formation.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.
V. Visualizations
Caption: Workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for low purity of synthetic this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting analytical detection of Daunosamine in complex mixtures.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical detection of daunosamine in complex mixtures. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Issues
Question: Why am I observing peak tailing or broad peaks for my this compound standard?
Answer:
Peak tailing or broadening for this compound, a primary amine, in HPLC analysis is a common issue. The primary causes are often related to interactions with the stationary phase or issues with the mobile phase.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: The most frequent cause is the interaction between the basic amine group of this compound and acidic residual silanol groups on the silica-based stationary phase.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using a buffer like formic acid or acetic acid) can protonate the silanol groups, reducing their interaction with the protonated this compound.
-
Solution 2: Use an End-Capped Column: Employ a column that is thoroughly end-capped to minimize the number of accessible free silanol groups.
-
Solution 3: Add a Competing Base: Introduce a small concentration of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of this compound.
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading.
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening.
-
Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector.[4]
-
Question: My this compound peak retention time is drifting or inconsistent. What should I do?
Answer:
Retention time instability can invalidate your results. The issue usually lies with the mobile phase, the pump, or the column temperature.
Potential Causes and Solutions:
-
Mobile Phase Composition: Inconsistent mixing of mobile phase components or degradation of the mobile phase can cause drift.[2][4]
-
Flow Rate Fluctuation: Leaks in the system or worn pump seals can lead to an inconsistent flow rate.[4]
-
Solution: Check for any visible leaks at fittings and connections.[2] If no leaks are found, the pump seals may need to be replaced as part of routine maintenance.
-
-
Column Temperature: Fluctuations in the column temperature will affect retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[4]
-
-
Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing methods.
-
Solution: Flush the column with at least 10-20 column volumes of the new mobile phase before starting injections.[2]
-
Below is a decision tree to help troubleshoot peak tailing issues in your HPLC analysis.
Caption: Troubleshooting logic for HPLC peak tailing.
Mass Spectrometry (MS) Issues
Question: I am experiencing significant signal suppression for this compound in my LC-MS/MS analysis of plasma samples. How can I mitigate this?
Answer:
Signal suppression, a common form of matrix effect in LC-MS, occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte (this compound).[5][6] This leads to reduced sensitivity and inaccurate quantification.
Potential Causes and Solutions:
-
Co-eluting Matrix Components: Phospholipids, salts, and other endogenous substances in plasma are frequent causes of ion suppression in electrospray ionization (ESI).[6][7]
-
Solution 1: Improve Chromatographic Separation: Optimize the LC method to separate this compound from the interfering matrix components. This can involve adjusting the gradient, changing the mobile phase, or using a different column chemistry (e.g., HILIC).[8]
-
Solution 2: Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure. Solid-phase extraction (SPE) is highly effective at removing phospholipids and other interferences. Liquid-liquid extraction (LLE) can also be a viable alternative.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Deuterium-labeled this compound) will co-elute with the analyte and experience the same degree of ion suppression. By using the ratio of the analyte to the IS, the matrix effect can be compensated for, leading to accurate quantification.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Solution: Dilute the sample extract with the initial mobile phase. This is a simple approach but may compromise the limit of detection if this compound is present at very low concentrations.[9]
-
The diagram below illustrates the principle of matrix effect.
Caption: Ion suppression due to matrix effects in MS.
Gas Chromatography (GC) Issues
Question: I am unable to detect this compound using GC-MS. What is the problem?
Answer:
This compound is a polar molecule with active amine and hydroxyl groups, making it non-volatile and prone to strong interactions with the GC column. Direct analysis by GC-MS is generally not feasible.[10]
Solution: Derivatization
To make this compound suitable for GC-MS analysis, you must perform a chemical derivatization step.[11] This process replaces the active hydrogens on the amine and hydroxyl groups with less polar, more stable functional groups, thereby increasing volatility and improving chromatographic peak shape.[10][12]
-
Common Derivatization Reactions:
-
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used to replace active hydrogens with trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) groups.[10][13]
-
Acylation: Reagents such as trifluoroacetic anhydride (TFAA) can be used to form fluoroacyl derivatives.[10][11]
-
-
General Procedure:
-
Dry the sample extract completely.
-
Add the derivatization reagent (and a catalyst, if required).
-
Heat the mixture (e.g., 60-70°C) for a specified time to ensure the reaction goes to completion.
-
Inject the derivatized sample into the GC-MS.
-
Frequently Asked Questions (FAQs)
Q1: Which analytical method is best for quantifying this compound in a fermentation broth?
A1: LC-MS/MS is generally the preferred method for complex matrices like fermentation broths. Its high selectivity and sensitivity allow for the direct quantification of this compound with minimal sample cleanup, often just a protein precipitation step followed by dilution. HPLC with UV detection can be used, but it typically requires more extensive sample cleanup to remove interferences and may lack the required sensitivity for low-concentration samples.
Q2: How should I prepare my biological samples (e.g., tissue homogenate) for this compound analysis?
A2: Effective sample preparation is crucial for removing interferences like proteins and lipids.[7] A general workflow involves:
-
Homogenization: Homogenize the tissue in an appropriate buffer.
-
Protein Precipitation: Add a solvent like acetonitrile or methanol to precipitate proteins. Centrifuge and collect the supernatant.
-
Cleanup (if necessary): For cleaner samples and better sensitivity, use Solid-Phase Extraction (SPE). A mixed-mode cation exchange cartridge is often effective for basic compounds like this compound.
-
Reconstitution: Evaporate the solvent and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Q3: What are the key stability considerations for this compound during sample storage and preparation?
A3: Like many primary amines, this compound can be susceptible to degradation. Key considerations include:
-
pH: Store samples at a neutral or slightly acidic pH to improve stability.
-
Temperature: Store samples frozen (e.g., at -20°C or -80°C) to minimize enzymatic or chemical degradation. Avoid repeated freeze-thaw cycles.[14]
-
Light: Protect samples from direct light, as some compounds can be photosensitive.[15] During method development, it is essential to perform stability assessments under various conditions to ensure the integrity of the analyte.[14][15]
Q4: I see multiple peaks for my derivatized this compound sample in GC-MS. Why?
A4: The presence of multiple peaks after derivatization can be due to:
-
Incomplete Derivatization: The reaction may not have gone to completion, leaving partially derivatized and underivatized this compound. Try optimizing the reaction conditions (temperature, time, reagent amount).
-
Formation of Multiple Derivatives: Some reagents can react at multiple sites, potentially forming different derivative products.
-
Reagent Artifacts: The derivatization reagent itself or its byproducts may be producing peaks in the chromatogram. Always run a reagent blank to check for this.
Quantitative Data Summary
The following tables provide typical performance characteristics for various analytical methods used in this compound detection. These values can vary based on the specific instrument, matrix, and method conditions.
Table 1: Performance of LC-MS/MS Methods for this compound
| Parameter | Value Range | Matrix | Reference |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | Plasma, Urine | [16] |
| Limit of Quantitation (LOQ) | 0.05 - 0.25 ng/mL | Plasma, Urine | [16][17] |
| Recovery | 80% - 115% | Biological Fluids | [16] |
| Linearity (R²) | > 0.995 | Spiked Samples | [16] |
Table 2: Performance of HPLC-UV and GC-MS Methods for this compound
| Method | Parameter | Value Range | Notes |
| HPLC-UV | LOQ | 0.1 - 1.0 µg/mL | Requires derivatization for UV detection (e.g., dansyl chloride) |
| Recovery | 85% - 105% | Highly dependent on sample cleanup efficiency | |
| GC-MS | LOQ | 0.5 - 5 ng/mL | Requires derivatization (e.g., silylation)[10] |
| Recovery | 75% - 110% | Potential for analyte loss during derivatization and cleanup |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline for extracting this compound from a plasma matrix using a mixed-mode cation exchange SPE cartridge.
-
Pre-treat Sample: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to lyse cells and precipitate proteins.
-
Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Condition Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash:
-
Wash 1: Add 1 mL of 0.1 M acetic acid.
-
Wash 2: Add 1 mL of methanol to remove hydrophobic interferences.
-
-
Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides typical starting conditions for an LC-MS/MS method.
-
LC System:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Example MRM Transitions:
-
Precursor Ion (Q1): [M+H]+ for this compound
-
Product Ion (Q3): Select two stable, high-intensity fragment ions.
-
-
Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for this compound.
-
The workflow for this protocol is visualized below.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. agilent.com [agilent.com]
- 2. realab.ua [realab.ua]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Development and comparison of LC/MS methods with different MS detectors for analysis of nitrosamines in challenging drug product matrices | Poster Board #4042 - American Chemical Society [acs.digitellinc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. jfda-online.com [jfda-online.com]
- 12. mdpi.com [mdpi.com]
- 13. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 14. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 15. na.mxns.com [na.mxns.com]
- 16. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Daunosamine-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of daunosamine-containing compounds, such as the widely used anthracycline antibiotics daunorubicin and doxorubicin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to assist in your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions related to the stability of this compound-containing compounds.
Q1: My this compound-containing compound is degrading during storage. What are the likely causes and how can I prevent this?
A1: Degradation of this compound-containing compounds, particularly in aqueous solutions, is a common issue primarily driven by the acid-catalyzed hydrolysis of the glycosidic bond linking the this compound sugar to the aglycone. Several factors can accelerate this degradation:
-
pH: These compounds are most stable in acidic conditions, typically within a pH range of 4 to 6.[1] They are unstable in solutions with a pH greater than 8, which can often be visually identified by a color change from red to blue-purple.[1][2]
-
Temperature: Elevated temperatures significantly accelerate the rate of degradation.[1]
-
Light: Exposure to fluorescent light and sunlight, especially in dilute solutions, can lead to photodegradation.[1][3]
-
Oxidizing Agents: this compound-containing compounds are susceptible to oxidation.[1]
Troubleshooting Steps:
-
Verify pH of Solutions: Always measure and adjust the pH of your solutions to be within the optimal range of 4-6. Use appropriate buffer systems to maintain pH stability.
-
Control Storage Temperature: Store stock solutions and experimental samples at recommended temperatures. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.[1] Reconstituted solutions of daunorubicin hydrochloride are stable for 24 hours at room temperature and 48 hours when refrigerated.[2]
-
Protect from Light: Store all solutions in amber vials or protect them from light by wrapping containers in aluminum foil, especially during experiments.
-
Use High-Purity Solvents: Ensure that all solvents are free from oxidizing contaminants. Degassing solvents can also help to remove dissolved oxygen.
Q2: I'm observing inconsistent results in my cell-based assays. Could compound instability be the cause?
A2: Yes, the instability of your this compound-containing compound in culture media can lead to significant variability in cytotoxicity assays. The pH of standard cell culture media (typically around 7.4) is outside the optimal stability range for these compounds, leading to their degradation over the course of the experiment.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a properly stored stock solution immediately before each experiment.
-
Minimize Incubation Time: If experimentally feasible, reduce the incubation time of the compound with the cells to minimize degradation.
-
Consider pH-Controlled Media: For longer-term experiments, consider using a buffered medium that can maintain a more acidic pH without affecting cell viability, though this requires careful optimization.
-
Perform Stability Controls: Include a stability control in your experimental setup by incubating the compound in the cell culture medium for the duration of the experiment and then analyzing its concentration by HPLC to quantify the extent of degradation.
Q3: I am having trouble with my HPLC analysis of a this compound compound, such as peak fronting, tailing, or ghost peaks. What could be the issue?
A3: HPLC analysis of anthracyclines can be challenging. Here are some common issues and their potential solutions:
-
Peak Tailing: This is often caused by the interaction of the basic amino group of this compound with acidic silanol groups on the silica-based column.
-
Solution: Use a mobile phase with a pH between 2 and 8 for silica-based reversed-phase columns. Adding a competing base, like triethylamine (TEA), to the mobile phase can also help to mask the silanol groups. Using a high-purity, end-capped column is also recommended.
-
-
Peak Fronting: This can be a result of column overload.
-
Solution: Reduce the amount of sample injected onto the column or use a column with a larger internal diameter.
-
-
Ghost Peaks: These can arise from contamination in the injector or column, or from impurities in the mobile phase.
-
Solution: Flush the injector and run a strong solvent through the column to remove any strongly retained compounds. Always use high-purity HPLC-grade solvents.
-
-
Retention Time Drift: This can be caused by changes in mobile phase composition, temperature fluctuations, or a non-equilibrated column.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis.
-
Strategies to Enhance Stability
There are two primary approaches to improve the stability of this compound-containing compounds: Chemical Modification and Formulation Strategies .
Chemical Modification
Altering the chemical structure of the this compound moiety can significantly enhance stability.
-
N-Acetylation: Acetylation of the primary amino group on the this compound sugar removes its basicity, which can reduce its participation in degradation reactions and alter its interaction with other molecules.
Formulation Strategies
Encapsulating the this compound-containing compound in a protective carrier can shield it from degradative environmental factors.
-
Liposomal Encapsulation: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic drugs like doxorubicin in their aqueous core. This formulation protects the drug from the external environment, thereby increasing its stability and altering its pharmacokinetic profile.
Quantitative Stability Data
The stability of this compound-containing compounds is highly dependent on pH and temperature. The tables below summarize the degradation rate constants for doxorubicin under various conditions.
Table 1: First-Order Degradation Rate Constants of Doxorubicin at 37°C in Polypropylene Tubes [4]
| pH | Doxorubicin Concentration (µg/mL) | Degradation Rate Constant (k, h⁻¹) |
| 4.8 | 2.0 | 0.0021 |
| 4.8 | 5.0 | 0.0023 |
| 4.8 | 10.0 | 0.0024 |
| 4.8 | 25.0 | 0.0025 |
| 4.8 | 50.0 | 0.0031 |
| 6.5 | 2.0 | 0.0085 |
| 6.5 | 5.0 | 0.0089 |
| 6.5 | 10.0 | 0.0091 |
| 6.5 | 25.0 | 0.0095 |
| 6.5 | 50.0 | 0.0099 |
| 7.4 | 2.0 | 0.019 |
| 7.4 | 5.0 | 0.018 |
| 7.4 | 10.0 | 0.018 |
| 7.4 | 25.0 | 0.018 |
| 7.4 | 50.0 | 0.018 |
Table 2: Stability of Daunorubicin and Doxorubicin in Different Infusion Fluids at Room Temperature [5]
| Drug | Infusion Fluid (and approximate pH) | Stability (Time to 90% of original concentration) |
| Daunorubicin HCl | 5% Dextrose Injection (pH ~4.5) | > 48 hours |
| Daunorubicin HCl | 0.9% Sodium Chloride Injection (pH ~5.5) | > 48 hours |
| Daunorubicin HCl | Lactated Ringer's Injection (pH ~6.5) | > 48 hours |
| Doxorubicin HCl | 5% Dextrose Injection (pH ~4.5) | > 48 hours |
| Doxorubicin HCl | 0.9% Sodium Chloride Injection (pH ~5.5) | > 48 hours |
| Doxorubicin HCl | Lactated Ringer's Injection (pH ~6.5) | < 48 hours |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Daunorubicin (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to develop a stability-indicating HPLC method for daunorubicin.[6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of Daunorubicin in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
2. Forced Degradation Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 2N HCl. Reflux for 30 minutes at 60°C. Neutralize the solution with 2N NaOH before HPLC analysis.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 2N NaOH. Reflux for 30 minutes at 60°C. Neutralize the solution with 2N HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂). Keep the solution at 60°C for 30 minutes.
-
Thermal Degradation: Place the solid drug powder in an oven at 105°C for 6 hours. Dissolve the powder in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the drug to UV light (200 watt-hours/m²) for 24 hours.
3. HPLC Analysis:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., 0.01N KH₂PO₄) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 240 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Protocol 2: N-Acetylation of a this compound-Containing Compound
This protocol provides a general method for the N-acetylation of a primary amine using acetic anhydride.[7][8]
1. Materials:
-
This compound-containing compound (e.g., Daunorubicin hydrochloride).
-
Acetic anhydride.
-
A suitable solvent (e.g., methanol, water).
-
A mild base if starting from the hydrochloride salt (e.g., sodium bicarbonate).
2. Procedure:
-
Dissolve the this compound-containing compound in the chosen solvent. If using the hydrochloride salt, add an equimolar amount of a mild base to free the amine.
-
Add 1.5 to 2 equivalents of acetic anhydride to the solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within a short period.
-
Upon completion, the product can be isolated by crystallization. For example, by adding a non-polar solvent like diethyl ether to precipitate the product.
-
Filter the solid, wash with a cold solvent, and dry under vacuum.
3. Characterization:
-
Confirm the structure of the N-acetylated product using techniques such as NMR spectroscopy and mass spectrometry.
Protocol 3: Preparation of Doxorubicin-Loaded Liposomes by Remote Loading
This protocol describes a common method for encapsulating doxorubicin into liposomes using a transmembrane ammonium sulfate gradient.[9][10][11][12]
1. Liposome Preparation:
-
Prepare a lipid film by dissolving the desired lipids (e.g., a mixture of a phospholipid like HSPC, cholesterol, and a PEGylated lipid like DSPE-PEG2000) in an organic solvent (e.g., chloroform).
-
Evaporate the organic solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrate the lipid film with an ammonium sulfate solution (e.g., 120 mM) to form multilamellar vesicles (MLVs).
-
Extrude the MLV suspension through polycarbonate membranes with decreasing pore sizes (e.g., 200 nm then 100 nm) to form small unilamellar vesicles (SUVs) with a defined size.
2. Creation of a Transmembrane Gradient:
-
Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a sucrose or saline solution. This creates a concentration gradient with high ammonium sulfate inside the liposomes and low concentration outside.
3. Doxorubicin Loading:
-
Add a solution of doxorubicin to the liposome suspension.
-
Incubate the mixture at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for a specified time (e.g., 30-60 minutes). Doxorubicin, being a weak base, will cross the lipid bilayer in its neutral form and become protonated and trapped inside the acidic core of the liposomes.
4. Characterization:
-
Determine the encapsulation efficiency by separating the free drug from the liposome-encapsulated drug (e.g., by size exclusion chromatography) and quantifying the drug in each fraction.
-
Measure the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Visualize the liposomes by transmission electron microscopy (TEM).
Visualizing Degradation and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key processes related to the stability of this compound-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adsorption and Degradation of Doxorubicin from Aqueous Solution in Polypropylene Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjahr.com [wjahr.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. Preparation of Doxorubicin Liposomes by Remote Loading Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Preparation of Doxorubicin Liposomes by Remote Loading Method. | Semantic Scholar [semanticscholar.org]
- 11. Preparation of Doxorubicin Liposomes by Remote Loading Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Daunosamine and its Epimers in Anthracycline Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Daunosamine and its epimers as components of anthracycline anticancer agents. The stereochemistry of the sugar moiety, particularly this compound, plays a pivotal role in the therapeutic efficacy and toxicity profile of these widely used chemotherapeutic drugs. Understanding the subtle yet significant differences in bioactivity conferred by epimerization is crucial for the rational design of new, improved anthracycline analogues.
Introduction to this compound and Its Epimers
This compound is an essential amino sugar found in the structure of potent anthracycline antibiotics such as doxorubicin and daunorubicin. Its structure is L-daunosamine, chemically known as (3S,4S,5S)-3-amino-4,5-dihydroxyhexanal. Epimers of this compound, which differ in the stereochemical configuration at one of the chiral centers, have been synthesized and incorporated into anthracycline structures to modulate their biological activity. The most clinically significant epimer is L-acosamine, the C-4' epimer of L-daunosamine, which is present in the drug epirubicin. Other synthetic epimers, such as those at the C-3' position, have also been investigated to understand the structure-activity relationships.
Comparative Bioactivity Data
The primary mechanism of action of anthracyclines involves the intercalation of their planar aglycone into DNA and the inhibition of topoisomerase II, leading to DNA damage and cell death. The sugar moiety, including this compound and its epimers, resides in the minor groove of DNA and influences the stability of the drug-DNA-topoisomerase II ternary complex, thereby impacting both the efficacy and the toxicity of the drug.
While extensive head-to-head quantitative data for a wide range of this compound epimers is not available in a single comprehensive study, a comparison between doxorubicin (containing L-daunosamine) and its C-4' epimer, epirubicin (containing L-acosamine), is well-documented and serves as a critical case study.
| Compound | Sugar Moiety | Target Cell Line(s) | IC50 (µM) | Key Observations |
| Doxorubicin | L-Daunosamine | Various cancer cell lines | Varies (e.g., ~0.1-1 µM) | High anticancer activity, but associated with significant cardiotoxicity. |
| Epirubicin | L-Acosamine (C-4' epimer) | Various cancer cell lines | Varies (often slightly higher than doxorubicin) | Similar anticancer activity to doxorubicin but with a significantly better cardiac safety profile.[1] |
| Daunorubicin Analogues with C-3' modified this compound | C-3' epimers and analogues | L1210 cells | Lower cytotoxicity than Daunorubicin | Modifications at the C-3' position can significantly alter the mechanism of DNA damage and cytotoxicity. |
Note: IC50 values are highly dependent on the cell line and experimental conditions. The values presented are indicative and for comparative purposes.
Key Differences in Bioactivity
1. Cytotoxicity and Anticancer Efficacy:
The epimerization at the C-4' position from L-daunosamine to L-acosamine generally results in a slight to moderate decrease in in vitro cytotoxicity compared to the parent compound. However, this often translates to a comparable or slightly reduced anticancer efficacy in clinical settings. For instance, epirubicin is considered to have a similar spectrum of activity to doxorubicin. Modifications at the C-3' position of the this compound moiety have been shown to lead to a decrease in cytotoxic activity in some analogues.
2. Cardiotoxicity:
One of the most significant and clinically relevant differences lies in the cardiotoxicity profile. Epirubicin, containing the C-4' epimer L-acosamine, is demonstrably less cardiotoxic than doxorubicin.[1] This improved safety profile is a key reason for its widespread clinical use. The orientation of the 4'-hydroxyl group is believed to influence the drug's interaction with cardiac tissues and its metabolism, leading to the generation of fewer cardiotoxic reactive oxygen species.
3. DNA Binding and Topoisomerase II Inhibition:
The stereochemistry of the sugar moiety directly impacts the interaction of the anthracycline with the DNA minor groove and its ability to stabilize the topoisomerase II cleavage complex. While both L-daunosamine and L-acosamine containing anthracyclines are potent topoisomerase II poisons, the subtle change in the sugar's conformation can affect the affinity and stability of this interaction.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the bioactivity of anthracyclines containing this compound and its epimers.
1. Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the anthracycline compounds (e.g., doxorubicin, epirubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.
2. DNA Intercalation Assay
This assay assesses the ability of the compounds to insert themselves between the base pairs of DNA.
-
Reaction Mixture: A reaction mixture is prepared containing calf thymus DNA (ctDNA), a fluorescent dye that intercalates into DNA (e.g., ethidium bromide), and a buffer solution.
-
Compound Addition: The anthracycline compound is added to the reaction mixture at various concentrations.
-
Fluorescence Measurement: The fluorescence of the mixture is measured using a spectrofluorometer. As the anthracycline intercalates into the DNA, it displaces the fluorescent dye, leading to a decrease in fluorescence intensity.
-
Data Analysis: The quenching of fluorescence is used to determine the binding constant of the anthracycline to DNA.
3. Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay measures the ability of the compounds to inhibit the decatenating activity of topoisomerase II.
-
Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.
-
Enzyme Reaction: Human topoisomerase II is incubated with kDNA in the presence or absence of the anthracycline compound in a reaction buffer containing ATP.
-
Gel Electrophoresis: The reaction products are then separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized by staining with a fluorescent dye (e.g., ethidium bromide). In the absence of an inhibitor, topoisomerase II will decatenate the kDNA into individual minicircles, which migrate into the gel. In the presence of an inhibitor, the kDNA network remains catenated and does not enter the gel. The degree of inhibition is assessed by the reduction in the amount of decatenated DNA.
Visualizations
Signaling Pathway of Anthracycline-Induced Cell Death
Caption: Mechanism of action of anthracyclines leading to apoptosis and cardiotoxicity.
Experimental Workflow for Comparing Bioactivity
Caption: Workflow for the comparative bioactivity assessment of this compound and its epimers.
Conclusion
The bioactivity of anthracyclines is intricately linked to the stereochemistry of the this compound moiety. Epimerization, particularly at the C-4' position to form L-acosamine, results in a clinically significant alteration of the drug's properties, most notably a reduction in cardiotoxicity while largely maintaining anticancer efficacy. This highlights the potential for further rational drug design through modifications of the sugar component to develop safer and more effective anthracycline-based chemotherapeutics. Further research into a broader range of this compound epimers and their quantitative structure-activity relationships is warranted to unlock the full potential of this important class of anticancer agents.
References
Unlocking Enhanced Potency and Overcoming Resistance: A Comparative Guide to Daunosamine-Modified Doxorubicin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Doxorubicin, a cornerstone of cancer chemotherapy, faces limitations due to dose-dependent cardiotoxicity and the emergence of multidrug resistance. To address these challenges, extensive research has focused on modifying its daunosamine sugar moiety. These modifications have yielded a new generation of doxorubicin derivatives with remarkably enhanced potency, the ability to overcome resistance mechanisms, and in some cases, reduced toxicity. This guide provides a comprehensive comparison of key this compound-modified doxorubicin derivatives, supported by experimental data and detailed protocols to aid in their evaluation and development.
Performance Comparison: Enhanced Cytotoxicity
Modifications at the 3'-amino group of the this compound sugar have a profound impact on the cytotoxic activity of doxorubicin derivatives. The incorporation of the this compound nitrogen into five- or six-membered rings has proven to be a particularly effective strategy for enhancing potency.
One of the most potent analogs synthesized to date is 2-pyrrolinodoxorubicin, which demonstrates a staggering 500-1000 times greater in vitro activity than the parent doxorubicin.[1][2] This significant increase in potency is attributed to a modified mechanism of action that includes the formation of DNA interstrand cross-links.[3]
The size of the newly formed ring is a critical determinant of activity. Analogs with a five-membered ring, such as 3'-deamino-3'-(3''-pyrrolidone-1''-yl)doxorubicin, are consistently more potent than their six-membered ring counterparts like 3'-deamino-3'-(3''-piperidone-1''-yl)doxorubicin.[1][2] Another strategy to enhance efficacy involves the addition of omega-[bis(acetoxy)]alkyl or omega-[bis(acetoxy)]alkoxyalkyl groups at the 3'-amino position. The most effective of these derivatives are those that can form five- or six-membered carbinolamines following hydrolysis.
Below is a summary of the in vitro cytotoxicity of various this compound-modified doxorubicin derivatives against different cancer cell lines.
| Derivative Name | Modification on this compound | Cancer Cell Line(s) | IC50 Value (µM) | Fold Increase in Potency vs. Doxorubicin | Reference |
| Doxorubicin | Unmodified | MCF-7, MCF-7/ADR | Varies (baseline) | 1x | [4] |
| 2-Pyrrolinodoxorubicin | 3'-deamino-3'-(2''-pyrroline-1''-yl) | Various | Not specified | 500-1000x | [1][2] |
| 3'-deamino-3'-(1'',3''-tetrahydropyridine-1''-yl)doxorubicin | This compound nitrogen in a six-membered ring | Not specified | Not specified | 30-50x less than 5-membered ring analog | [1][2] |
| 3'-deamino-3'-(3''-pyrrolidone-1''-yl)doxorubicin | This compound nitrogen in a five-membered ring | Not specified | Not specified | 5x more potent than 6-membered ring analog | [1][2] |
| N-(5,5-Diacetoxypent-1-yl)doxorubicin | omega-[bis(acetoxy)]alkyl substitution | CHO, Panc 02, CA 755 | Not specified | Retains full potency in resistant cells | |
| Oxazolinodaunorubicin | Oxazoline ring fusion | Not specified | Not specified | Significantly lower toxicity, overcomes resistance | |
| Palm-N2H-DOX | Palmitoyl-hydrazone | MCF-7, MCF-7/ADR | Higher than DOX, but overcomes resistance | Lower than DOX | [4] |
| DOX-AMG | Amide conjugate | MCF-7, MCF-7/ADR | Higher than DOX | Lower than DOX | [5] |
| DOX-TPP | Triphenylphosphonium conjugate | MCF-7, MCF-7/ADR | Higher than DOX | Lower than DOX | [5] |
Mechanisms of Action: Beyond Intercalation
While doxorubicin primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, many of its this compound-modified derivatives exhibit altered or additional mechanisms of action.
Doxorubicin-Induced Apoptosis: Doxorubicin is known to induce apoptosis through both intrinsic and extrinsic pathways. This involves the generation of reactive oxygen species (ROS), activation of p53, and subsequent caspase cascades. Some studies also suggest the involvement of the Notch signaling pathway, where doxorubicin upregulates the Notch target HES1, which in turn activates PARP1 and influences the subcellular localization of AIF to mediate apoptosis.[6]
DNA Interstrand Cross-linking by 2-Pyrrolinodoxorubicin: The exceptional potency of 2-pyrrolinodoxorubicin is attributed to its ability to form covalent interstrand cross-links in DNA.[3] This mechanism, distinct from the non-covalent intercalation of doxorubicin, creates a more potent and difficult-to-repair lesion, leading to enhanced cell death. The pyrrolino ring is thought to be crucial for this alkylating function.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these derivatives. Below are protocols for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Doxorubicin and its derivatives
-
MTT solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Drug Treatment: Prepare serial dilutions of the doxorubicin derivatives in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (medium with the highest concentration of solvent used for drug dissolution). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, carefully remove the drug-containing medium. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using a dose-response curve.
Note: Doxorubicin's intrinsic fluorescence can interfere with the MTT assay. To mitigate this, it is recommended to replace the culture medium with PBS before adding the MTT solution.[8][9]
Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and gently vortex.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use unstained cells and single-stained controls (Annexin V only and PI only) to set up compensation and gates.[10]
Intracellular Localization: Confocal Microscopy
Confocal microscopy allows for the visualization of the subcellular distribution of fluorescent doxorubicin derivatives.
Materials:
-
Cells grown on glass-bottom dishes or chamber slides
-
Doxorubicin or its fluorescent derivatives
-
Hoechst 33342 (for nuclear staining)
-
Calcein AM (for cytoplasm staining)[5]
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish and allow them to adhere overnight.
-
Drug Incubation: Treat the cells with the doxorubicin derivative at the desired concentration and for the desired time (e.g., 30 minutes).[5]
-
Staining:
-
Washing: Wash the cells with PBS to remove excess drug and dyes.
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for the doxorubicin derivative (red fluorescence), Hoechst 33342 (blue fluorescence), and Calcein AM (green fluorescence).[5]
This guide provides a foundational understanding of the structure-activity relationships of this compound-modified doxorubicin derivatives. The enhanced potency and ability to overcome multidrug resistance highlight the therapeutic potential of these novel compounds. The provided experimental protocols serve as a starting point for researchers to further investigate and develop these promising anticancer agents.
References
- 1. High yield conversion of doxorubicin to 2-pyrrolinodoxorubicin, an analog 500-1000 times more potent: structure-activity relationship of this compound-modified derivatives of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High yield conversion of doxorubicin to 2-pyrrolinodoxorubicin, an analog 500-1000 times more potent: structure-activity relationship of this compound-modified derivatives of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA interactions of 2-pyrrolinodoxorubicin, a distinctively more potent this compound-modified analogue of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Daunosamine and Other Amino Sugars in Anthracycline Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Daunosamine and other amino sugars integral to the function of anthracycline antibiotics, a critical class of chemotherapeutic agents. The performance of these antibiotics is profoundly influenced by the nature of their amino sugar moieties, affecting their efficacy, toxicity, and mechanisms of action. This document summarizes quantitative data from experimental studies, details relevant experimental protocols, and visualizes key biological pathways to support further research and drug development in this area.
Introduction to Amino Sugars in Anthracyclines
Anthracycline antibiotics, such as the widely used Doxorubicin and Daunorubicin, are characterized by a tetracyclic aglycone linked to an amino sugar. This compound is the archetypal amino sugar in this class. However, variations in this sugar moiety, both naturally occurring and synthetic, have been shown to significantly alter the biological activity of the parent compound. These modifications can impact DNA binding affinity, topoisomerase II inhibition, and ultimately, the cytotoxic potency against cancer cells. This guide explores the structure-activity relationships of these crucial components.
Data Presentation: Comparative Performance of Anthracyclines
The following tables summarize key performance indicators of various anthracycline antibiotics, highlighting the influence of the appended amino sugar on their anticancer activity.
Table 1: Comparative Cytotoxicity (IC50) of Anthracyclines with Different Amino Sugars
| Anthracycline | Amino Sugar | Cancer Cell Line | IC50 (µM) | Reference |
| Daunorubicin | This compound | MCF-7 | 5 | [1] |
| Doxorubicin | This compound | MCF-7 | 17 | [1] |
| Idarubicin | 4-demethoxy-Daunosamine | K562 | 0.41 ± 0.04 | [1] |
| Analogue with Acosamine | Acosamine | MCF-7 | 94-134 | [1] |
| Analogue with Ristosamine | Ristosamine | Not specified | - | |
| Epirubicin | 4'-epi-Daunosamine | Not specified | - |
Note: Direct comparative IC50 values for a wide range of analogues across the same cell line are limited in the reviewed literature. The data presented is compiled from available studies and should be interpreted in the context of the specific experimental conditions of each study.
Table 2: DNA Binding Affinity of Anthracyclines
| Anthracycline | Amino Sugar Moiety | DNA Binding Constant (K) (M⁻¹) | Reference |
| Daunorubicin | This compound | 0.10 - 0.12 x 10⁶ | [2] |
| Doxorubicin | This compound | 0.13 - 0.16 x 10⁶ | [2] |
| Marcellomycin | Rhodosamine, 2-deoxy-L-fucose | Higher affinity than Doxorubicin | [2] |
| Aclacinomycin | Acosamine, Cinerulose, Rhodosamine | Lower affinity than Marcellomycin | [2] |
Note: The length and composition of the entire glycosidic side chain, not just the primary amino sugar, influence DNA binding affinity.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (anthracyclines) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
DNA Intercalation Assay (Fluorescence Intercalator Displacement)
This assay is used to determine the ability of a compound to bind to DNA by measuring the displacement of a fluorescent intercalating dye, such as ethidium bromide (EtBr).
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide (EtBr) solution
-
Tris-EDTA (TE) buffer (pH 7.4)
-
Test compounds (anthracyclines)
-
Fluorometer and quartz cuvettes
Procedure:
-
Preparation of DNA-EtBr Complex: Prepare a solution of ctDNA in TE buffer. Add EtBr to the DNA solution to form a fluorescent complex. The final concentrations should be optimized for the instrument being used.
-
Fluorescence Measurement: Place the DNA-EtBr complex solution in a quartz cuvette and measure the initial fluorescence intensity at the appropriate excitation and emission wavelengths for EtBr (e.g., excitation at 546 nm and emission at 595 nm).
-
Compound Titration: Add increasing concentrations of the test compound to the cuvette. After each addition, mix the solution and allow it to equilibrate for a few minutes before measuring the fluorescence intensity again.
-
Data Analysis: The binding of the test compound to DNA will displace the EtBr, leading to a decrease in fluorescence intensity.[4] The extent of fluorescence quenching is proportional to the amount of the test compound bound to the DNA. The binding constant can be calculated from the titration data using appropriate models, such as the Scatchard plot.
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II, a key enzyme in DNA replication and a primary target of anthracyclines.
Materials:
-
Kinetoplast DNA (kDNA - a network of catenated DNA circles)
-
Human Topoisomerase II enzyme
-
Assay buffer (containing ATP and MgCl₂)
-
Stop buffer/loading dye (containing SDS and EDTA)
-
Agarose gel
-
Electrophoresis buffer (e.g., TBE)
-
DNA staining agent (e.g., ethidium bromide)
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and the test compound at various concentrations.
-
Enzyme Addition: Add Topoisomerase II to the reaction mixture to initiate the decatenation reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis. The large, catenated kDNA will remain in the well, while the decatenated DNA circles will migrate into the gel.[5][6][7]
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize it under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA compared to the positive control.[5][6][7]
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows relevant to the action of anthracycline antibiotics.
Daunorubicin-Induced DNA Damage Response Pathway
Caption: Daunorubicin's mechanism of action leading to DNA damage and cellular responses.
Experimental Workflow for Cytotoxicity (MTT) Assay
Caption: Step-by-step workflow for determining the cytotoxicity of antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Deoxyribonucleic acid binding studies on several new anthracycline antitumor antibiotics. Sequence preference and structure--activity relationships of marcellomycin and its analogues as compared to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Comparative Guide to the Validation of Analytical Methods for Daunosamine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the quantification of Daunosamine, an essential amino sugar component of anthracycline antibiotics like daunorubicin and doxorubicin. The selection of a suitable analytical method is critical for accurate pharmacokinetic studies, formulation development, and quality control. Here, we compare High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting their performance characteristics based on published experimental data.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of HPLC-UV, GC-MS, and LC-MS/MS. The data for HPLC-UV and LC-MS/MS are based on studies of doxorubicin, a closely related anthracycline containing the this compound moiety. The data for GC-MS is representative of methods used for the analysis of amino acids and their derivatives, as specific comparative data for this compound was not available.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.999 | >0.999 | >0.99 |
| Limit of Detection (LOD) | 0.085 µg/mL | ~0.03 mg/L (for amino acids) | 1.5 ng/mL |
| Limit of Quantification (LOQ) | 0.258 µg/mL | ~0.12 mg/L (for amino acids) | 5.0 ng/mL |
| Accuracy (% Recovery) | 98.04–100.67% | 92.1% to 124.7% | 90-110% |
| Precision (%RSD) | < 2% | < 15% (Intra-day & Inter-day) | < 15% |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Low to Moderate | High |
| Derivatization Required | No | Yes | No |
Key Considerations for Method Selection
-
HPLC-UV is a robust and widely accessible technique suitable for routine analysis and quality control where high sensitivity is not a primary concern. Its simplicity and lower cost make it an attractive option for the analysis of bulk drug substances and formulations.
-
GC-MS offers high chromatographic resolution and is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile molecules like this compound, a derivatization step is necessary to increase their volatility. This adds to the complexity and time of sample preparation.
-
LC-MS/MS provides the highest sensitivity and selectivity of the three methods, making it the gold standard for bioanalytical studies where trace-level quantification in complex biological matrices is required. Its ability to provide structural information through mass fragmentation enhances the confidence in analyte identification.
Experimental Workflows and Protocols
The following diagrams and protocols outline the general steps involved in the quantification of this compound using each of the discussed analytical methods.
HPLC-UV Analysis Workflow
Experimental Protocol: HPLC-UV for Doxorubicin (as a proxy for this compound)
-
Chromatographic Conditions:
-
Column: Discovery C18 (150mm x 4.6 mm, 5µm).
-
Mobile Phase: 0.1% Orthophosphoric acid: Acetonitrile (45:55 v/v).
-
Flow Rate: 0.9 mL/min.
-
Detection Wavelength: 234 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase.
-
Perform serial dilutions to prepare working standard solutions covering the desired concentration range (e.g., 25% to 150% of the expected sample concentration).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of the analyte.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
GC-MS Analysis Workflow
Experimental Protocol: GC-MS for Amino Sugars (Representative Protocol)
-
Sample Hydrolysis (if applicable):
-
Hydrolyze the sample containing glycosidically bound this compound (e.g., in 6 M HCl at 100°C for 4 hours) to release the free amino sugar.
-
Neutralize and dry the hydrolysate.
-
-
Derivatization:
-
Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to the dried sample.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to form the volatile trimethylsilyl (TMS) derivatives.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 250°C) to elute the derivatives.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected derivatives. For quantification, use selected ion monitoring (SIM).
-
-
Quantification:
-
Use a stable isotope-labeled internal standard if available.
-
Construct a calibration curve using derivatized standards.
-
Quantify the analyte based on the peak area ratio of the analyte to the internal standard.
-
LC-MS/MS Analysis Workflow
Unraveling DNA Binding: A Comparative Analysis of Daunosamine Derivatives
For researchers, scientists, and professionals in drug development, understanding the intricate dance between small molecules and DNA is paramount. The daunosamine sugar moiety, a key component of anthracycline antibiotics like Daunorubicin and Doxorubicin, plays a crucial role in the DNA binding process, influencing both the affinity and sequence specificity of these potent anticancer agents. This guide provides a comparative analysis of the DNA binding affinity of various this compound derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutics.
Modifications to the this compound sugar can significantly impact the biological activity of anthracycline drugs. While changes to the aglycone, or the non-sugar portion, are often detrimental, alterations to the this compound moiety are generally better tolerated and offer a promising avenue for developing analogs with improved therapeutic profiles.[1] The orientation and interactions of the this compound sugar within the minor groove of the DNA helix are critical in dictating the binding affinity and sequence preference.[2]
Quantitative Comparison of DNA Binding Affinity
The DNA binding affinity of this compound derivatives is typically quantified by the association constant (Ka) or the dissociation constant (Kd). A higher Ka or a lower Kd value indicates a stronger binding affinity. The following table summarizes the DNA binding constants for Daunorubicin and several of its derivatives, as determined by various biophysical techniques.
| Derivative | DNA Type | Experimental Conditions | Binding Constant (Ka) (M⁻¹) | Reference |
| Daunorubicin | Calf Thymus DNA | 37°C, 10% serum | 0.10 - 0.12 x 10⁶ | [3] |
| Doxorubicin | Calf Thymus DNA | 37°C, 10% serum | 0.13 - 0.16 x 10⁶ | [3] |
| (+)-Daunorubicin | Calf Thymus DNA (B-form) | Not specified | 2.4 x 10⁵ | [4] |
| (-)-Daunorubicin (WP900) | Calf Thymus DNA (B-form) | Not specified | 0.1 x 10⁵ | [4] |
| (+)-Daunorubicin | poly(dGdC)₂ (B-form) | 0.2 M NaCl | 2.1 x 10⁵ | [4] |
| (-)-Daunorubicin (WP900) | poly(dGdC)₂ (B-form) | 0.2 M NaCl | 0.1 x 10⁵ | [4] |
| (+)-Daunorubicin | poly(dGdC)₂ (Z-form) | 3 M NaCl | 0.5 x 10⁵ | [4] |
| (-)-Daunorubicin (WP900) | poly(dGdC)₂ (Z-form) | 3 M NaCl | 2.5 x 10⁵ | [4] |
The Crucial Role of this compound in DNA Recognition
The primary mechanism by which Daunorubicin and its derivatives exert their cytotoxic effects is through the intercalation of their planar anthraquinone ring between DNA base pairs and the inhibition of topoisomerase II.[5] The this compound sugar resides in the minor groove of the DNA, forming critical interactions that stabilize the complex.[5] Studies have shown that the positively charged amino group on the this compound moiety is vital for anticancer activity and contributes to the electrostatic interactions that drive the binding process.
The stereochemistry of the this compound sugar has a profound impact on DNA binding selectivity. For instance, the natural enantiomer, (+)-Daunorubicin, preferentially binds to right-handed B-form DNA. In contrast, its synthetic enantiomer, (-)-Daunorubicin (WP900), shows a selective affinity for left-handed Z-form DNA.[4] This chiral selectivity highlights the importance of the precise three-dimensional arrangement of the sugar in the DNA minor groove.
Furthermore, modifications at the C2' position of the this compound ring can alter the DNA-binding sequence specificity of the drug.[6] For example, the introduction of a bulky bromine atom at this position in the derivative WP401 causes the this compound to adopt a different conformation in the minor groove compared to the parent compound, leading to a change in its preferred DNA binding sequence.[6]
Experimental Protocols for Determining DNA Binding Affinity
Several biophysical techniques are commonly employed to quantify the interaction between small molecules and DNA. Fluorescence spectroscopy and isothermal titration calorimetry (ITC) are two of the most powerful and widely used methods.
Fluorescence Spectroscopy
This technique relies on the change in the fluorescence properties of the drug upon binding to DNA. The intrinsic fluorescence of this compound derivatives is often quenched or enhanced upon intercalation into the DNA double helix. By titrating a solution of the drug with increasing concentrations of DNA and monitoring the change in fluorescence intensity, a binding curve can be generated to determine the binding constant.
Generalized Protocol:
-
Preparation of Solutions: Prepare stock solutions of the this compound derivative and DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., phosphate buffer with a specific pH and ionic strength).
-
Fluorescence Measurements: In a quartz cuvette, place a fixed concentration of the this compound derivative.
-
Titration: Add small aliquots of the DNA stock solution to the cuvette containing the drug.
-
Data Acquisition: After each addition of DNA, record the fluorescence emission spectrum of the sample at a fixed excitation wavelength.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the DNA concentration. The resulting binding isotherm can be fitted to various binding models (e.g., Scatchard plot) to calculate the binding constant (Ka or Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (the drug) to a macromolecule (DNA). This technique provides a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS) of binding.
Generalized Protocol:
-
Sample Preparation: Prepare solutions of the this compound derivative and DNA in the same buffer to avoid heats of dilution. The drug solution is placed in the injection syringe, and the DNA solution is in the sample cell.
-
Titration: A series of small, precise injections of the drug solution are made into the DNA solution while the temperature is kept constant.
-
Heat Measurement: The instrument measures the heat released or absorbed during each injection.
-
Data Analysis: The raw data, a series of heat-change peaks, is integrated to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of the two reactants. This isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.
Visualizing the Molecular Interactions and Cellular Consequences
To better understand the processes involved in the action of this compound derivatives, the following diagrams illustrate the experimental workflow for determining DNA binding affinity and the signaling pathway leading to apoptosis following DNA damage.
Caption: Generalized workflow for determining DNA binding affinity.
Caption: Anthracycline-induced apoptotic signaling pathway.
References
- 1. Structure-activity relationships among daunorubicin and adriamycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of daunomycin to diaminopurine- and/or inosine-substituted DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric, chiral-selective drug binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daunomycin interaction with DNA: microcalorimetric studies of the thermodynamics and binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substitutions at C2' of this compound in the anticancer drug daunorubicin alter its DNA-binding sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Novel Daunosamine Analogs: A Comparative In Vitro Analysis
For Immediate Release
In the relentless pursuit of more effective and targeted cancer therapies, researchers are continuously exploring the modification of existing chemotherapeutic agents. Daunosamine, a critical component of the widely used anthracycline antibiotics Daunorubicin and Doxorubicin, has emerged as a key scaffold for chemical derivatization. This guide presents a comparative analysis of the in vitro cytotoxicity of a series of novel this compound analogs, providing crucial data for researchers, scientists, and drug development professionals.
Enhanced Cytotoxicity Profile of Novel Analogs
A recent study systematically evaluated the cytotoxic effects of eight newly synthesized this compound derivatives (designated 4a-4h) against a panel of five human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), A549 (lung carcinoma), HCT116 (colorectal carcinoma), and U-87 MG (glioblastoma). The cytotoxicity was also assessed in a non-cancerous human embryonic kidney cell line (HEK293) to gauge selectivity. The results, presented in terms of IC50 values (the concentration of a drug that inhibits cell growth by 50%), reveal that several of the novel analogs exhibit significantly enhanced or equivalent cytotoxicity compared to the parent compound, Daunorubicin.[1]
Notably, analogs 4e and 4f demonstrated superior cytotoxic activity against the A549 lung cancer cell line, with IC50 values of 0.001 µM and 0.003 µM respectively, compared to Daunorubicin's IC50 of 0.4 µM.[1] Furthermore, analogs 4a, 4b, 4g, and 4h displayed cytotoxicity on par with Daunorubicin across various cell lines.[1] These findings underscore the potential of modifying the this compound moiety to improve the anticancer efficacy of this class of compounds.
Comparative Cytotoxicity Data (IC50, µM)
The following table summarizes the in vitro cytotoxic activity of the novel this compound analogs and the parent compound, Daunorubicin. Lower IC50 values indicate higher cytotoxicity.
| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HCT116 (Colorectal) | U-87 MG (Glioblastoma) | HEK293 (Normal) |
| Daunorubicin | 0.22 ± 0.01 | 0.15 ± 0.02 | 0.40 ± 0.01 | 0.01 ± 0.00 | 0.22 ± 0.01 | 2.50 ± 0.10 |
| Analog 4a | 0.20 ± 0.01 | 0.13 ± 0.01 | 0.20 ± 0.02 | 0.005 ± 0.00 | 0.21 ± 0.01 | 2.65 ± 0.14 |
| Analog 4b | 0.19 ± 0.01 | 0.11 ± 0.01 | 0.21 ± 0.01 | 0.006 ± 0.00 | 0.20 ± 0.01 | 2.60 ± 0.12 |
| Analog 4c | 0.55 ± 0.03 | 0.45 ± 0.02 | 0.60 ± 0.03 | 0.03 ± 0.00 | 0.50 ± 0.02 | 5.50 ± 0.25 |
| Analog 4d | 0.40 ± 0.02 | 0.30 ± 0.01 | 0.45 ± 0.02 | 0.02 ± 0.00 | 0.35 ± 0.01 | 4.00 ± 0.20 |
| Analog 4e | 0.002 ± 0.00 | 0.001 ± 0.00 | 0.001 ± 0.00 | 0.001 ± 0.00 | 0.002 ± 0.00 | 0.05 ± 0.00 |
| Analog 4f | 0.004 ± 0.00 | 0.002 ± 0.00 | 0.003 ± 0.00 | 0.002 ± 0.00 | 0.003 ± 0.00 | 0.07 ± 0.00 |
| Analog 4g | 0.21 ± 0.01 | 0.10 ± 0.03 | 0.13 ± 0.05 | 0.57 ± 0.02 | 2.65 ± 0.14 | 2.65 ± 0.14 |
| Analog 4h | 0.36 ± 0.00 | 1.29 ± 0.06 | 0.007 ± 0.00 | 0.45 ± 0.02 | 11.75 ± 0.30 | 11.75 ± 0.30 |
Data sourced from "Design of New Daunorubicin Derivatives with High Cytotoxic Potential".[1]
Experimental Protocols
The evaluation of in vitro cytotoxicity for the this compound analogs was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines (MCF-7, HeLa, A549, HCT116, U-87 MG) and the normal human embryonic kidney cell line (HEK293) were seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Following the initial incubation, the culture medium was replaced with fresh medium containing various concentrations of the this compound analogs or Daunorubicin. A vehicle control (medium with the corresponding concentration of the solvent used to dissolve the compounds) was also included. The plates were then incubated for an additional 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value for each compound was determined from the dose-response curves generated by plotting the percentage of cell viability against the compound concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro cytotoxicity testing of the novel this compound analogs.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Mechanism of Action: Signaling Pathways
Daunorubicin and its analogs primarily exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[2] This leads to the formation of DNA double-strand breaks, triggering a cascade of cellular events that ultimately result in programmed cell death, or apoptosis.[3][4] The diagram below outlines the key signaling pathway involved.
References
- 1. Design of New Daunorubicin Derivatives with High Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives [mdpi.com]
- 3. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment | springermedizin.de [springermedizin.de]
- 4. Daunorubicin induces cell death via activation of apoptotic signalling pathway and inactivation of survival pathway in muscle-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Daunosamine Detection in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of Daunosamine in various biological matrices. This compound is an essential amino sugar component of the anthracycline antibiotics, Daunorubicin and Doxorubicin, which are widely used in chemotherapy. Accurate measurement of this compound, either as a free analyte or as a constituent of its parent drug, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the development of new drug delivery systems.
Direct quantification of free this compound in biological matrices is not extensively reported in the literature. Therefore, this guide presents a comprehensive approach based on established analytical techniques for the parent compounds and for similar amino sugars. The cross-validation of these methods across different biological matrices such as plasma, urine, and tissue homogenates is critical for ensuring data reliability and consistency.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method for this compound detection depends on several factors, including the required sensitivity, specificity, sample matrix, and the available instrumentation. The following tables summarize the performance characteristics of commonly employed techniques for the analysis of Daunorubicin (as a proxy for this compound-containing compounds) and for the general determination of amino sugars.
Table 1: Performance Comparison of Analytical Methods for Daunorubicin
| Analytical Method | Biological Matrix | Linearity Range | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| HPLC-UV | Plasma | 5 - 2000 | 5 | < 15 | 85-115 | N/A |
| Urine | 10 - 5000 | 10 | < 15 | 85-115 | N/A | |
| LC-MS/MS | Plasma | 0.1 - 1000 | 0.1 | < 10 | 90-110 | [1] |
| Tissue Homogenate | 0.5 - 500 | 0.5 | < 10 | 90-110 | N/A | |
| ELISA | Serum, Plasma | 0.5 - 50 | 0.5 | < 20 | 80-120 | N/A |
Note: Data presented is a representative summary from various sources and may not reflect the performance of a specific assay. LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Table 2: Performance Comparison of Analytical Methods for Amino Sugars (Adaptable for this compound)
| Analytical Method | Derivatization | Biological Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| HPLC-FLD | o-Phthalaldehyde (OPA) | Plasma, Urine | 0.1 - 10 | 0.1 | < 10 | 90-110 | N/A |
| GC-MS | Silylation | Plasma, Tissue | 0.05 - 5 | 0.05 | < 15 | 85-115 | [2] |
| LC-MS/MS | None (HILIC) | Plasma, Urine | 0.01 - 2 | 0.01 | < 10 | 90-110 | [3] |
Note: These methods would require specific validation for this compound. FLD: Fluorescence Detector; GC-MS: Gas Chromatography-Mass Spectrometry; HILIC: Hydrophilic Interaction Liquid Chromatography.
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reproducible and accurate quantification. Below are representative protocols for sample preparation and analysis.
Protocol 1: Daunorubicin Quantification in Plasma using LC-MS/MS
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structural analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Daunorubicin and the internal standard.
Protocol 2: Proposed Method for this compound Quantification in Urine via Hydrolysis and HPLC-FLD
1. Sample Preparation: Acid Hydrolysis and Derivatization
-
To 500 µL of urine, add 500 µL of 6M HCl.
-
Heat the sample at 100°C for 4 hours to hydrolyze Daunorubicin and release this compound.
-
Neutralize the sample with 6M NaOH.
-
To 100 µL of the hydrolyzed sample, add 100 µL of o-phthalaldehyde (OPA) derivatizing reagent and 10 µL of β-mercaptoethanol.
-
Let the reaction proceed for 2 minutes at room temperature.
-
Add 790 µL of mobile phase A to stop the reaction and dilute the sample.
2. HPLC-FLD Analysis
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 25 mM sodium phosphate buffer (pH 7.2).
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).
-
Gradient: A suitable gradient to separate the derivatized this compound.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation at 340 nm, Emission at 450 nm.
Data Visualization
The following diagrams illustrate the experimental workflows for the detection of this compound.
Caption: Workflow for Daunorubicin analysis in plasma by LC-MS/MS.
Caption: Proposed workflow for this compound analysis via hydrolysis and HPLC-FLD.
Conclusion
The cross-validation of analytical methods for this compound detection across different biological matrices is paramount for generating reliable and comparable data in research and drug development. While direct methods for free this compound are not well-documented, the analysis of the parent drug, Daunorubicin, using robust techniques like LC-MS/MS provides a reliable surrogate measure. For the direct quantification of this compound, a method involving acid hydrolysis followed by derivatization and HPLC-FLD analysis is a promising approach, although it requires thorough validation. The choice of the most suitable method will depend on the specific research question, the biological matrix of interest, and the available resources. It is strongly recommended to perform a comprehensive method validation, including specificity, linearity, accuracy, precision, and stability, before applying any of these methods to routine sample analysis.
References
- 1. Daunorubicin and its hydroxy metabolite in cardiomyocytes: insights into cellular kinetics, toxicity, DNA damage, and dexrazoxane-induced cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Platform - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cardiotoxicity of Daunosamine-Modified Anthracyclines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiotoxicity of Daunosamine-modified anthracyclines against their parent compounds, supported by experimental data. The aim is to offer a comprehensive resource for researchers in oncology and cardiology, aiding in the development of safer and more effective cancer chemotherapeutics.
The clinical utility of anthracyclines, a potent class of chemotherapy agents, is frequently constrained by their dose-dependent cardiotoxicity, which can lead to severe and irreversible heart damage.[1] Modifications to the this compound sugar moiety of the anthracycline structure have been a key strategy in developing analogs with an improved therapeutic index—retaining antitumor efficacy while reducing cardiac side effects. This guide synthesizes preclinical data to compare the cardiotoxic profiles of these modified compounds.
Quantitative Data Comparison
The following tables summarize key quantitative findings from preclinical studies, offering a direct comparison of the cardiotoxicity of this compound-modified anthracyclines and their parent compounds.
Table 1: In Vivo Cardiac Function and Histopathology in a Chronic Rabbit Model
| Parameter | Saline (Control) | Doxorubicin (DOX) | 13-deoxy, 5-iminodoxorubicin (DIDOX)* |
| Left Ventricular Fractional Shortening (%) | Maintained ~45% | Decreased to ~30% | Maintained ~45% |
| Histological Cardiac Injury Score (Apex) | 0.5 ± 0.2 | 2.8 ± 0.3 | 0.8 ± 0.3 |
| Histological Cardiac Injury Score (LV Free Wall) | 0.4 ± 0.2 | 2.5 ± 0.4 | 0.6 ± 0.2 |
*13-deoxy, 5-iminodoxorubicin is a doxorubicin analog of 5-iminodaunorubicin. Data presented as mean ± SEM. Histological scores are based on a scale of 0 (no injury) to 4 (severe injury).[1]
Table 2: In Vivo Cardiotoxicity in a Rat Model
| Compound | Dosing Regimen | ECG Alterations | Cardiac Histological Damage |
| Doxorubicin (DXR) | 3 mg/kg i.v. once a week for 3 weeks | Progressive widening of S alpha T segment, increase in T wave | Severe cardiomyopathy with vacuolations and loss of myofibrils |
| MRA-MT | 0.03 mg/kg i.v. once a week for 3 weeks | No alteration | No alteration |
| IDXR | 4 mg/kg once a week for 3 weeks | No alteration | No alteration |
MRA-MT: 3'-deamino-3'-(2-methoxy-4-morpholinyl)doxorubicin IDXR: 4'-deoxy-4'-iodo-doxorubicin[2]
Table 3: In Vitro Reactive Oxygen Species (ROS) Generation in HL-1 Cardiomyocytes
| Compound (1 µM) | Fold Increase in ROS Generation vs. Control |
| Doxorubicin | 50-fold |
| Epirubicin | 70-fold |
| Non-pegylated liposomal doxorubicin | 20-fold |
[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparative analysis of anthracycline cardiotoxicity.
In Vivo Chronic Cardiotoxicity Animal Model
-
Animal Model: Male New Zealand White rabbits.
-
Drug Administration: Intravenous (IV) administration of doxorubicin or a this compound-modified analog twice weekly for several weeks. Dosages are adjusted based on the specific analog being tested to be therapeutically relevant.
-
Cardiac Function Assessment: Left ventricular fractional shortening is measured periodically using echocardiography to assess cardiac contractility.
-
Histopathological Analysis:
-
At the end of the study, hearts are excised, and sections from the apex and left ventricular free wall are fixed in 10% neutral buffered formalin.
-
Tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
A pathologist, blinded to the treatment groups, scores the sections for myocyte damage based on a semi-quantitative scale (0-4), where 0 indicates no damage and 4 indicates extensive damage, characterized by myocyte vacuolization and myofibrillar loss.[1]
-
In Vitro Cardiotoxicity Assessment using Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)
-
Cell Culture: hiPSC-CMs are cultured according to established protocols to form a spontaneously beating syncytium.
-
Drug Incubation: Cells are incubated with varying concentrations of the parent anthracycline and its this compound-modified analogs for a specified period (e.g., 24-72 hours).
-
Cytotoxicity Assay (Flow Cytometry):
-
Reactive Oxygen Species (ROS) Detection:
-
Cells are loaded with a ROS-sensitive fluorescent probe (e.g., CellROX Green).
-
Following drug treatment, the fluorescence intensity is measured using a fluorescence plate reader or flow cytometry to quantify ROS levels.[5]
-
-
Mitochondrial Membrane Potential Assay:
-
Cells are stained with a mitochondrial membrane potential-sensitive dye (e.g., JC-1).
-
A shift in fluorescence from red (healthy mitochondria) to green (depolarized mitochondria) is indicative of mitochondrial dysfunction and is quantified by fluorescence microscopy or flow cytometry.[6]
-
TUNEL Assay for Apoptosis Detection
-
Sample Preparation: Paraffin-embedded heart tissue sections are deparaffinized and rehydrated.
-
Permeabilization: Sections are treated with Proteinase K to permeabilize the tissue.
-
Labeling: The terminal deoxynucleotidyl transferase (TdT) enzyme is used to catalyze the addition of biotin-labeled dUTPs to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: The biotinylated nucleotides are detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by the addition of a diaminobenzidine (DAB) substrate, which generates a brown precipitate in apoptotic cells.
-
Counterstaining: The sections are counterstained with Methyl Green to visualize all cell nuclei.
-
Quantification: The apoptotic index is calculated as the percentage of TUNEL-positive nuclei among the total number of nuclei.[7][8]
Signaling Pathways and Experimental Workflow
Visual diagrams of the key signaling pathways involved in anthracycline-induced cardiotoxicity and a typical experimental workflow for comparative analysis are provided below.
Caption: Signaling pathways in anthracycline-induced cardiotoxicity.
Caption: Experimental workflow for comparative cardiotoxicity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Dissociation between in vitro cytotoxicity and in vivo cardiotoxicity of two new anthracyclines: 3'-deamino-3'-(2-methoxy-4-morpholinyl)doxorubicin and 4'-deoxy-4'-iodo-doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noninvasive Molecular Imaging of Apoptosis in a Mouse Model of Anthracycline-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
The Critical Influence of Daunosamine Stereochemistry on Anthracycline Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of the daunosamine sugar moiety in anthracycline antibiotics is a pivotal determinant of their therapeutic efficacy and toxicological profile. Subtle changes in the orientation of hydroxyl and amino groups on this sugar can dramatically alter the drug's interaction with its biological targets, leading to significant differences in cytotoxicity, cellular uptake, and mechanism of action. This guide provides a comparative analysis of key this compound stereoisomers, supported by experimental data, to illuminate the structure-activity relationships that govern their anticancer properties.
Comparative Analysis of Cytotoxicity and Cellular Uptake
The orientation of the 3'-amino group on the this compound sugar is a critical factor influencing the cytotoxicity of anthracyclines. Studies comparing doxorubicin with its epimer, epirubicin (which has an axial 4'-hydroxyl group), and other synthetic stereoisomers have revealed that an equatorial orientation of the amine generally leads to enhanced cytotoxicity.[1][2][3] This is often correlated with improved cellular uptake.
Furthermore, N,N-dimethylation of the this compound amine group has been shown to significantly boost cellular uptake, in some cases by up to ten-fold, compared to their non-methylated counterparts.[3] This modification likely increases the basicity and lipophilicity of the molecule, facilitating its diffusion across the cell membrane.[3][4]
| Compound | Key Stereochemical Feature | Relative Cellular Uptake (K562 cells) | IC50 (µM) | Reference |
| Doxorubicin (1a) | Equatorial 3'-NH2 | 1.0 | ~0.1 | [1] |
| Epirubicin (2a) | Equatorial 3'-NH2, Axial 4'-OH | Data not specified, but generally good uptake | Lower than Doxorubicin in some cell lines | [5][6] |
| N,N-dimethyldoxorubicin (1b) | Equatorial 3'-N(Me)2 | Markedly increased | More potent than Doxorubicin | [1] |
| N,N-dimethylepirubicin (2b) | Equatorial 3'-N(Me)2, Axial 4'-OH | Markedly increased | Identified as highly potent | [1] |
| Axial Amine Analogs (3a, 4a) | Axial 3'-NH2 | Generally poor | Less cytotoxic | [3] |
Impact on Mechanism of Action: DNA Damage and Histone Eviction
Anthracyclines exert their anticancer effects through a dual mechanism: inducing DNA double-strand breaks by poisoning topoisomerase IIα and causing chromatin damage via histone eviction.[7] The stereochemistry of the this compound sugar modulates these activities.
Notably, N,N-dimethylation of the amine can uncouple these two mechanisms. For instance, N,N-dimethylepirubicin has been identified as a potent cytotoxic agent that does not induce DNA double-strand breaks, primarily acting through histone eviction.[1] This separation of activities is a promising strategy for developing anthracyclines with reduced cardiotoxicity, a major side effect associated with DNA damage. The rate of histone eviction has been shown to strongly correlate with cellular uptake and cytotoxicity.[3][4]
Experimental Protocols
Synthesis of Doxorubicin Analogs
The synthesis of various doxorubicin stereoisomers is typically achieved through glycosylation reactions. A common strategy involves the use of appropriately protected 2,3,6-trideoxy-3-amino glycosyl donors equipped with an alkynylbenzoate anomeric leaving group, which are then reacted with a protected doxorubicinone acceptor.[1][7] Gold-catalyzed glycosylation reactions have been shown to proceed with excellent stereoselectivity for many isomers.[1]
Experimental Workflow: Synthesis of Doxorubicin Analogs
Caption: Synthetic workflow for doxorubicin analogs.
Evaluation of DNA Double-Strand Breaks
The induction of DNA double-strand breaks is a key indicator of one of the primary mechanisms of action of anthracyclines. This can be assessed both indirectly and directly.
-
Indirect Method (Western Blot for γH2AX):
-
Treat cancer cell lines (e.g., K562, MelJuSo) with the doxorubicin analogs for a specified time.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an antibody specific for γH2AX, a marker for DNA double-strand breaks.
-
Visualize the bands to determine the extent of DNA damage.[2]
-
-
Direct Method (Constant-Field Gel Electrophoresis - CFGE):
-
Embed treated cells in agarose plugs.
-
Lyse the cells in situ to release the DNA.
-
Subject the DNA to constant-field gel electrophoresis, which separates DNA fragments based on size.
-
Stain the gel to visualize DNA fragmentation, with an increase in smaller fragments indicating more double-strand breaks.[2]
-
Assessment of Histone Eviction
Histone eviction from chromatin is another crucial cytotoxic mechanism of anthracyclines. This can be monitored in live cells using fluorescently tagged histones.
-
Utilize a cell line that stably expresses a histone-GFP fusion protein (e.g., H2A-GFP).
-
Treat the cells with the doxorubicin analogs.
-
Use live-cell imaging to monitor the fluorescence intensity of the histone-GFP in the nucleus over time.
-
A decrease in nuclear fluorescence indicates the eviction of histones from the chromatin. The rate of this decrease can be quantified.[2]
Cellular Uptake Assay
The intrinsic fluorescence of anthracyclines allows for the direct measurement of their cellular uptake.
-
Treat cell lines with the fluorescent doxorubicin analogs for a set period (e.g., 2 hours).
-
Wash the cells to remove any unbound drug.
-
Analyze the cells using flow cytometry to quantify the mean intracellular fluorescence intensity.
-
The fluorescence intensity is directly proportional to the amount of drug taken up by the cells.[1][2]
Signaling Pathway: Doxorubicin's Dual Mechanism of Action
Caption: Dual mechanisms of doxorubicin-induced cell death.
Conclusion
The stereochemistry of the this compound moiety is a critical parameter in the design of novel anthracycline analogs. The equatorial positioning of the 3'-amino group is generally favored for enhanced cytotoxicity and cellular uptake. Furthermore, modifications such as N,N-dimethylation can significantly increase drug uptake and allow for the separation of the DNA damage and histone eviction pathways. This offers a promising avenue for the development of next-generation anthracyclines with improved therapeutic indices and reduced cardiotoxicity. The experimental protocols outlined in this guide provide a framework for the continued investigation of these crucial structure-activity relationships.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic (N,N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Intracellular uptake and cytotoxic effect in vitro of doxorubicin and epirubicin in human leukemic and normal hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of Daunosamine: A Comprehensive Guide for Laboratory Professionals
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Daunosamine is an amino sugar component of the anthracycline antibiotic and antineoplastic agent, Daunorubicin.[1] Due to its association with a cytotoxic compound, all materials contaminated with this compound should be handled and disposed of as hazardous waste. Adherence to stringent disposal procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step instructions for the proper disposal of this compound waste.
Immediate Safety and Handling Precautions
Proper handling is the first step in a safe disposal workflow. All personnel must be trained on the risks and procedures before handling this compound.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound and its associated waste.
-
Gloves: Wear two pairs of chemotherapy-rated, powder-free nitrile gloves. The outer glove should be changed immediately if contaminated.[2][3]
-
Gown: A disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2][3]
-
Eye and Face Protection: Use chemical safety goggles. If there is a risk of splashing, a full face shield should be worn in addition to goggles.[2]
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is necessary when handling the powdered form of the compound or when there is a risk of aerosolization.[2][3]
Handling Environment: All procedures involving this compound, including preparation and aliquoting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosol exposure.[2][3]
Waste Categorization and Segregation
Proper segregation of chemotherapy waste is a regulatory requirement and essential for safe disposal. This compound waste should be categorized as either "trace" or "bulk" hazardous waste.
| Waste Category | Description | Disposal Container |
| Trace Waste | Items with residual, non-pourable amounts of the drug (less than 3% of the original volume), such as empty vials, used gloves, gowns, and contaminated labware.[3] | Yellow chemotherapy waste containers.[2][3] |
| Bulk Waste | Unused or expired product, grossly contaminated materials from spills, and any container holding more than 3% of the original drug quantity. This is considered RCRA (Resource Conservation and Recovery Act) hazardous waste.[3] | Black RCRA-rated hazardous waste containers.[3] |
Step-by-Step Disposal Procedures
Solid Waste Disposal (Gloves, Gowns, Labware)
-
Segregation: Immediately place all contaminated solid waste into the appropriate designated waste container at the point of generation.[2]
-
Packaging: When the bag or container is three-quarters full, securely seal it. This primary container should then be placed inside a secondary container for transport.[2]
-
Storage and Pickup: Store the sealed secondary container in a designated satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EH&S) department for final disposal, which is typically incineration.[2]
Sharps Disposal (Needles, Syringes, Scalpel Blades)
-
Collection: Immediately after use, dispose of all sharps contaminated with this compound into a designated, puncture-proof sharps container labeled "Chemo Sharps" or "Cytotoxic Waste".[2] Do not recap, bend, or break needles.[2]
-
Packaging and Disposal: Once the sharps container is no more than three-quarters full, securely lock the lid. Place the sealed container into a designated chemotherapy waste bag or box for final disposal via incineration.[2]
Liquid Waste Disposal
-
Collection: Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container with a tight-fitting lid.[2] Do not dispose of liquid cytotoxic waste down the drain.[2]
-
Treatment (Optional): For added safety, an absorbent powder can be added to the liquid waste container to solidify the contents and reduce the risk of splashing.[2]
-
Packaging: Securely cap the container and place it in a secondary container for transport.
-
Storage and Pickup: Store the packaged waste in the designated satellite accumulation area for collection by EH&S.[2]
Experimental Protocol: Chemical Decontamination
For liquid waste containing this compound, a chemical inactivation step is recommended prior to disposal to reduce its cytotoxicity. This protocol is based on research by the International Agency for Research on Cancer (IARC) for the degradation of related anthracycline compounds.[3]
Methodology:
-
Perform the procedure in a certified chemical fume hood.
-
Carefully add a 5.25% sodium hypochlorite solution to the liquid this compound waste at a 1:1 ratio.[3]
-
Allow the mixture to react for at least one hour to ensure complete degradation.[3]
-
Dispose of the treated solution as hazardous chemical waste in a black RCRA container.[3]
Caption: Workflow for the proper segregation and disposal of this compound waste.
Spill Cleanup
In the event of a spill, contain the source if it is safe to do so. For spills of dry solids, use a damp cloth or a filtered vacuum to clean, avoiding dust generation.[4] For liquid spills, absorb the material and clean the area thoroughly.[5] All cleanup materials should be disposed of as bulk hazardous waste.[3] Place all waste in an appropriately labeled, sealed container for disposal.[4]
Regulatory Compliance
Dispose of all this compound waste in accordance with all applicable local, state, and federal laws and regulations.[4] Your institution's Environmental Health and Safety (EH&S) department is the primary resource for specific guidance and collection procedures.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Daunosamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent chemical compounds. Daunosamine, a critical component of anthracycline antibiotics like Daunorubicin and Doxorubicin, requires stringent safety protocols to mitigate potential health risks.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is the first line of defense against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, based on best practices for managing highly potent compounds.[4]
| PPE Category | Specification | Purpose |
| Hand Protection | Double gloving with nitrile gloves is recommended.[4][6] | Prevents skin contact and absorption.[4] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[4][5] A face shield may be necessary for splash hazards.[4][5] | Protects eyes from dust particles and splashes.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment system.[4][5] | Prevents inhalation of fine particles.[4] |
| Body Protection | A disposable lab coat or gown worn over personal clothing.[4][6] | Protects against contamination of personal clothing.[4] |
| Foot Protection | Closed-toe shoes. Shoe covers should be considered when working with larger quantities.[4] | Prevents contamination of footwear and subsequent spread outside the laboratory.[4] |
Procedural Guidance for Safe Handling
Adherence to standardized procedures is critical to minimizing the risk of exposure. The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Step-by-Step Handling Procedure
-
Designate a Controlled Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.[4]
-
Assemble Required PPE: Before entering the controlled area, all necessary PPE, as outlined in the table above, must be donned correctly.
-
Prepare Chemical Fume Hood: Ensure the fume hood is functioning correctly and the sash is at the appropriate height.
-
Weighing the Compound: Use a dedicated, clean set of weighing tools. Weigh the compound on weighing paper or in a suitable container within the containment system.
-
Solution Preparation: If preparing a solution, add the solvent to the container with the compound slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, typically starting with gloves, then gown, face shield/goggles, and finally the respirator.
Disposal Plan: Managing Hazardous Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All materials that have come into contact with this compound must be treated as hazardous waste.
Solid Waste:
-
All disposable items, such as gloves, weighing paper, and pipette tips, that have been in contact with this compound should be collected in a clearly labeled, sealed hazardous waste container.[4]
Liquid Waste:
-
Unused solutions or solvent rinses should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4]
-
Do not pour any waste containing this compound down the drain.[4]
Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated secondary containment area.
-
Follow institutional guidelines for the final disposal of hazardous chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
